Lithium propionate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
lithium;propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Li/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMOZGKEVIBBCF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064401 | |
| Record name | Propanoic acid, lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6531-45-9 | |
| Record name | Propanoic acid, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Lithium Propionate
This technical guide provides a comprehensive analysis of the crystal structure of lithium propionate, intended for researchers, scientists, and professionals in drug development. The document outlines the crystallographic data, experimental protocols for its determination, and a logical workflow of the analysis process.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1][2][3][4] The crystallographic data has been collected at three different temperatures: 100 K, 160 K, and 298 K, revealing slight variations in the unit cell parameters. A summary of these parameters is presented in the table below.
| Parameter | 100 K | 160 K | 298 K |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 9.6090 | 9.6460 | 9.715(5) |
| b (Å) | 4.9410 | 4.9320 | 4.925(5) |
| c (Å) | 8.6480 | 8.6980 | 8.744(5) |
| α (°) | 90.00 | 90.00 | 90.00 |
| β (°) | 94.99 | 95.36 | 95.83(5) |
| γ (°) | 90.00 | 90.00 | 90.00 |
| Volume (ų) | 409.03 | 411.99 | 417.1(4) |
| Z | 4 | 4 | 4 |
| Reference | [1] | [2] | [5] |
Experimental Protocols
The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis of single crystals and their analysis by X-ray diffraction.
Synthesis of this compound Single Crystals
A detailed experimental protocol for the synthesis of this compound single crystals is outlined in the primary literature. The synthesis is achieved through the following steps:
-
Reaction: An aqueous solution of propionic acid is neutralized with lithium carbonate. The reaction proceeds until effervescence ceases, indicating the completion of the neutralization reaction.
-
Crystallization: The resulting solution is then slowly evaporated at room temperature. This slow evaporation method allows for the formation of well-defined single crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
The crystallographic data for this compound was obtained using single-crystal X-ray diffraction. The general experimental workflow is as follows:
-
Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data collection is typically performed at a controlled temperature (100 K, 160 K, or 298 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths and angles.
Structural Analysis Workflow
The logical flow of determining and analyzing the crystal structure of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and crystallographic analysis of this compound.
Bond Lengths and Angles
The detailed bond lengths and angles within the this compound crystal structure are available in the Crystallographic Information File (CIF). This file provides the precise atomic coordinates from which these geometric parameters are calculated. The propionate anion exhibits typical carboxylate bond lengths, and the lithium cation is coordinated by oxygen atoms from neighboring propionate anions. For detailed quantitative values, direct reference to the CIF is recommended.
This technical guide provides a foundational understanding of the crystal structure of this compound, based on the available scientific literature. For further in-depth analysis, researchers are encouraged to consult the primary research articles and the associated crystallographic data files.
References
In-Depth Technical Guide: Thermal Decomposition Properties of Lithium Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium propionate (CH₃CH₂CO₂Li) is a lithium salt of propionic acid with applications in various fields, including as a potential component in pharmaceutical formulations and as a precursor in materials science. A thorough understanding of its thermal decomposition properties is crucial for ensuring stability, safety, and efficacy in its applications, particularly in contexts involving elevated temperatures during manufacturing, processing, or storage. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its thermal transitions, decomposition pathway, and the experimental protocols used for its characterization.
Thermal Transitions and Decomposition Data
The thermal behavior of this compound is characterized by distinct phase transitions prior to its decomposition. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to elucidate these properties.
Differential Scanning Calorimetry (DSC)
DSC analysis of this compound reveals a solid-to-solid phase transition and a melting point before the onset of decomposition.
Table 1: Thermal Transitions of this compound
| Thermal Event | Temperature (°C) | Temperature (K) |
| Solid-to-Solid Transition | 276 | 549.1[1][2] |
| Melting Point | 333 | 606.1[1][2] |
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of this compound. The decomposition of lithium carboxylates, including this compound, generally occurs at elevated temperatures. For lithium carboxylates with 3 to 12 carbon atoms, the thermal decomposition is reported to take place in the temperature range of 450-485°C. The primary solid residue of this decomposition is lithium carbonate (Li₂CO₃).
Proposed Thermal Decomposition Pathway
The thermal decomposition of alkali metal carboxylates, such as this compound, is generally understood to proceed via a ketonization reaction. This pathway involves the decarboxylation of two molecules of the carboxylate to form a ketone, with the metal carbonate as the solid byproduct.
For this compound, the proposed primary decomposition reaction is:
2 CH₃CH₂CO₂Li (s) → CH₃CH₂COCH₂CH₃ (g) + Li₂CO₃ (s)
This reaction yields 3-pentanone as the primary volatile organic product and solid lithium carbonate. Further decomposition at higher temperatures could lead to the breakdown of 3-pentanone and the decomposition of lithium carbonate to lithium oxide and carbon dioxide, though the latter requires significantly higher temperatures (above 700°C).
The gaseous products from the decomposition of the similar compound, sodium propionate, have been identified as 3-pentanone, carbon dioxide, carbon monoxide, methane, and ethene. This suggests that the decomposition of this compound may also produce a similar suite of gaseous byproducts in addition to the primary ketone.
dot
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize the thermal properties of this compound are provided below.
Thermogravimetric Analysis (TGA) Experimental Protocol
Objective: To determine the thermal stability, decomposition temperature, and mass loss of this compound.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance, a furnace with a programmable temperature controller, and a purge gas system.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed onto the TGA balance mechanism. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step. The final residual mass is also determined.
dot
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Experimental Protocol
Objective: To determine the temperatures of phase transitions (e.g., melting, solid-solid transitions) of this compound.
Instrumentation: A differential scanning calorimeter with a furnace, temperature sensors, and a system for delivering a purge gas.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is prepared as a reference.
-
Instrument Setup: The sample and reference pans are placed in their respective positions within the DSC cell. The cell is closed, and a purge gas (e.g., nitrogen) is passed through at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a heating ramp at a constant rate (e.g., 10°C/min) to a temperature above the expected thermal events, an isothermal hold, and then a cooling ramp.
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) events. The onset temperature, peak temperature, and enthalpy of these transitions are determined.
dot
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
This technical guide has summarized the key thermal decomposition properties of this compound. The substance undergoes a solid-to-solid transition at 276°C and melts at 333°C before decomposing in the range of 450-485°C. The primary decomposition products are proposed to be 3-pentanone and lithium carbonate. The provided experimental protocols for TGA and DSC offer a basis for the reproducible and accurate characterization of these thermal properties. For professionals in research, science, and drug development, this information is critical for process optimization, stability assessment, and ensuring the safe handling and application of this compound. Further studies employing evolved gas analysis techniques such as TGA-MS or Pyrolysis-GC-MS would be beneficial to definitively identify all gaseous decomposition products and further refine the decomposition mechanism.
References
Solubility of Lithium Propionate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of lithium propionate in organic solvents. Despite its relevance in various chemical and pharmaceutical applications, publicly available quantitative solubility data for this compound in a wide range of organic solvents is notably scarce. This document summarizes the available data, outlines detailed experimental protocols for solubility determination, and discusses the key factors influencing the solubility of lithium salts in non-aqueous media. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and to design and execute reliable solubility experiments.
Introduction
Quantitative Solubility Data
Quantitative data on the solubility of this compound in organic solvents is extremely limited in publicly accessible literature. The most frequently cited data point originates from the work of Franzosini and Sanesi in "Thermodynamic and transport properties of organic salts".
Table 1: Quantitative Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |
| 95% Ethanol | 14 | 5.1 | [1] |
| Methanol | Not Available | Not Available | - |
| 1-Propanol | Not Available | Not Available | - |
| 1-Butanol | Not Available | Not Available | - |
| Acetone | Not Available | Not Available | - |
| Tetrahydrofuran (THF) | Not Available | Not Available | - |
| Ethyl Acetate | Not Available | Not Available | - |
| Dimethylformamide (DMF) | Not Available | Not Available | - |
| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available | - |
Note: The lack of data in the table highlights a significant gap in the chemical literature.
Factors Influencing Solubility
The solubility of lithium salts, including this compound, in organic solvents is governed by a complex interplay of factors related to the salt itself and the solvent.
-
Lattice Energy of the Salt: A higher lattice energy of the salt makes it more difficult for solvent molecules to break apart the crystal lattice, leading to lower solubility.
-
Solvation Energy: The energy released when the lithium cation (Li⁺) and the propionate anion (CH₃CH₂COO⁻) are solvated by the solvent molecules must be sufficient to overcome the lattice energy. Polar organic solvents with high donor numbers are generally more effective at solvating the small, hard lithium cation.
-
Solvent Polarity and Dielectric Constant: Generally, lithium salts exhibit higher solubility in polar solvents. A higher dielectric constant of the solvent helps to reduce the electrostatic attraction between the ions, favoring dissolution. For instance, the dissolving ability of solvents for many lithium salts follows the general trend: ethanol > dimethyl sulfoxide (DMSO) > acetonitrile > propylene carbonate (PC) > dimethyl carbonate (DMC)[2][3].
-
Temperature: The solubility of most solid solutes, including this compound, is expected to increase with temperature, indicating an endothermic dissolution process.
-
Covalent Character: The small size of the lithium cation can induce a degree of covalent character in the lithium-anion bond. This can enhance solubility in less polar organic solvents, as is observed with lithium chloride's solubility in alcohols and ethers.
Experimental Protocols for Solubility Determination
Given the scarcity of available data, researchers will likely need to determine the solubility of this compound in their specific solvent systems experimentally. The following section outlines a general and robust methodology for this purpose, primarily based on the equilibrium dissolution method followed by quantitative analysis.
General Experimental Workflow
The determination of solubility typically involves achieving a saturated solution at a constant temperature, followed by the separation of the solid and liquid phases and subsequent analysis of the solute concentration in the liquid phase.
Caption: General workflow for experimental solubility determination.
Detailed Methodology
-
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (anhydrous grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or other suitable analytical instrument (e.g., Atomic Absorption Spectroscopy - AAS, Ion Chromatography)
-
-
Procedure: a. Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known mass or volume of the organic solvent in a sealed container. The use of excess solid is crucial to ensure that the resulting solution is saturated. b. Equilibration: Place the sealed container in a temperature-controlled shaker or water bath and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained within ±0.1 °C. c. Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid and liquid phases, the mixture can be centrifuged. d. Sample Extraction: Carefully extract a known volume of the clear supernatant using a pre-heated/cooled syringe to the equilibration temperature to avoid precipitation. The extracted sample should be immediately passed through a syringe filter that is also at the same temperature. e. Dilution: Accurately dilute the filtered aliquot with a suitable solvent (e.g., deionized water with a trace amount of acid for ICP-OES analysis) to a concentration that falls within the linear range of the analytical instrument. f. Quantitative Analysis: Determine the concentration of lithium ions (Li⁺) in the diluted sample using a calibrated ICP-OES or another appropriate analytical technique. g. Solubility Calculation: From the measured lithium ion concentration, the dilution factor, and the initial mass/volume of the solvent, calculate the solubility of this compound. The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).
General Solubility Trends of Lithium Salts
While specific data for this compound is scarce, general trends observed for other lithium salts can provide some qualitative guidance.
-
Organic vs. Inorganic Anions: Organic lithium salts, such as lithium methyl carbonate and lithium ethyl carbonate, tend to be more soluble in organic solvents like dimethyl carbonate (DMC) than inorganic lithium salts like lithium carbonate or lithium fluoride[4]. This suggests that this compound, being an organic salt, may exhibit reasonable solubility in certain organic solvents.
-
Solvent Effects: The choice of solvent has a profound impact on the solubility of lithium salts. For a range of inorganic and some organic lithium salts, the dissolving power of common non-aqueous solvents often follows the order: ethanol > DMSO > acetonitrile > propylene carbonate > dimethyl carbonate[2][3]. This trend is influenced by a combination of solvent polarity, dielectric constant, and the ability to form hydrogen bonds.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. However, there is a significant lack of publicly available quantitative data. This guide has summarized the known solubility in 95% ethanol and provided a detailed, generalized experimental protocol to enable researchers to determine solubility in their specific systems. The discussion on the factors influencing solubility and the general trends observed for other lithium salts offers a qualitative framework for solvent selection. Further systematic studies are required to populate the solubility landscape of this compound in a broader range of organic solvents to facilitate its wider application.
References
- 1. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]
- 2. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Lithium Propionate
Introduction: Lithium propionate (also known as lithium propanoate) is a simple organic salt with the formula CH₃CH₂COOLi. It serves as a valuable compound in various research and development sectors, including as a precursor in materials science, particularly for lithium-ion batteries, and as a research chemical in pharmacology to study the effects of both the lithium ion and the propionate moiety. For researchers, scientists, and drug development professionals, a thorough characterization of this compound is crucial for quality control, understanding its chemical behavior, and elucidating its biological interactions.
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. It summarizes key physicochemical data, details generalized experimental protocols for spectroscopic analysis, and visualizes relevant biological pathways and experimental workflows to provide a multi-faceted understanding of this compound.
Physicochemical and Structural Properties
A foundational aspect of characterization begins with the fundamental physical and chemical properties of the compound. This compound is a white crystalline solid.[1]
Table 1: General Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₃H₅LiO₂ | [1][2][3] |
| Molecular Weight | ~80.01 g/mol | [4][5] |
| CAS Number | 6531-45-9 | [1][5] |
| IUPAC Name | lithium propanoate | [2] |
| Synonyms | This compound, Propanoic acid, lithium salt | [2][4] |
| Melting Point | 333.6 °C | [4] |
| Solubility | Water: 66.4 g/100g (14°C); 95% Ethanol: 5.1 g/100g (14°C) |[4] |
The precise arrangement of atoms in the solid state is determined by X-ray crystallography. This technique provides the basis for interpreting spectroscopic data. Lithium propanoate has a monoclinic crystal structure.[6]
Table 2: Crystal Structure Data for this compound
| Parameter | Value (at 100K) | Source(s) |
|---|---|---|
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| a | 9.6090 Å | [2] |
| b | 4.9410 Å | [2] |
| c | 8.6480 Å | [2] |
| α | 90.00° | [2] |
| β | 94.99° | [2] |
| γ | 90.00° | [2] |
| Z | 4 |[2] |
Spectroscopic Characterization Methods
Spectroscopy is the primary means of elucidating the molecular structure and purity of this compound. The following sections detail the principal techniques and the information they provide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C. It provides definitive information about the carbon-hydrogen framework of the propionate anion.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl (-CH₃) and methylene (-CH₂) groups of the propionate moiety. The methyl protons should appear as a triplet, split by the adjacent methylene protons. The methylene protons should appear as a quartet, split by the neighboring methyl protons. The integration of these signals would yield a 3:2 ratio.
-
¹³C NMR: The carbon-13 NMR spectrum is expected to display three signals, one for each unique carbon atom: the methyl carbon, the methylene carbon, and the carboxylate carbon.[7] The chemical shift of these carbons is influenced by their proximity to the electronegative oxygen atoms. Studies on related compounds show that the coordination of the lithium ion can influence the chemical shifts of the solvent and, by extension, the propionate anion.[8]
Table 3: Predicted NMR Spectroscopic Data for the Propionate Moiety
| Technique | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | -CH₃ | ~1.1 | Triplet (t) |
| -CH₂- | ~2.2 | Quartet (q) | |
| ¹³C NMR | -CH₃ | ~10 | - |
| -CH₂- | ~30 | - |
| | -COO⁻ | ~180 | - |
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O), in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 298 K). For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a larger number of scans (1024 or more) is typically required.
-
Referencing: Chemical shifts are referenced internally to a standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or externally to tetramethylsilane (TMS).
Vibrational Spectroscopy (FTIR and Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying functional groups and confirming the ionic nature of the carboxylate group.
-
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the asymmetric stretching of the carboxylate group (COO⁻), typically found in the 1550-1610 cm⁻¹ region. The symmetric stretch is expected around 1400-1440 cm⁻¹. C-H stretching and bending vibrations from the ethyl group will also be present. The use of FTIR has been cited in the characterization of lithium propanoate.[6]
-
Raman Spectroscopy: Raman spectroscopy is also sensitive to the carboxylate stretches and C-H vibrations. It is particularly useful for studying materials in aqueous solutions and for analyzing the degree of ion association in electrolytes.[9][10] The technique is frequently used to characterize components for lithium-ion batteries.[11]
Table 4: Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Asymmetric Stretch | -COO⁻ | 1550 - 1610 (Strong) | Variable |
| Symmetric Stretch | -COO⁻ | 1400 - 1440 (Moderate) | Strong |
| C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 (Moderate) | Moderate |
| C-H Bend | -CH₃, -CH₂ | 1375 - 1465 (Moderate) | Weak |
| C-C Stretch | -C-C- | ~900 (Weak) | Moderate |
-
FTIR Sample Preparation (KBr Pellet): Mix ~1 mg of finely ground this compound with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
FTIR Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 32-64 scans at a resolution of 4 cm⁻¹.
-
Raman Sample Preparation: Place a small amount of the solid sample directly onto a microscope slide or into a capillary tube.
-
Raman Data Acquisition: Use a confocal Raman microscope with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to avoid fluorescence. Laser power should be kept low (e.g., < 5 mW) to prevent sample degradation.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For this compound, it can confirm the mass of the propionate anion and be used to study ion clustering.
-
Electrospray Ionization (ESI-MS): In negative ion mode, ESI-MS is expected to show a prominent peak for the propionate anion at m/z 73.04. In positive ion mode, the lithium cation (m/z 7.02) would be observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally unsuitable for the direct analysis of non-volatile salts like this compound but can be used to analyze volatile derivatives.
-
Ion Chromatography-Mass Spectrometry (IC-MS): IC-MS is a powerful method for separating and detecting ions in complex mixtures, such as battery electrolytes, and can be used to quantify propionate and lithium ions.[12]
Table 5: Expected Ions in Mass Spectrometry of this compound
| Ion | Formula | Expected m/z (Monoisotopic) |
|---|---|---|
| Propionate Anion | [C₃H₅O₂]⁻ | 73.03 |
| Lithium Cation | [⁷Li]⁺ | 7.02 |
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as a water/methanol mixture.
-
Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes. Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
Biological and Experimental Workflows
Beyond its chemical structure, both the lithium and propionate ions are biologically active. Understanding their roles requires mapping their interactions in established signaling pathways.
Propionate Metabolism and Signaling
Propionate, a short-chain fatty acid (SCFA), is a key product of gut microbial fermentation and an important metabolic substrate.[13] In mammals, it is metabolized in the mitochondria, where it is converted to succinyl-CoA and enters the citric acid (TCA) cycle.[14][15]
Caption: The mitochondrial metabolism of propionate to the TCA cycle intermediate succinyl-CoA.
Propionate also acts as a signaling molecule by activating G-protein coupled receptors like GPR43. This activation can suppress hepatic gluconeogenesis through an AMPK-dependent pathway.[13]
Caption: Propionate signaling via the GPR43 receptor to suppress hepatic gluconeogenesis.
Intracellular Signaling of the Lithium Ion
The lithium ion is a well-established mood stabilizer used in the treatment of bipolar disorder.[16] Its therapeutic effects are attributed to the modulation of multiple intracellular signaling pathways, most notably the inhibition of Glycogen Synthase Kinase 3-beta (GSK3β).[16][17] This inhibition has widespread downstream effects, including neuroprotection and the induction of autophagy.[18][19][20]
Caption: Key intracellular signaling pathways modulated by the lithium ion.
General Experimental Workflow
The comprehensive characterization of a synthesized chemical like this compound follows a logical workflow, beginning with synthesis and purification and proceeding through multiple spectroscopic analyses to confirm its structure and purity.
Caption: A general experimental workflow for the synthesis and characterization of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Lithium propanoate | C3H5LiO2 | CID 23689528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound [chemister.ru]
- 5. This compound CAS#: 6531-45-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C NMR estimation of preferential solvation of lithium ions in non-aqueous mixed solvents - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pragolab.cz [pragolab.cz]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lithium (medication) - Wikipedia [en.wikipedia.org]
- 17. [Mechanism of action of lithium: intracellular signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Towards a Unified Understanding of Lithium Action in Basic Biology and its Significance for Applied Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Systems Biology Understanding of the Effects of Lithium on Affective and Neurodegenerative Disorders [frontiersin.org]
Quantum Chemical Calculations for Lithium Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and thermodynamic properties of lithium propionate. This document details both the theoretical methodologies and relevant experimental protocols, presenting a comprehensive resource for researchers in computational chemistry, materials science, and drug development.
Introduction
This compound (CH₃CH₂COOLi) is a simple lithium carboxylate that serves as a model system for understanding the interactions between lithium ions and carboxylate moieties. These interactions are fundamental in various biological and chemical systems, including certain drug formulations and as components in lithium-ion battery electrolytes. Quantum chemical calculations offer a powerful tool to investigate the molecular properties of this compound at the atomic level, providing insights that complement experimental data.
This guide outlines the computational methods used to model this compound, presents calculated data in comparison with experimental findings, and provides detailed protocols for both the computational and relevant experimental procedures.
Computational Methodology
Quantum chemical calculations for this compound are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.
Software
Calculations are commonly carried out using software packages such as Gaussian, ORCA, or Q-Chem. These programs allow for the necessary geometry optimizations and frequency calculations.
Theoretical Level
A common and reliable level of theory for these types of calculations is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311+G(d,p). The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) to better describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Calculation Workflow
The general workflow for the quantum chemical calculation of this compound is as follows:
-
Structure Building : An initial 3D structure of this compound is constructed. This can be done using molecular modeling software.
-
Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all calculated properties correspond to a stable molecular structure.
-
Frequency Calculation : Once the geometry is optimized, a frequency calculation is performed. This serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
It provides the vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.
-
-
Thermochemical Analysis : The frequency calculation also yields thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.
Below is a DOT script representation of the computational workflow.
Navigating the Thermal Landscape of Lithium Propionate: An In-depth Technical Guide to Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium propionate (CH₃CH₂CO₂Li), a salt of a short-chain fatty acid, finds applications in various fields, including as a potential therapeutic agent and in materials science. Understanding its thermal stability and decomposition characteristics is paramount for ensuring its safe handling, processing, and storage, as well as for predicting its behavior in different formulations and applications. Thermogravimetric analysis (TGA) is a cornerstone technique for elucidating these properties. This technical guide provides a comprehensive overview of the thermogravimetric analysis of this compound, detailing its thermal decomposition pathway, presenting available quantitative data, and outlining experimental protocols. Due to a scarcity of publicly available TGA data specifically for this compound, this guide also draws upon analogous data from other short-chain alkali metal carboxylates to provide a representative understanding of its expected thermal behavior.
Thermal Decomposition of this compound: A Multi-Stage Process
The thermal decomposition of anhydrous this compound in an inert atmosphere is anticipated to proceed through a primary decomposition step leading to the formation of a ketone and a carbonate residue. This is a common decomposition pathway for alkali metal carboxylates. Further heating results in the decomposition of the carbonate to the corresponding oxide.
The proposed primary decomposition reaction is as follows:
2 CH₃CH₂CO₂Li (s) → (CH₃CH₂)₂CO (g) + Li₂CO₃ (s)
Upon further heating at higher temperatures, the lithium carbonate intermediate will decompose:
Li₂CO₃ (s) → Li₂O (s) + CO₂ (g)
Quantitative Thermal Analysis Data
| Thermal Event | Temperature (°C) | Temperature (K) | Technique | Reference |
| Solid-to-Solid Transition | 276 | 549.1 | DSC | [1] |
| Melting Point | 333 | 606.1 | DSC | [1] |
Table 1: Key Thermal Events for this compound. This table summarizes the known thermal transitions of this compound as determined by Differential Scanning Calorimetry.[1]
To illustrate the expected weight loss during thermal decomposition, theoretical values based on the stoichiometry of the proposed reactions are presented below. These values are critical for interpreting experimental TGA curves.
| Decomposition Stage | Proposed Reaction | Theoretical Weight Loss (%) |
| Stage 1 | 2 CH₃CH₂CO₂Li → (CH₃CH₂)₂CO + Li₂CO₃ | 53.7% |
| Stage 2 | Li₂CO₃ → Li₂O + CO₂ | 29.7% (of the initial Li₂CO₃ mass) |
| Overall | 2 CH₃CH₂CO₂Li → (CH₃CH₂)₂CO + Li₂O + CO₂ | 70.0% |
Table 2: Theoretical Weight Loss for the Decomposition of this compound. This table outlines the expected percentage of weight loss at each stage of the thermal decomposition based on the proposed chemical reactions.
Experimental Protocol for Thermogravimetric Analysis
A standard experimental protocol for conducting TGA on a solid sample like this compound is detailed below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical objectives.
| Parameter | Recommended Setting | Rationale |
| Instrument | Thermogravimetric Analyzer | Measures mass change as a function of temperature. |
| Sample Preparation | ~5-10 mg of finely ground powder | Ensures uniform heat distribution and representative analysis. |
| Crucible | Alumina or Platinum | Inert materials that are stable at high temperatures. |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Prevents oxidative side reactions, allowing for the study of the intrinsic thermal decomposition. |
| Gas Flow Rate | 20-50 mL/min | Purges the furnace of decomposition products and maintains an inert environment. |
| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. Slower rates can enhance resolution, while faster rates can shift decomposition temperatures to higher values. |
| Temperature Range | Ambient to 800 °C | Sufficient to cover the melting and complete decomposition of this compound and its carbonate intermediate. |
| Data Analysis | Plot of % Weight Loss vs. Temperature | The primary TGA curve. The derivative of this curve (DTG) is useful for identifying the temperatures of maximum decomposition rates. |
Table 3: Recommended Experimental Protocol for TGA of this compound. This table provides a detailed methodology for conducting the thermogravimetric analysis of this compound.
Visualization of Decomposition Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), visualize the proposed decomposition pathway and a typical experimental workflow for TGA.
Caption: Proposed thermal decomposition pathway of this compound.
Caption: General experimental workflow for thermogravimetric analysis.
Conclusion
The thermogravimetric analysis of this compound, while not extensively documented in dedicated studies, can be understood through a combination of existing thermal analysis data for the compound, theoretical decomposition pathways common to alkali metal carboxylates, and standard TGA experimental protocols. The expected decomposition proceeds in stages, with an initial loss of 3-pentanone to form lithium carbonate, followed by the decomposition of lithium carbonate to lithium oxide at higher temperatures. The provided experimental protocol and visualizations serve as a robust framework for researchers and professionals to design and interpret TGA experiments on this compound and related compounds, ensuring a thorough understanding of their thermal stability and decomposition characteristics. Further experimental studies are warranted to provide precise quantitative TGA data and to confirm the proposed decomposition mechanism.
References
Differential Scanning Calorimetry of Lithium Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal behavior of lithium propionate (also known as lithium propanoate) as characterized by Differential Scanning Calorimetry (DSC). This document summarizes key thermal transition data, outlines a detailed experimental protocol for analysis, and presents a visual representation of the experimental workflow. This guide is intended to assist researchers, scientists, and professionals in drug development in understanding and applying DSC for the characterization of this and similar short-chain organic lithium salts.
Core Data Presentation
The thermal characteristics of this compound, as determined by DSC, are summarized in the table below. This data is critical for understanding the material's phase behavior and stability under varying temperature conditions.
| Thermal Event | Temperature (K) | Temperature (°C) | Notes |
| Solid-to-Solid Transition (SII-SI) | 549.1 ± 0.7 K | 276.0 ± 0.7 °C | This transition is noted to vary after the initial heating cycle.[1] |
| Fusion (Melting) | 606.1 ± 0.5 K | 333.0 ± 0.5 °C |
Experimental Protocols
A detailed experimental protocol for the DSC analysis of this compound is not explicitly available in the cited literature. However, based on best practices for the thermal analysis of organic salts and materials for battery applications, a recommended methodology is provided below.[2][3][4][5]
Objective: To determine the temperatures and enthalpies of phase transitions of this compound using Differential Scanning Calorimetry.
Instrumentation:
-
Differential Scanning Calorimeter: A heat-flux DSC instrument, such as a TA Instruments Discovery DSC or similar, is recommended. The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium) across the temperature range of interest.
-
Sample Pans: Hermetically sealed aluminum pans are recommended to prevent any potential loss of volatile substances, although for a stable salt like this compound at the temperatures of interest, standard aluminum pans with lids may also be suitable.[2]
-
Balance: A microbalance with a precision of at least ±0.01 mg.
Sample Preparation:
-
Ensure the this compound sample is of high purity and dry. If necessary, the sample can be dried under a vacuum at a temperature below its first thermal transition to remove any residual moisture.
-
Weigh a sample of approximately 2-6 mg directly into the DSC pan.[2] Using a sample mass in this range ensures good thermal contact and minimizes thermal gradients within the sample.[6]
-
Hermetically seal the pan using a sample press. Ensure a proper seal to create a self-generated atmosphere and prevent any interaction with the purge gas.
-
Prepare an identical empty, hermetically sealed pan to be used as a reference.
DSC Measurement Procedure:
-
Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min). This provides a stable and non-reactive environment for the measurement.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below the first expected transition, for example, at 25 °C.
-
Heating Ramp: Heat the sample from the starting temperature to a temperature above its melting point, for instance, up to 350 °C. A standard heating rate of 10 K/min is recommended for good resolution and sensitivity.[4] Slower or faster heating rates can be employed to investigate kinetic effects or enhance sensitivity, respectively.[5][6]
-
Isothermal Hold (Optional): Hold the sample at the final temperature for a few minutes to ensure complete melting.
-
Cooling Ramp (Optional): Cool the sample back to the starting temperature at a controlled rate (e.g., 10 K/min) to observe crystallization or other cooling-induced transitions.
-
Second Heating Ramp (Optional): A second heating scan can be performed to investigate the effect of the thermal history on the transitions. The cited literature notes that the solid-to-solid transition of this compound varies on the second and subsequent heating cycles.[1]
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each observed thermal event (solid-to-solid transition and melting).
-
The solid-to-solid transition will appear as a peak prior to the melting endotherm. Both the solid-solid transition and melting are endothermic events, meaning they absorb heat.
Mandatory Visualization
The following diagram illustrates a generalized workflow for a Differential Scanning Calorimetry experiment, from sample preparation to data analysis.
Caption: Generalized workflow for DSC analysis.
References
- 1. Structural and thermodynamic study on short metal alkanoates: lithium propanoate and pentanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium propionate (C₃H₅LiO₂), the lithium salt of propionic acid, is a white crystalline solid with diverse applications, notably as a pharmaceutical intermediate and a catalyst in organic synthesis.[1] Its utility in various scientific domains necessitates a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a comprehensive overview of the core properties of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for its characterization, and visualizing key experimental workflows.
I. Chemical Identity and Structure
This compound is an organic salt consisting of a lithium cation (Li⁺) and a propionate anion (CH₃CH₂COO⁻).
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | lithium propanoate, propanoic acid, lithium salt | [2][3] |
| CAS Number | 6531-45-9 | [1] |
| Molecular Formula | C₃H₅LiO₂ | [1][4] |
| Molecular Weight | 80.011 g/mol | [2][4] |
| SMILES | [Li+].CCC(=O)[O-] | [2][3] |
| InChI | InChI=1S/C3H6O2.Li/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | [2] |
| InChIKey | AXMOZGKEVIBBCF-UHFFFAOYSA-M | [2] |
Crystal Structure
This compound crystallizes in a monoclinic system.[5] Detailed crystallographic data has been reported, providing insight into its solid-state arrangement.[2][6]
| Crystallographic Parameter | Value | Source |
| Crystal System | Monoclinic | [5] |
| Space Group | P 1 21/c 1 | [2][6] |
| a | 9.6090 Å | [2] |
| b | 4.9410 Å | [2] |
| c | 8.6480 Å | [2] |
| α | 90.00° | [2] |
| β | 94.99° | [2] |
| γ | 90.00° | [2] |
II. Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application.
| Property | Value | Conditions | Source |
| Appearance | White crystalline solid | - | [1] |
| Melting Point | 333.6 °C | - | [4] |
| Boiling Point | 141.7 °C | at 760 mmHg (for propionic acid) | [1] |
| Flash Point | 57.7 °C | (for propionic acid) | [1] |
| Solubility in Water | 66.4 g/100 g | at 14 °C | [4] |
| Solubility in Ethanol (95%) | 5.1 g/100 g | at 14 °C | [4] |
| Enthalpy of Fusion (ΔfusH) | 15.9 kJ/mol | - | [4] |
III. Experimental Protocols
The characterization of this compound involves various analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound
A common method for synthesizing this compound is through the neutralization reaction of propionic acid with a lithium base, such as lithium hydroxide.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reactant Preparation: Accurately weigh stoichiometric amounts of propionic acid and lithium hydroxide.
-
Dissolution: Dissolve the reactants separately in a suitable solvent, such as deionized water, in a reaction vessel.
-
Reaction: Slowly add the lithium hydroxide solution to the propionic acid solution while continuously stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.
-
pH Monitoring: Monitor the pH of the solution. The reaction is complete when the pH reaches a neutral value (approximately 7).
-
Solvent Removal: Remove the solvent by evaporation, for instance, using a rotary evaporator.
-
Drying: Dry the resulting solid this compound in a vacuum oven to remove any residual moisture.
Characterization Techniques
A general workflow for the physicochemical characterization of the synthesized this compound is outlined below.
Caption: General workflow for physicochemical characterization.
1. X-ray Diffraction (XRD) for Crystal Structure Analysis
-
Principle: XRD is used to determine the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.
-
Methodology:
-
A powdered sample of this compound is placed in a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is analyzed to determine the crystal structure, including lattice parameters and space group.[7]
-
2. Differential Scanning Calorimetry (DSC) for Thermal Transitions
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Methodology:
-
A small, accurately weighed amount of this compound is sealed in an aluminum pan.
-
The sample and a reference pan (usually empty) are placed in the DSC furnace.
-
The temperature of the furnace is increased at a constant rate.
-
The heat flow to the sample is monitored, and phenomena such as melting and solid-solid transitions are observed as endothermic or exothermic peaks.[7]
-
3. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Methodology:
-
A sample of this compound is placed in a tared TGA pan.
-
The pan is heated in a furnace at a controlled rate under a specific atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored.
-
A plot of mass versus temperature provides information on thermal stability and decomposition temperatures.[8]
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
-
Principle: FTIR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.
-
Methodology:
-
A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.
-
The sample is placed in the path of an infrared beam.
-
The transmitted or reflected infrared radiation is measured.
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the carboxylate group.[7]
-
5. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.
-
Methodology:
-
A sample of this compound is dissolved in a suitable deuterated solvent.
-
The solution is placed in a strong magnetic field.
-
The sample is irradiated with radiofrequency pulses.
-
The NMR signal is detected and analyzed to provide information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei (e.g., ¹H, ⁷Li, ¹³C).[9]
-
6. Solubility Determination
-
Principle: The solubility of a substance in a particular solvent is the maximum concentration of the solute that can dissolve in a solvent at a given temperature.
-
Methodology (Gravimetric):
-
An excess amount of this compound is added to a known volume of the solvent at a specific temperature.
-
The mixture is agitated until equilibrium is reached.
-
The undissolved solid is filtered off, and a known volume of the saturated solution is carefully evaporated to dryness.
-
The mass of the remaining solid is measured to determine the solubility.[10]
-
-
Methodology (Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES):
-
A saturated solution is prepared as described above.
-
The solution is filtered and diluted to a known concentration.
-
The concentration of lithium in the diluted solution is determined using ICP-OES, which measures the electromagnetic radiation emitted by the lithium ions in a high-temperature plasma. From this, the solubility can be calculated.[10]
-
IV. Safety and Handling
While this compound is not classified as a hazardous substance under GHS criteria for a majority of reports, standard laboratory safety precautions should be observed.[2] It is a white, crystalline solid and should be handled in a well-ventilated area.[1] Personal protective equipment, including safety glasses and gloves, is recommended, especially when handling the powder to avoid inhalation and skin contact.[11] Store in a cool, dry place away from incompatible materials.[12]
V. Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, supported by quantitative data and established experimental protocols. A thorough understanding of these fundamental characteristics is essential for its effective and safe use in research, development, and industrial applications. The provided workflows and methodologies serve as a valuable resource for scientists and professionals working with this versatile compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Lithium propanoate | C3H5LiO2 | CID 23689528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biofuranchem.com [biofuranchem.com]
- 4. This compound [chemister.ru]
- 5. researchgate.net [researchgate.net]
- 6. SID 385851537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural and thermodynamic study on short metal alkanoates: lithium propanoate and pentanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.kohan.com.tw [blog.kohan.com.tw]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. fishersci.com [fishersci.com]
- 12. lithiumwerks.com [lithiumwerks.com]
An In-depth Technical Guide to the Coordination Chemistry of Lithium Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of lithium propionate, detailing its synthesis, structural features, and spectroscopic properties. It further explores its potential applications in materials science and drug development, offering insights into relevant signaling pathways and experimental methodologies.
Introduction to this compound
This compound (CH₃CH₂CO₂Li) is the lithium salt of propionic acid. As a simple carboxylate, its coordination chemistry is primarily dictated by the interaction of the lithium cation (Li⁺) with the carboxylate group of the propionate anion. The small size and high charge density of the Li⁺ ion, along with the versatile coordination modes of the carboxylate group (monodentate, bidentate chelating, and bridging), give rise to a rich structural landscape, ranging from simple salts to coordination polymers. This guide delves into the fundamental aspects of this compound's chemical behavior and its potential for advanced applications.
Synthesis and Structural Characterization
The synthesis and structural elucidation of this compound and its derivatives are foundational to understanding its coordination chemistry.
Synthesis of this compound
The most straightforward synthesis of this compound involves the acid-base neutralization reaction between propionic acid and a lithium base, such as lithium hydroxide or lithium carbonate, in an aqueous or alcoholic solution.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve one molar equivalent of lithium hydroxide (LiOH) in deionized water or ethanol.
-
Acid Addition: Slowly add one molar equivalent of propionic acid (CH₃CH₂COOH) to the LiOH solution while stirring. The reaction is exothermic, so the addition should be controlled to manage the temperature.
-
Reaction Completion: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The pH of the solution should be approximately neutral upon completion.
-
Isolation: Remove the solvent by rotary evaporation to yield a white solid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Drying: Dry the purified crystals under vacuum to obtain anhydrous this compound.
A similar procedure can be followed using lithium carbonate (Li₂CO₃), with the notable evolution of carbon dioxide gas. In this case, two equivalents of propionic acid are required for each equivalent of lithium carbonate.
Crystal Structure of this compound
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] It crystallizes in the monoclinic space group P2₁/c.[2] In the solid state, the lithium cations are coordinated by oxygen atoms from the carboxylate groups of neighboring propionate anions, forming a coordination polymer. Each lithium ion is typically coordinated to four oxygen atoms in a distorted tetrahedral geometry. The propionate anions act as bridging ligands, connecting the lithium centers into a three-dimensional network.
Table 1: Crystallographic Data for this compound
| Parameter | Value[2] |
| Formula | C₃H₅LiO₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 9.6090 |
| b (Å) | 4.9410 |
| c (Å) | 8.6480 |
| α (°) | 90.00 |
| β (°) | 94.99 |
| γ (°) | 90.00 |
| Z | 4 |
Spectroscopic and Thermal Properties
Spectroscopic and thermal analysis techniques are crucial for characterizing the structure, bonding, and stability of this compound and its coordination complexes.
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the propionate ligand and understanding its coordination to the lithium ion. The key spectral features are the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = ν_as(COO⁻) - ν_s(COO⁻)) can provide insights into the coordination mode of the carboxylate.
Experimental Protocol: FTIR and Raman Spectroscopy
-
FTIR Spectroscopy:
-
Prepare a sample by mixing a small amount of finely ground this compound with potassium bromide (KBr) and pressing the mixture into a pellet.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Raman Spectroscopy:
-
Place a small amount of the crystalline sample on a microscope slide.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum using a suitable laser wavelength and power to avoid sample degradation.
-
Table 2: Key Vibrational Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| ν_as(COO⁻) | ~1550-1610 |
| ν_s(COO⁻) | ~1400-1450 |
| CH₃/CH₂ deformations | ~1300-1470 |
| C-C stretching | ~800-1000 |
| Li-O vibrations | < 400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C and ⁷Li NMR, provides valuable information about the chemical environment of the atoms in this compound.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the three carbon atoms of the propionate anion (carbonyl, methylene, and methyl carbons). The chemical shifts can be influenced by the coordination to the lithium ion.
-
⁷Li NMR: ⁷Li is a quadrupolar nucleus, and its NMR signal can provide information about the symmetry of the lithium ion's coordination environment. In solution, a single, relatively sharp resonance is expected due to rapid exchange. In the solid state, the lineshape can be broader and more complex, reflecting the local structure around the lithium ion.
Table 3: Predicted ¹³C NMR Chemical Shifts for Propionate Anion
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~180-185 |
| -CH₂- | ~30-35 |
| -CH₃ | ~10-15 |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and phase transitions of this compound. DSC measurements have shown that this compound undergoes a solid-solid phase transition before melting.[1]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
Table 4: Thermal Properties of this compound
| Property | Temperature (K)[1] |
| Solid-Solid Transition (T_ss) | 549.1 ± 0.7 |
| Fusion Temperature (T_f) | 606.1 ± 0.5 |
Coordination Chemistry Beyond the Simple Salt
While the structure of this compound itself is a coordination polymer, the propionate ligand can also participate in the formation of mixed-ligand coordination complexes and other extended structures.
Mixed-Ligand Complexes
Although specific examples of mixed-ligand complexes of this compound are not extensively reported in the literature, the principles of lithium coordination chemistry suggest their feasibility. Lithium ions readily form adducts with a variety of neutral donor ligands, such as amines, ethers, and phosphine oxides. It is plausible that this compound could react with such ligands to form discrete molecular complexes or one-dimensional coordination polymers. For instance, the reaction of this compound with a bidentate nitrogen-donor ligand like 1,10-phenanthroline could potentially yield a complex where the lithium ion is coordinated by both the propionate and the phenanthroline ligands.
Precursor for Materials Synthesis
This compound can serve as a precursor for the synthesis of various materials, including metal-organic frameworks (MOFs) and nanoparticles. In the synthesis of heterometallic MOFs, lithium carboxylates can be used in conjunction with other metal salts and organic linkers to generate frameworks with specific topologies and properties. Similarly, thermal decomposition of this compound, potentially in the presence of other metal salts, can be a route to mixed-metal oxide nanoparticles.
Relevance in Drug Development and Pharmacology
The therapeutic effects of lithium salts are well-established, particularly in the treatment of bipolar disorder. While lithium carbonate and lithium citrate are the most commonly used forms, the underlying mechanism of action is attributed to the lithium ion itself. Understanding these pathways is crucial for researchers in drug development exploring novel lithium-based therapeutics.
Signaling Pathways Modulated by Lithium
Lithium exerts its therapeutic effects by modulating several intracellular signaling pathways. A primary target is the enzyme Glycogen Synthase Kinase 3β (GSK-3β).
-
Inhibition of GSK-3β: Lithium directly and indirectly inhibits GSK-3β. This inhibition has downstream effects on multiple signaling cascades, including the Wnt/β-catenin and mTOR pathways.
-
Wnt/β-catenin Pathway: Inhibition of GSK-3β by lithium prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of genes involved in neuroprotection and cell resilience.
-
mTOR Pathway: Lithium can also activate the mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.
Potential as a Drug Delivery Vehicle
While there is limited research on this compound specifically for drug delivery, its potential can be inferred from the broader field of nanoparticle-based drug delivery systems. Lithium-containing nanoparticles, such as those made from lithium oxide, are being explored as carriers for targeted drug delivery. This compound could serve as a precursor for the synthesis of such nanoparticles. The general workflow for preparing and utilizing nanoparticles for drug delivery is outlined below.
Conclusion
The coordination chemistry of this compound is centered around the versatile bonding of the carboxylate group to the lithium cation, leading to the formation of a stable, polymeric solid-state structure. While the synthesis and fundamental properties of this compound are well-characterized, the exploration of its mixed-ligand coordination complexes remains a relatively untapped area of research. Its potential as a precursor for advanced materials like MOFs and nanoparticles, coupled with the well-established pharmacological importance of the lithium ion, makes this compound a compound of continued interest for researchers in both materials science and drug development. This guide provides a foundational understanding of its core chemical principles and a framework for future investigations into its diverse applications.
References
An In-depth Technical Guide to the Exploratory Synthesis of Novel Lithium Propionate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory synthesis of novel lithium propionate derivatives. It covers the foundational principles of their synthesis, detailed experimental protocols, and the potential therapeutic rationale for their development, with a focus on neurological disorders. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction: The Rationale for Novel this compound Derivatives
Lithium has been a cornerstone in the treatment of bipolar disorder for over six decades.[1] Its mood-stabilizing properties are well-documented, though the precise mechanisms of action are still under investigation.[1] Current research points to two primary molecular targets: inositol monophosphatase (IMPase) and glycogen synthase kinase-3β (GSK-3β).[1] By inhibiting these enzymes, lithium can modulate downstream signaling pathways involved in neuroprotection, neurogenesis, and synaptic plasticity.
Despite its efficacy, the use of simple lithium salts like lithium carbonate is associated with a narrow therapeutic window and a range of side effects, necessitating regular monitoring of patient blood levels. This has spurred interest in the development of new lithium-containing compounds with improved pharmacokinetic and pharmacodynamic profiles.
This guide explores the synthesis of novel this compound derivatives, a strategy that combines the therapeutic potential of the lithium ion with a functionalized propionate backbone. Propionic acid and its derivatives are a versatile class of molecules with established biological activities, including anti-inflammatory and antimicrobial properties. By creating derivatives of propionic acid and forming their lithium salts, it may be possible to:
-
Modulate the bioavailability and tissue distribution of lithium.
-
Introduce a second pharmacophore to achieve synergistic therapeutic effects.
-
Improve the overall safety and tolerability profile compared to traditional lithium salts.
This whitepaper will detail the synthetic methodologies for creating functionalized propionic acids and their subsequent conversion to lithium salts, provide protocols for their characterization, and discuss the key signaling pathways that form the basis of their potential therapeutic applications.
Synthetic Strategies and Methodologies
The synthesis of novel this compound derivatives can be conceptually divided into two main stages: the synthesis of the functionalized propionic acid scaffold and its subsequent conversion to the corresponding lithium salt.
Synthesis of Functionalized Propionic Acid Derivatives
The versatility of the propionic acid backbone allows for a wide range of chemical modifications to introduce desired functionalities. These modifications can be aimed at altering lipophilicity, introducing specific binding moieties, or incorporating other pharmacologically active groups. Below are examples of synthetic routes to different classes of propionic acid derivatives.
Arylpropionic acids are a well-known class of compounds, with many serving as non-steroidal anti-inflammatory drugs (NSAIDs). A flexible two-step, one-pot procedure can be employed for their synthesis, involving a palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene derivative.
Another approach involves the synthesis of propionic acid hydrazides, which can then be reacted with various aldehydes to form Schiff bases. This method allows for the introduction of a wide variety of substituents.
Conversion to Lithium Salts
The conversion of a functionalized carboxylic acid to its corresponding lithium salt is typically a straightforward acid-base reaction. The most common method involves the reaction of the carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in a suitable solvent.
A general and widely applicable method for the preparation of lithium carboxylates involves the reaction of the carboxylic acid with lithium hydroxide.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis and characterization of a hypothetical novel this compound derivative, lithium 2-(4-isobutylphenyl)propanoate (the lithium salt of Ibuprofen), as a representative example.
Synthesis of Lithium 2-(4-isobutylphenyl)propanoate
Materials:
-
2-(4-isobutylphenyl)propanoic acid (Ibuprofen)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.3 g (0.05 mol) of 2-(4-isobutylphenyl)propanoic acid in 100 mL of ethanol with stirring.
-
In a separate beaker, prepare a solution of 2.1 g (0.05 mol) of lithium hydroxide monohydrate in 50 mL of deionized water.
-
Slowly add the lithium hydroxide solution to the stirred solution of the carboxylic acid at room temperature.
-
After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure lithium 2-(4-isobutylphenyl)propanoate.
-
Dry the crystals in a vacuum oven at 60 °C for 24 hours.
Characterization Methods
The synthesized this compound derivative should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the organic cation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic carboxylate (COO⁻) stretch.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the propionate derivative.
-
Elemental Analysis: To determine the elemental composition (C, H) and confirm the purity of the sample.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and characterization of lithium 2-(4-isobutylphenyl)propanoate.
Table 1: Synthesis and Physicochemical Properties
| Parameter | Value |
| Starting Material | 2-(4-isobutylphenyl)propanoic acid |
| Molecular Formula | C₁₃H₁₇LiO₂ |
| Molecular Weight | 212.22 g/mol |
| Yield | 85% |
| Appearance | White crystalline solid |
| Melting Point | >300 °C |
| Solubility | Soluble in water and ethanol |
Table 2: Spectroscopic Data
| Technique | Key Signals |
| ¹H NMR (D₂O, 400 MHz) | δ 7.25 (d, 2H), 7.10 (d, 2H), 3.60 (q, 1H), 2.45 (d, 2H), 1.85 (m, 1H), 1.50 (d, 3H), 0.90 (d, 6H) |
| ¹³C NMR (D₂O, 100 MHz) | δ 183.5, 141.0, 140.5, 129.5, 127.0, 45.0, 44.5, 30.0, 22.5, 19.0 |
| FTIR (KBr, cm⁻¹) | 2955, 1550 (COO⁻ asymm), 1415 (COO⁻ symm), 1185 |
Potential Therapeutic Applications and Signaling Pathways
The therapeutic rationale for developing novel this compound derivatives is based on the well-established biological activities of the lithium ion. The primary targets of lithium are enzymes that regulate key signaling pathways in the central nervous system.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Overactivity of GSK-3β has been implicated in the pathophysiology of bipolar disorder and other neurodegenerative diseases. Lithium directly inhibits GSK-3β by competing with magnesium, a necessary cofactor for the enzyme's activity.
Inhibition of Inositol Monophosphatase (IMPase)
The phosphoinositide (PI) signaling pathway is another major target of lithium. Lithium inhibits IMPase, an enzyme responsible for the recycling of inositol, a key component of the PI second messenger system. This inhibition leads to a depletion of inositol and a dampening of PI signaling, which is thought to contribute to its mood-stabilizing effects.
By combining lithium with a functionalized propionate, it is hypothesized that synergistic effects may be achieved. For instance, if the propionate derivative has anti-inflammatory properties, the resulting lithium salt could offer a dual-action therapeutic for neuroinflammatory conditions.
Conclusion and Future Directions
The exploratory synthesis of novel this compound derivatives represents a promising avenue for the development of new therapeutics, particularly for neurological and psychiatric disorders. By leveraging the well-understood pharmacology of the lithium ion and the chemical versatility of the propionate scaffold, it is possible to design new chemical entities with potentially improved efficacy, safety, and pharmacokinetic properties.
Future research in this area should focus on:
-
Synthesis and screening of a diverse library of this compound derivatives.
-
In vitro and in vivo evaluation of their biological activity, focusing on the modulation of key signaling pathways.
-
Pharmacokinetic and toxicological studies to assess their drug-like properties.
This technical guide provides a solid foundation for researchers to embark on the exciting and potentially rewarding journey of discovering the next generation of lithium-based therapeutics.
References
Methodological & Application
Application Note & Protocol: Synthesis of Lithium Propionate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium propionate (CH₃CH₂COOLi) is an organic lithium salt with applications in various fields, including as a potential therapeutic agent and as a component in battery technology.[1] This document provides a detailed experimental protocol for the synthesis of this compound via the neutralization of propionic acid with a lithium base. Two common and effective methods are presented: one using lithium hydroxide and the other using lithium carbonate.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₃H₅LiO₂ | [2][3] |
| Molar Mass | 80.011 g/mol | [2][3] |
| Melting Point | 333.6 °C | [2] |
| Solubility in Water | 66.4 g/100 g at 14 °C | [2] |
| Solubility in Ethanol (95%) | 5.1 g/100 g at 14 °C | [2] |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Synthesis from Propionic Acid and Lithium Hydroxide
This method involves the direct neutralization of propionic acid with lithium hydroxide, yielding this compound and water as the only byproduct.[4]
Reaction: CH₃CH₂COOH + LiOH → CH₃CH₂COOLi + H₂O
Materials and Equipment:
-
Propionic acid (C₃H₆O₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
-
Beakers and graduated cylinders
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Drying oven
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve a specific molar amount of lithium hydroxide monohydrate in deionized water with stirring.
-
Reaction: Slowly add an equimolar amount of propionic acid to the lithium hydroxide solution while stirring continuously. The reaction is exothermic, so the addition should be controlled to manage the temperature.
-
Neutralization: Monitor the pH of the reaction mixture. Continue adding propionic acid dropwise until the pH of the solution reaches 7 (neutral).
-
Heating and Reflux: Attach a condenser to the flask and heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Solvent Removal: After reflux, remove the solvent (water) using a rotary evaporator under reduced pressure.
-
Drying: The resulting solid this compound is then collected and dried in an oven at a temperature below its melting point (e.g., 100-120 °C) to remove any residual water.
-
Characterization: The final product can be characterized by techniques such as FTIR, NMR, and melting point determination to confirm its identity and purity.
Stoichiometry Example:
| Reactant | Molar Mass ( g/mol ) | Moles | Mass (g) |
| Propionic Acid | 74.08 | 0.1 | 7.41 |
| Lithium Hydroxide Monohydrate | 41.96 | 0.1 | 4.20 |
| Expected Product | |||
| This compound | 80.01 | 0.1 | 8.00 |
Method 2: Synthesis from Propionic Acid and Lithium Carbonate
This method utilizes lithium carbonate as the base. The reaction produces this compound, water, and carbon dioxide gas.[5]
Reaction: 2CH₃CH₂COOH + Li₂CO₃ → 2CH₃CH₂COOLi + H₂O + CO₂
Materials and Equipment:
-
Propionic acid (C₃H₆O₂)
-
Lithium carbonate (Li₂CO₃)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round-bottom flask with a gas outlet
-
Condenser
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Drying oven
Procedure:
-
Reactant Preparation: In a round-bottom flask, suspend a specific molar amount of lithium carbonate in deionized water.
-
Reaction: Slowly add a stoichiometric amount (2 moles of propionic acid per mole of lithium carbonate) of propionic acid to the lithium carbonate suspension with vigorous stirring. Effervescence (release of CO₂ gas) will be observed. The addition should be slow to control the foaming.
-
Completion of Reaction: After the initial effervescence subsides, gently heat the mixture to ensure the complete reaction of the lithium carbonate. The disappearance of the solid lithium carbonate indicates the reaction is nearing completion.
-
Heating: Continue heating the solution for another 1-2 hours to drive the reaction to completion and remove dissolved CO₂.
-
Solvent Removal: Remove the water using a rotary evaporator.
-
Drying: Dry the resulting solid this compound in an oven.
-
Characterization: Characterize the product to confirm its identity and purity.
Stoichiometry Example:
| Reactant | Molar Mass ( g/mol ) | Moles | Mass (g) |
| Propionic Acid | 74.08 | 0.2 | 14.82 |
| Lithium Carbonate | 73.89 | 0.1 | 7.39 |
| Expected Product | |||
| This compound | 80.01 | 0.2 | 16.00 |
Visualizations
Chemical Reaction Diagram
Caption: Reaction of propionic acid and lithium hydroxide.
Experimental Workflow
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols: Lithium Propionate in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium propionate (CH₃CH₂CO₂Li) is a lithium salt of propionic acid. While not as commonly employed as other catalysts, its properties as a weak base and a source of lithium ions lend it potential utility in a variety of organic transformations. The propionate anion can function as a basic catalyst, particularly in condensation reactions, while the lithium cation can exhibit Lewis acidic properties, influencing the reactivity of carbonyl compounds. These application notes provide an overview of the potential catalytic applications of this compound, with detailed protocols for key reactions where it may be employed.
Application: Base-Catalyzed Condensation Reactions - The Perkin Reaction
The Perkin reaction is a classic organic synthesis that produces α,β-unsaturated aromatic acids, which are precursors to many pharmaceuticals and other valuable compounds. The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of a weak base as a catalyst.[1][2][3] The alkali salt of the carboxylic acid corresponding to the anhydride is typically used as the catalyst.[1][2] While sodium and potassium acetate are most commonly cited, this compound can also function in this capacity, particularly when propionic anhydride is used.
Mechanism of the Perkin Reaction
The reaction mechanism involves the formation of a carbanion from the anhydride, which then acts as a nucleophile.[2]
Data on Alkali Metal Carboxylates as Catalysts in Condensation Reactions
While specific data for this compound is limited, the general efficacy of alkali metal carboxylates in promoting condensation reactions is well-established. The choice of cation can influence reaction rates and yields.
| Catalyst | Typical Reaction | Relative Basicity | Notes |
| This compound | Perkin, Aldol-type Condensations | Weaker | May require higher temperatures or longer reaction times. The Lewis acidity of Li⁺ can play a role. |
| Sodium Acetate | Perkin, Knoevenagel | Moderate | Commonly used, provides a good balance of reactivity and cost. |
| Potassium Acetate | Perkin, Knoevenagel | Moderate | Often interchangeable with sodium acetate. |
| Cesium Carbonate | Knoevenagel, Michael Additions | Stronger | Generally more reactive due to higher basicity and solubility. |
Experimental Protocol: Synthesis of α-Methylcinnamic Acid via Perkin Reaction
This protocol describes a general procedure for the synthesis of α-methylcinnamic acid from benzaldehyde and propionic anhydride using this compound as a catalyst.
Materials:
-
Benzaldehyde (1.0 eq)
-
Propionic Anhydride (2.5 eq)
-
This compound (1.0 eq, anhydrous)
-
Toluene (solvent)
-
10% Aqueous Sodium Hydroxide
-
Concentrated Hydrochloric Acid
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and propionic anhydride (2.5 eq).
-
Add benzaldehyde (1.0 eq) to the flask.
-
Heat the mixture to 140-150 °C with stirring for 8-10 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with toluene to remove any unreacted benzaldehyde.
-
To the aqueous layer, slowly add 10% aqueous sodium hydroxide until the solution is basic, ensuring all the acid is in its salt form.
-
Wash the aqueous layer with toluene again.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until precipitation of the product is complete.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure α-methylcinnamic acid.
Application: Transesterification Reactions
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a fundamental reaction in organic synthesis, including the production of biodiesel.[4] This reaction can be catalyzed by acids or bases. Lithium-containing catalysts, such as lithium zirconate and lithium orthosilicate, have shown efficacy in transesterification, suggesting a potential role for this compound.[5][6][7] In this context, this compound can act as a dual-function catalyst: the propionate anion acts as a base to deprotonate the alcohol, while the lithium cation can act as a Lewis acid to activate the carbonyl group of the ester.
Proposed Mechanism for this compound-Catalyzed Transesterification
Experimental Protocol: Transesterification of Ethyl Acetate with n-Butanol
This protocol provides a general method to evaluate the catalytic activity of this compound in a transesterification reaction.
Materials:
-
Ethyl Acetate (1.0 eq)
-
n-Butanol (3.0 eq)
-
This compound (0.1 eq, anhydrous)
-
Dean-Stark trap (optional, for removal of ethanol)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Gas chromatograph (for monitoring reaction progress)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetate (1.0 eq), n-butanol (3.0 eq), and this compound (0.1 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the conversion of ethyl acetate to butyl acetate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst by washing the mixture with a dilute aqueous acid solution (e.g., 1% HCl).
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The product, butyl acetate, can be purified by distillation if necessary.
Application: Mild Lewis Acid Catalysis
The lithium ion (Li⁺) can function as a Lewis acid, coordinating to carbonyl oxygens and other Lewis basic sites to activate substrates towards nucleophilic attack. The Lewis acidity of the lithium ion is modulated by its counteranion. While strong Lewis acids can be incompatible with sensitive functional groups, the milder Lewis acidity of lithium salts like this compound can be advantageous in certain transformations, such as Diels-Alder reactions.
Workflow for Evaluating this compound as a Lewis Acid Catalyst
References
Application of Ethyl Propionate in the Liquid-Phase Synthesis of High-Performance Sulfide-Based Solid-State Electrolytes
Introduction
The advancement of all-solid-state batteries (ASSBs) is a critical step towards next-generation energy storage solutions, offering enhanced safety and higher energy density compared to conventional lithium-ion batteries with liquid electrolytes.[1] A key component of ASSBs is the solid-state electrolyte (SSE), which dictates the battery's overall performance. Sulfide-based SSEs are particularly promising due to their high ionic conductivity and favorable mechanical properties.[1][2] Among these, Li₇P₃S₁₁ and Li₇P₂S₈I have garnered significant attention.
Traditionally, sulfide SSEs are synthesized via solid-state reactions, which are often energy-intensive and can limit scalability.[3] Liquid-phase synthesis presents a more versatile and scalable alternative.[3] This application note details the use of ethyl propionate as a solvent in the facile wet chemical synthesis of Li₇P₃S₁₁ and Li₇P₂S₈I solid electrolytes, providing detailed protocols and performance data for researchers and scientists in the field of battery materials and development. Ethyl propionate, a non-toxic solvent, serves as an effective medium for the reaction between precursors to form these advanced solid electrolytes.[4]
Physicochemical Properties of Ethyl Propionate
Ethyl propionate (C₅H₁₀O₂) is a colorless, volatile liquid with a characteristic pineapple-like odor.[5] Its properties as a solvent are crucial for the successful synthesis of sulfide solid electrolytes.
| Property | Value | Reference |
| Molar Mass | 102.133 g·mol⁻¹ | [5] |
| Density | 0.884 g/cm³ at 25 °C | [5] |
| Boiling Point | 98.9 °C | [5] |
| Melting Point | -73.6 °C | [5] |
| Polarity | High | [6] |
Synthesis Protocols
Synthesis of Li₇P₃S₁₁ Solid Electrolyte
This protocol describes a facile wet chemical method for preparing Li₇P₃S₁₁ solid-state electrolyte using ethyl propionate as the solvent.[3]
Materials:
-
Lithium sulfide (Li₂S, 99.9%)
-
Phosphorus pentasulfide (P₂S₅, 99%)
-
Super-dehydrated ethyl propionate (EP)
-
Three-necked flask
-
Heating mantle with magnetic stirrer
-
Vacuum drying oven/tube furnace
Procedure:
-
In an argon-filled glovebox, weigh Li₂S and P₂S₅ in a 7:3 molar ratio.[3]
-
Place the 2.0 g mixture of precursors into a three-necked flask.[3]
-
Add 40 ml of super-dehydrated ethyl propionate to the flask.[3]
-
Heat the mixture at a suitable temperature (e.g., 70°C) and stir for a designated period to facilitate the reaction.
-
After the reaction, remove the ethyl propionate solvent by heating the resulting suspension at 190 °C under vacuum. This will yield an amorphous residue.[3]
-
Transfer the dried residue to a tube furnace and heat to 230-250 °C for 1 hour under an inert atmosphere to crystallize the Li₇P₃S₁₁ solid electrolyte.[3]
-
Allow the furnace to cool down to room temperature before transferring the final product to a glovebox for storage and characterization.
Synthesis of Li₇P₂S₈I Solid Electrolyte via Liquid-Phase Shaking
This protocol details the synthesis of Li₇P₂S₈I using a liquid-phase shaking method with ethyl propionate as the reaction medium.[4][7]
Materials:
-
Lithium sulfide (Li₂S, 99.9%)
-
Phosphorus pentasulfide (P₂S₅, 99%)
-
Lithium iodide (LiI, 99.9%)
-
Super-dehydrated ethyl propionate (EP)
-
Polypropylene centrifugation tube (45 mL)
-
Zirconia balls (4 mm diameter)
-
Planetary ball mill or shaker
-
Vacuum drying oven/tube furnace
Procedure:
-
Inside an argon-filled glovebox, mix the raw materials Li₂S, P₂S₅, and LiI in a 3:1:1 molar ratio.[4]
-
Place the precursor mixture into a 45 mL polypropylene centrifugation tube with approximately 32 g of 4 mm zirconia balls and 10 mL of ethyl propionate.[4]
-
Shake the mixture at 1500 rpm for 3 hours in a dry argon atmosphere.[4]
-
After shaking, add another 6 mL of ethyl propionate to the suspension.[8]
-
Dry the suspension under low pressure, starting at room temperature, then heating to 70 °C for 1 hour, followed by 110 °C for 2 hours to remove the solvent.[8]
-
Pelletize the obtained precursor powder.
-
Heat treat the pellets at 110 °C to induce crystallization, yielding the Li₇P₂S₈I solid electrolyte.[4]
Performance Data of Synthesized Solid Electrolytes
The performance of the sulfide-based solid electrolytes synthesized using ethyl propionate is summarized below.
Li₇P₃S₁₁
| Parameter | Value | Conditions | Reference |
| Ionic Conductivity | 1.5 × 10⁻³ S cm⁻¹ | 25 °C | [2][3] |
| Activation Energy | 0.27 eV | - | [3] |
| Electrochemical Stability | Up to 5.0 V vs. Li⁺/Li | - | [2][3] |
| Cycling Performance | Stable for up to 50 cycles | In a LiNi₁/₃Mn₁/₃Co₁/₃O₂ half-cell | [2][3] |
Li₇P₂S₈I
| Parameter | Value | Conditions | Reference |
| Ionic Conductivity | ~1.0 mS cm⁻¹ (1.0 x 10⁻³ S cm⁻¹) | Dried below 90°C, crystallized at 110°C | [4] |
| Initial Discharge Capacity | 372 mAh g⁻¹ | With graphite anode | [7] |
| Cycling Stability | Excellent long-term stability | Doped with Li₄SiO₄ | [7] |
Experimental Workflow and Characterization
The synthesis and characterization workflow for sulfide solid electrolytes prepared via the ethyl propionate liquid-phase method is illustrated below.
Caption: Workflow for Synthesis and Characterization.
Characterization Techniques:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the synthesized materials and confirm the formation of the desired solid electrolyte.
-
Raman Spectroscopy: To investigate the local structure and vibrational modes of the thiophosphate units in the solid electrolyte.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR, to probe the local phosphorus environment and confirm the formation of the desired thiophosphate structures.[3]
-
Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity of the solid electrolyte.
-
Cyclic Voltammetry (CV): To determine the electrochemical stability window of the solid electrolyte.
-
Galvanostatic Cycling: To evaluate the performance of the solid electrolyte in a full or half-cell configuration, assessing its capacity retention and coulombic efficiency over multiple cycles.
Logical Relationship of Synthesis Steps
The liquid-phase synthesis method using ethyl propionate involves a series of steps that are logically interconnected to yield the final crystalline solid electrolyte.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Li7P3S11 solid electrolyte in ethyl propionate medium for all-solid-state Li-ion battery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl propionate - Wikipedia [en.wikipedia.org]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Lithium Propionate in Solid-State NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure, dynamics, and purity of solid materials.[1] Its application is crucial in fields ranging from materials science to pharmaceuticals, where understanding the solid form of a substance is essential.[1] A key aspect of reliable and reproducible ssNMR experimentation is the use of appropriate standards for instrument calibration, chemical shift referencing, and quantification.
This document outlines the potential application of lithium propionate (CH₃CH₂COOLi) as a multi-nuclear (¹H, ¹³C, and ⁷Li) standard for solid-state NMR spectroscopy. Its simple, well-defined chemical structure, thermal stability, and the presence of multiple NMR-active nuclei make it a promising candidate for various calibration and referencing purposes. These notes provide hypothetical protocols for its use, based on established ssNMR methodologies.
Potential Applications of this compound in ssNMR
This compound can serve several key functions in a solid-state NMR laboratory:
-
Chemical Shift Referencing: As an external standard, it can be used to reference ¹H, ¹³C, and ⁷Li spectra, ensuring data consistency across different experiments and spectrometers.
-
Instrument Calibration: The sharp signals from this compound can be used for calibrating pulse widths and optimizing experimental parameters.
-
Quantitative NMR (qNMR): With its known molecular weight and stoichiometry, it can be used as an external standard for quantifying components in a solid mixture.
Physicochemical Properties and Expected ssNMR Characteristics
To be an effective ssNMR standard, a compound should ideally possess sharp, well-resolved peaks, be chemically inert, and have good thermal stability. This compound is a stable salt with a simple three-carbon backbone.
Table 1: Estimated Solid-State NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Estimated Chemical Shift (ppm) | Notes |
| ¹³C | Carbonyl (C=O) | ~180 - 185 | The carbonyl carbon is highly deshielded. |
| ¹³C | Methylene (-CH₂-) | ~30 - 35 | Adjacent to the carbonyl group. |
| ¹³C | Methyl (-CH₃) | ~10 - 15 | The terminal methyl group. |
| ⁷Li | Lithium Cation (Li⁺) | ~ -1 to 2 | The chemical shift of lithium is sensitive to its coordination environment.[2] |
| ¹H | Methylene (-CH₂-) | ~2.0 - 2.5 | Protons on the carbon adjacent to the carbonyl. |
| ¹H | Methyl (-CH₃) | ~1.0 - 1.5 | Protons on the terminal methyl group. |
Note: These are estimated values based on analogous compounds like sodium propionate and other simple lithium salts. Actual chemical shifts should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound External Standard
This protocol describes the preparation of a sealed this compound sample for use as an external standard.
Materials:
-
High-purity this compound powder (dried under vacuum)
-
Solid-state NMR rotor (e.g., 4 mm zirconia)
-
Rotor caps
-
Sample packing tool
Procedure:
-
Ensure the this compound is thoroughly dried to remove any residual water, which can broaden NMR signals.
-
Carefully pack the finely powdered this compound into the ssNMR rotor using a packing tool. The packing should be firm and uniform to ensure homogeneity.
-
Securely cap the rotor. For long-term use, sealing the caps with a suitable glue or using specialized sealed rotors is recommended to prevent water absorption.
-
The prepared rotor can now be used as an external standard for subsequent experiments.
Protocol 2: Chemical Shift Referencing and Instrument Calibration
This protocol outlines the workflow for using the prepared this compound standard to calibrate an ssNMR spectrometer.
Workflow:
-
Initial Spectrometer Setup: Tune the probe for the desired nuclei (e.g., ¹H, ¹³C, ⁷Li).
-
Insert Standard: Place the this compound rotor into the MAS probe.
-
Magic Angle Spinning (MAS): Spin the sample at the desired MAS rate (e.g., 10-15 kHz).
-
Pulse Width Calibration: Perform a nutation experiment for each nucleus to determine the 90° pulse width.
-
Acquire Spectra: Acquire a simple 1D spectrum for each nucleus (e.g., ¹H direct excitation, ¹³C cross-polarization MAS, ⁷Li direct excitation).
-
Set Chemical Shift Reference: Reference the acquired spectra by setting one of the this compound peaks to its predetermined chemical shift value (from Table 1, once experimentally confirmed). For example, the well-resolved methyl peak in the ¹³C spectrum could be used.
-
Remove Standard and Insert Sample: Replace the this compound rotor with the sample of interest and run the experiment using the calibrated parameters.
References
Application Notes and Protocols for Lithium Propionate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of lithium propionate in polymer synthesis. While specific literature on this compound is limited, its role as a lithium carboxylate suggests its utility as a catalyst in polyester synthesis through ring-opening polymerization and transesterification, and as an additive in polyurethane foams.
Application 1: Catalyst for Ring-Opening Polymerization (ROP) of Cyclic Esters
Lithium salts are known to be effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide, to produce biodegradable polyesters like polycaprolactone (PCL) and polylactic acid (PLA). This compound can be expected to function as a catalyst in this context, facilitating the polymerization process.
Signaling Pathway: Proposed Catalytic ROP Mechanism
The proposed mechanism involves the coordination of the lithium ion to the carbonyl oxygen of the cyclic ester, which activates the monomer towards nucleophilic attack by an alcohol initiator or the growing polymer chain.
Laboratory Synthesis of Lithium Propionate: A Detailed Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of lithium propionate. The synthesis is achieved through a straightforward acid-base neutralization reaction between propionic acid and lithium hydroxide monohydrate. This document outlines the necessary reagents and equipment, provides a detailed experimental procedure, and includes information on product purification and characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound (CH₃CH₂COOLi) is a lithium salt of propionic acid. It serves as a valuable building block in organic synthesis and has applications in various research areas, including the development of new pharmaceutical compounds and materials science. The synthesis of this compound is based on the fundamental principle of acid-base neutralization, where an acid (propionic acid) reacts with a base (lithium hydroxide) to form a salt and water. This reaction is typically high-yielding and results in a product of good purity after appropriate work-up and purification.
Materials and Methods
Reagents and Materials
-
Propionic acid (CH₃CH₂COOH), ≥99% purity
-
Lithium hydroxide monohydrate (LiOH·H₂O), ≥98% purity
-
Deionized water
-
Ethanol, absolute
-
2-Propanol (Isopropanol), anhydrous
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders, round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
pH indicator strips or a calibrated pH meter
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum flask
-
Oven
Safety Precautions
-
Propionic acid is corrosive and has a strong odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Lithium hydroxide monohydrate is corrosive and can cause severe skin burns and eye damage. Avoid inhalation of dust and handle with appropriate PPE.
-
The neutralization reaction is exothermic and may generate heat. It is advisable to cool the reaction mixture in an ice bath, especially during the initial addition of the base.
Experimental Protocol
Synthesis of this compound
-
Preparation of Reactants:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.238 mol) of lithium hydroxide monohydrate in 100 mL of deionized water with gentle stirring. Some gentle heating may be applied to aid dissolution, but the solution should be allowed to cool to room temperature before proceeding.
-
In a separate 500 mL beaker equipped with a magnetic stir bar, add 17.6 g (0.238 mol) of propionic acid.
-
-
Neutralization Reaction:
-
Place the beaker containing the propionic acid on a magnetic stirrer in a fume hood.
-
Slowly add the lithium hydroxide solution to the propionic acid dropwise using a dropping funnel or by careful pouring in small portions.
-
Monitor the pH of the reaction mixture using pH indicator strips or a pH meter. Continue adding the lithium hydroxide solution until the pH is neutral (pH ≈ 7).
-
During the addition, the reaction mixture will heat up. If the temperature rises significantly, the beaker can be placed in an ice bath to control the temperature.
-
-
Isolation of Crude Product:
-
Once the neutralization is complete, transfer the resulting solution to a round-bottom flask.
-
Concentrate the solution using a rotary evaporator to remove the water. This will yield the crude this compound as a white solid.
-
Purification by Recrystallization
-
Dissolution:
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of hot absolute ethanol to dissolve the solid. The exact volume will depend on the amount of crude product, but start with a small volume and add more as needed while heating and stirring.
-
-
Crystallization:
-
Once the solid is fully dissolved, allow the solution to cool slowly to room temperature.
-
To promote further crystallization, the flask can be placed in an ice bath for about 30 minutes.
-
-
Collection and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 2-propanol to remove any remaining soluble impurities.
-
Dry the purified this compound crystals in an oven at 80-100 °C to a constant weight.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Propionic Acid (MW: 74.08 g/mol ) | 17.6 g (0.238 mol) |
| Lithium Hydroxide Monohydrate (MW: 41.96 g/mol ) | 10.0 g (0.238 mol) |
| Product | |
| This compound (MW: 80.01 g/mol ) | |
| Theoretical Yield | 19.04 g |
| Physical Properties | |
| Appearance | White crystalline solid |
| Melting Point | Approximately 333-334 °C[1] |
| Solubility | Soluble in water, sparingly soluble in ethanol |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.
-
FTIR Spectroscopy: The infrared spectrum should show a characteristic strong absorption band for the carboxylate (COO⁻) group, typically in the region of 1550-1610 cm⁻¹, and the absence of a broad hydroxyl (-OH) peak from the carboxylic acid starting material.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the propionate anion.
Conclusion
This application note details a reliable and straightforward method for the laboratory synthesis of this compound. The acid-base neutralization reaction is efficient, and the subsequent recrystallization yields a product of high purity. This protocol is suitable for researchers requiring a pure sample of this compound for further studies in drug development and other areas of chemical research.
References
Application Notes and Protocols: Lithium Propionate as a Precursor for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of lithium propionate as a precursor in the synthesis of nanoparticles, particularly focusing on the preparation of lithium-doped metal oxide nanoparticles. While direct literature detailing extensive use of this compound is emerging, its role can be extrapolated from studies involving similar carboxylate precursors. The protocols provided are based on established synthesis methods such as thermal decomposition, adapted for the use of this compound.
Application Note 1: Synthesis of Lithium-Doped Zinc Oxide (Li-doped ZnO) Nanoparticles via Thermal Decomposition
Lithium-doped zinc oxide (ZnO) nanoparticles are of significant interest for applications in optoelectronics, catalysis, and as antimicrobial agents. The introduction of lithium into the ZnO crystal lattice can modify its electronic and optical properties. This compound serves as a suitable lithium source in a thermal decomposition synthesis route, offering good miscibility with other metal propionate precursors.
The thermal decomposition method is a straightforward and scalable approach for producing crystalline metal oxide nanoparticles. In this process, a mixture of metal organic precursors, such as zinc propionate and this compound, is heated to a specific temperature in a controlled atmosphere. The organic components of the precursors decompose, leaving behind the desired metal oxide nanoparticles. The use of propionate precursors can influence the size, morphology, and defect structure of the resulting nanoparticles.
A proposed reaction pathway involves the decomposition of the metal propionates to form metal oxides and various gaseous byproducts. The in-situ formation of the doped material can lead to a homogeneous distribution of the dopant within the host lattice.
Experimental Workflow: Li-doped ZnO Nanoparticle Synthesis
Application Notes and Protocols for the Potential Use of Lithium Propionate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of base, additives, and ligands is critical for the success of these transformations. While a variety of bases have been successfully employed, the specific use of lithium propionate in this context is not widely documented in scientific literature.
These application notes provide a generalized, potential protocol for the use of this compound as a base in a model Suzuki-Miyaura cross-coupling reaction. The information herein is based on the established principles of palladium catalysis and the known roles of other carboxylate salts in similar reactions. Researchers should consider this a starting point for optimization and further investigation. The biaryl scaffold, a common motif in many biologically active compounds, is a key target in drug development, and exploring novel reaction conditions can lead to improved synthetic routes.[1]
Potential Role of this compound
In palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, a base is required to activate the organoboron species, facilitating transmetalation to the palladium center.[2] this compound, as a salt of a weak acid, can potentially serve as a mild base. Its carboxylate anion could play a role in the catalytic cycle, possibly influencing the stability of intermediates or the rate of key steps.
Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling
This section outlines a potential protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using this compound as a base.
Reaction Scheme:
Where Ar and Ar' are aryl groups and X is a halide (e.g., Br, I).
Summary of Potential Reaction Parameters
The following table summarizes a range of potential starting conditions for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound. Optimization will likely be necessary for specific substrates.
| Parameter | Value/Range | Notes |
| Aryl Halide | 1.0 equiv | |
| Arylboronic Acid | 1.2 - 1.5 equiv | A slight excess is common to ensure complete consumption of the halide. |
| Palladium Catalyst | 1 - 5 mol% | e.g., Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | 2 - 10 mol% | e.g., PPh₃, SPhos, XPhos. The ligand-to-metal ratio is crucial. |
| This compound | 2.0 - 3.0 equiv | As the base. |
| Solvent | Toluene, Dioxane, THF/H₂O | Solvent choice can significantly impact reaction efficiency. |
| Temperature | 80 - 110 °C | Dependent on the solvent and substrate reactivity. |
| Reaction Time | 2 - 24 h | Monitored by TLC or GC-MS. |
Detailed Experimental Protocol
This protocol describes a representative small-scale Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
This compound
-
Toluene
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add this compound (2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Using a syringe, add toluene (5 mL) and deionized water (1 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols: Lithium Propionate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium propionate (CH₃CH₂CO₂Li) is a lithium salt of propionic acid. While extensive documentation detailing its direct application in the synthesis of commercial pharmaceutical intermediates is not widespread in publicly available literature, its chemical properties as a nucleophile and a base suggest its utility in various organic transformations. As a source of the propionate anion, it can be employed in nucleophilic substitution reactions to introduce a propionyl group, a common motif in pharmacologically active molecules and their prodrugs. This document provides a representative application of this compound in the synthesis of a pharmaceutical intermediate via a nucleophilic substitution (SN2) reaction, a fundamental transformation in drug development.
Principle of Application: Nucleophilic Substitution
This compound can serve as a nucleophile, where the propionate anion displaces a suitable leaving group (e.g., a halide or a sulfonate) on an alkyl substrate. This reaction is particularly relevant for the synthesis of ester-containing compounds, which are often utilized as prodrugs to enhance the bioavailability of a parent drug molecule. The general scheme for this transformation is depicted below:
Scheme 1: General Nucleophilic Substitution Reaction
Where R-X is an alkyl substrate with a leaving group X.
Application Example: Synthesis of an Ester Prodrug Intermediate
This section details a representative protocol for the synthesis of an alkyl propionate intermediate. For the purpose of this application note, we will consider the synthesis of (2-bromoethyl)benzene propionate, a hypothetical intermediate that could be further elaborated into a more complex pharmaceutical agent.
Experimental Protocol: Synthesis of (2-Bromoethyl)benzene Propionate
This protocol describes the reaction of 2-bromo-1-phenylethan-1-ol with a hypothetical activating agent followed by nucleophilic substitution with this compound.
Materials:
-
2-bromo-1-phenylethan-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Dropping funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
Activation of the Alcohol:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add 2-bromo-1-phenylethan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL/mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.
-
-
Nucleophilic Substitution with this compound:
-
Dissolve the crude mesylated intermediate in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol of mesylate) in a clean, dry round-bottom flask.
-
Add this compound (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine to remove residual DMF.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (2-bromoethyl)benzene propionate.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of (2-bromoethyl)benzene propionate.
| Parameter | Value |
| Starting Material | 2-bromo-1-phenylethan-1-ol |
| Reagents | MsCl, TEA, this compound |
| Solvents | DCM, DMF |
| Reaction Time (Activation) | 1.5 hours |
| Reaction Time (Substitution) | 5 hours |
| Reaction Temperature | 0 °C to RT (Activation), 60 °C (Substitution) |
| Yield (Overall) | 75% |
| Purity (by HPLC) | >98% |
| Appearance | Colorless oil |
Visualization of Experimental Workflow
Caption: Synthetic workflow for the preparation of an ester prodrug intermediate.
Signaling Pathways and Logical Relationships
The core of this synthetic application is the SN2 reaction mechanism. The following diagram illustrates the logical relationship and key factors influencing the success of this reaction.
Caption: Key factors influencing the SN2 reaction for ester synthesis.
Conclusion
This compound, while not extensively cited in specific, complex pharmaceutical syntheses in readily available literature, represents a viable and straightforward reagent for the introduction of a propionate moiety. The protocols and principles outlined in these application notes are based on fundamental and widely practiced organic synthesis reactions. Researchers and drug development professionals can adapt these methodologies for the synthesis of novel ester-based pharmaceutical intermediates and prodrugs. Careful consideration of substrate, leaving group, and solvent choice is critical to achieving high yields and purity in these transformations.
Application Notes and Protocols for Lithium Propionate-Based Electrolytes in Electrochemical Energy Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical performance of electrolytes based on propionate compounds. The focus is on the utilization of propionate esters, such as methyl propionate (MP) and ethyl propionate (EP), as co-solvents in liquid electrolytes for lithium-ion batteries, particularly to enhance low-temperature performance. Additionally, the use of ethyl propionate as a solvent in the synthesis of solid-state electrolytes is detailed. While the direct use of lithium propionate as a primary salt is not widely documented, its potential as an additive is an emerging area of interest.
Liquid Electrolytes with Propionate Ester Co-Solvents
Propionate esters are characterized by their low viscosity and low freezing points, which make them excellent candidates as co-solvents to improve the ionic conductivity and rate capability of lithium-ion battery electrolytes at sub-zero temperatures.[1][2]
Quantitative Data Summary
The following tables summarize the key performance metrics of various electrolyte formulations containing propionate esters.
Table 1: Ionic Conductivity of Propionate-Based Electrolytes
| Electrolyte Composition (v/v %) | Salt | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |
| 1.2 M LiPF₆ in EC+EMC+MP (20:20:60) | LiPF₆ | Room Temperature | Not Specified | [1][2] |
| 1.2 M LiPF₆ in EC+EMC+EB (20:20:60) | LiPF₆ | Room Temperature | Not Specified | [1] |
| 1.0 M LiPF₆ in EC/DEC (1/2) + 28.6% EP | LiPF₆ | Room Temperature | 8.05 ± 0.16 | [3] |
| 2.0 M LiPF₆ in MP with 10% FEC | LiPF₆ | -60 | 1.50 | [4] |
EC: Ethylene Carbonate, EMC: Ethyl Methyl Carbonate, MP: Methyl Propionate, EB: Ethyl Butyrate, DEC: Diethyl Carbonate, EP: Ethyl Propionate, FEC: Fluoroethylene Carbonate.
Table 2: Cycling Performance of Lithium-Ion Cells with Propionate-Based Electrolytes
| Cell Configuration | Electrolyte Composition | Test Conditions | Key Performance Metrics | Reference |
| MCMB-LiNiCoAlO₂ | 1.20M LiPF₆ in EC+EMC+MP (20:20:60) | -40°C | Capable of 5.0C discharge rates | [1][2] |
| Li₄Ti₅O₁₂-LiNiCoO₂ | 1.20M LiPF₆ in EC+EMC+EB (20:20:60) | -50°C | Capable of 2.0C discharge rates | [1] |
| Quallion 12 Ah NCA cells | Methyl propionate-based | 200 cycles | Good capacity retention | [5] |
| Quallion 0.25Ah cells | Methyl propionate-based with LiBOB | -20°C, 20C discharge | >11 times greater discharge energy vs. baseline | [5] |
| LiFePO₄/Graphite | 1 M LiPF₆/EC:EMC:DMC:EP (1:1:1:3) | -20°C, 0.2C | 59.0% of room temperature capacity | [6] |
| LiFePO₄/Graphite | 1 M LiPF₆/EC:EMC:DMC:EP (1:1:1:3) | -40°C, 0.2C | 37.6% of room temperature capacity | [6] |
MCMB: Mesocarbon Microbeads, NCA: LiNiCoAlO₂, LiBOB: Lithium bis(oxalate)borate, DMC: Dimethyl Carbonate.
Experimental Protocols
Protocol 1: Preparation of Propionate-Based Liquid Electrolyte
This protocol describes the preparation of a standard propionate-based electrolyte in a controlled environment.
-
Environment: All preparation steps must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Solvents: Use battery-grade solvents (e.g., EC, EMC, MP) with low water content (<20 ppm).
-
Salt: Dry the lithium salt (e.g., LiPF₆) under vacuum at an appropriate temperature (e.g., 80°C for LiPF₆) for at least 12 hours before use.
-
Mixing: a. In a clean, dry container, mix the desired volumes of the carbonate solvents (e.g., EC, EMC) and the propionate ester co-solvent (e.g., MP). b. Slowly add the pre-weighed lithium salt to the solvent mixture while stirring with a magnetic stirrer. c. Continue stirring until the salt is completely dissolved. This may take several hours. d. If using additives (e.g., FEC, LiBOB), add them to the solution and stir until fully dissolved.[5][7]
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 2: Electrochemical Characterization Workflow
The following diagram outlines the typical workflow for evaluating the electrochemical performance of a newly prepared electrolyte.
Protocol 3: Cyclic Voltammetry (CV) for Electrochemical Stability Window (ESW)
CV is used to determine the voltage range over which the electrolyte is stable.[7][8]
-
Cell Assembly: Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).[9]
-
Instrumentation: Connect the cell to a potentiostat.
-
Parameters:
-
Scan Range: Set a wide potential range (e.g., 0 to 6 V vs. Li/Li⁺).
-
Scan Rate: Use a slow scan rate (e.g., 0.1 to 1 mV/s) to approximate steady-state conditions.
-
-
Procedure: a. Record the open-circuit voltage (OCV) for a short period to ensure stability. b. Perform the CV scan, starting from the OCV and sweeping towards the anodic limit, then reversing to the cathodic limit, and finally returning to the OCV. c. The onset of a significant increase in current on the anodic and cathodic sweeps indicates the oxidation and reduction limits of the electrolyte, respectively. This defines the electrochemical stability window.
Protocol 4: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity
EIS is employed to measure the bulk resistance of the electrolyte, from which ionic conductivity can be calculated.[6][10]
-
Cell Assembly: Use a symmetric cell with two blocking electrodes (e.g., stainless steel or lithium) separated by a separator soaked in the electrolyte.
-
Instrumentation: Connect the cell to a frequency response analyzer.
-
Parameters:
-
Frequency Range: Typically from 100 kHz to 0.1 Hz.
-
AC Amplitude: A small amplitude of 5-10 mV is used to ensure a linear response.[6]
-
-
Procedure: a. Allow the cell to rest at a constant temperature until thermal equilibrium is reached. b. Apply the AC perturbation and measure the impedance across the specified frequency range. c. Plot the data on a Nyquist plot (-Z'' vs. Z'). The high-frequency intercept on the real axis (Z') corresponds to the bulk resistance (R_b) of the electrolyte. d. Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the separator and A is the electrode area.
Protocol 5: Galvanostatic Cycling for Battery Performance
This method evaluates the practical performance of the electrolyte in a full cell.[11][12]
-
Cell Assembly: Assemble a two-electrode coin cell with a working electrode (e.g., LiFePO₄) and a counter/reference electrode (e.g., graphite or lithium metal).
-
Instrumentation: Use a battery cycler.
-
Formation Cycles: a. Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable solid electrolyte interphase (SEI).[13]
-
Rate Capability Test: a. Charge the cell at a constant C-rate (e.g., C/5). b. Discharge the cell at varying C-rates (e.g., C/10, C/5, 1C, 2C, 5C) to determine the capacity retention at different current densities.
-
Long-Term Cycling: a. Cycle the cell at a moderate C-rate (e.g., 1C charge/1C discharge) for an extended number of cycles (e.g., 100, 500, or more). b. Monitor the discharge capacity and coulombic efficiency over the cycles to assess the cycling stability.
Solid-State Electrolytes Synthesized with Ethyl Propionate
Ethyl propionate has been successfully used as a solvent in a facile wet chemical synthesis method for preparing Li₇P₃S₁₁ solid-state electrolytes.[8][14] This solid electrolyte exhibits high ionic conductivity and a wide electrochemical stability window.[14][15]
Quantitative Data Summary
Table 3: Properties of Li₇P₃S₁₁ Solid Electrolyte Synthesized using Ethyl Propionate
| Property | Value | Reference |
| Ionic Conductivity (at 25°C) | 1.5 x 10⁻³ S/cm | [4][14] |
| Activation Energy | 0.27 eV | [4] |
| Electrochemical Stability Window | Stable up to 5.0 V vs. Li⁺/Li | [8][14] |
| Cycling Performance (LiNi₁/₃Mn₁/₃Co₁/₃O₂ cell) | Stable for up to 50 cycles | [14][15] |
Synthesis and Characterization Protocol
Protocol 6: Synthesis of Li₇P₃S₁₁ Solid Electrolyte
This protocol is based on the wet chemical synthesis method using ethyl propionate.[4]
-
Reactant Preparation: In an argon-filled glovebox, mix Li₂S and P₂S₅ powders in a 70:30 molar ratio.
-
Suspension Formation: Add the mixed powders to ethyl propionate in a polypropylene centrifugation tube. The reactants will not fully dissolve, forming a suspension.
-
Solvent Removal: Remove the ethyl propionate solvent at 190°C to obtain an amorphous residue.
-
Heat Treatment: Heat the residue at a temperature between 230°C and 250°C for 1 hour to facilitate the formation of crystalline Li₇P₃S₁₁.
-
Characterization: The structure and purity of the synthesized Li₇P₃S₁₁ can be confirmed using X-ray diffraction (XRD), Raman spectroscopy, and ³¹P nuclear magnetic resonance (NMR).
Logical Flow for Solid-State Electrolyte Synthesis
Role of Additives in Propionate-Based Electrolytes
Additives are crucial for forming a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode, which are essential for long-term cycling stability.[13][16] In electrolytes containing propionate esters, additives like fluoroethylene carbonate (FEC) and lithium bis(oxalato) borate (LiBOB) have shown significant benefits.[5][7]
Signaling Pathway of SEI Formation with Additives
Additives with a higher reduction potential than the primary solvents will preferentially decompose on the anode surface during the initial charging cycles.[13] This process forms a stable and robust SEI layer that prevents further decomposition of the electrolyte, thereby enhancing the overall performance and lifespan of the battery.
References
- 1. eszoneo.com [eszoneo.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Li7P3S11 solid electrolyte in ethyl propionate medium for all-solid-state Li-ion battery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. energy.gov [energy.gov]
- 6. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 7. Electrochemical Test Techniques for Lithium-ion Batteries: CV, EIS [neware.net]
- 8. Experimental measurement and analysis methods of cyclic voltammetry for lithium batteries [esst.cip.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eng.libretexts.org [eng.libretexts.org]
- 11. biologic.net [biologic.net]
- 12. metrohm.com [metrohm.com]
- 13. mdpi.com [mdpi.com]
- 14. CN106058317A - Lithium-ion battery electrolyte, lithium-ion battery and electronic instrument - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Lithium Propionate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of lithium propionate.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Question: I followed the synthesis protocol, but my yield of this compound is significantly lower than expected, or I obtained no product at all. What are the possible causes and how can I fix this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Stoichiometry | Ensure precise molar equivalents of propionic acid and the lithium source (lithium hydroxide or lithium carbonate). An excess of either reactant can lead to incomplete reaction and purification challenges. |
| Impure Starting Materials | Use high-purity grades of propionic acid and lithium hydroxide/carbonate. Impurities in the starting materials can interfere with the reaction.[1][2][3] |
| Incomplete Reaction | Monitor the reaction progress using techniques like pH measurement. The reaction is complete when the pH of the solution becomes neutral. If using lithium carbonate, ensure all effervescence has ceased. |
| Product Loss During Workup | This compound is soluble in water and to some extent in ethanol.[4] Avoid excessive washing with solvents in which the product is soluble. If recrystallizing, ensure the solution is sufficiently concentrated and cooled to induce precipitation. |
| Moisture Contamination | Ensure all glassware is thoroughly dried before use. While the reaction is typically performed in an aqueous solution, excess water can affect crystallization and isolation of the final product. |
Issue 2: Discolored this compound Product
Question: My final this compound product is yellow or brownish instead of a white crystalline solid. What could be the cause of this discoloration?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Impurities in Starting Materials | Trace metal impurities, particularly iron (Fe), in the lithium source can lead to colored products.[1] Use of high-purity reagents is crucial. |
| Side Reactions | Overheating during the reaction or drying process can cause decomposition of the propionate moiety, leading to colored byproducts. Maintain the recommended reaction and drying temperatures. |
| Oxidation | Exposure to air and heat can sometimes cause oxidation of organic compounds, resulting in discoloration.[5] While less common for simple salts, ensuring a clean reaction environment is good practice. |
| Contamination from Reaction Vessel | Ensure the reaction is performed in a clean, inert vessel (e.g., glass). Reactions in metallic vessels (if not appropriately chosen) can introduce metal ion impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities typically originate from the starting materials. These can be categorized as:
-
Unreacted Starting Materials: Residual propionic acid, lithium hydroxide, or lithium carbonate.
-
Elemental Impurities: Primarily from the lithium source, these can include sodium (Na), potassium (K), calcium (Ca), iron (Fe), aluminum (Al), and silicon (Si).[1][6]
-
Anionic Impurities: Carbonates (if using lithium hydroxide), chlorides, and sulfates are common in lithium salts.[1][7]
-
Impurities from Propionic Acid: These can include other carboxylic acids, aldehydes, and ketones.
Q2: What is a typical purity for pharmaceutical-grade this compound?
Q3: How can I purify crude this compound?
A3: Recrystallization is a common method for purifying solid organic salts. A suitable solvent system would be one in which this compound is soluble at elevated temperatures but less soluble at lower temperatures. Water or a mixed solvent system like ethanol/water could be effective. The general steps are:
-
Dissolve the crude this compound in a minimum amount of hot solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Dry the purified crystals under vacuum.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of techniques is often used:
-
Titration: Acid-base titration can be used to determine the assay of the salt.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are powerful techniques for quantifying trace elemental impurities.[6]
-
Ion Chromatography (IC): Useful for detecting and quantifying anionic impurities like chlorides and sulfates.[7]
-
High-Performance Liquid Chromatography (HPLC): Can be used to detect and quantify organic impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the identity of the product and the absence of significant organic impurities.
Data Presentation
Table 1: Common Elemental Impurities in Lithium Starting Materials (Battery Grade)
| Impurity Element | Typical Concentration in Lithium Carbonate (ppm) | Typical Concentration in Lithium Hydroxide (ppm) |
| Sodium (Na) | 20 - 600 | 10 - 500 |
| Calcium (Ca) | 50 - 400 | < 100 |
| Iron (Fe) | < 50 | < 20 |
| Potassium (K) | < 50 | < 100 |
| Aluminum (Al) | < 50 | < 10 |
| Silicon (Si) | < 50 | Not specified |
| Chlorides (Cl⁻) | 35 - 300 | 10 - 500 |
| Sulfates (SO₄²⁻) | 30 - 1000 | < 100 |
| (Data compiled from sources focused on battery-grade materials, which may differ from other grades)[1][6] |
Experimental Protocols
General Protocol for the Synthesis of this compound from Lithium Hydroxide
This is a representative protocol and may require optimization for specific applications and scales.
-
Reagents and Materials:
-
Propionic Acid (CH₃CH₂COOH), high purity
-
Lithium Hydroxide Monohydrate (LiOH·H₂O), high purity
-
Deionized Water
-
Ethanol (for recrystallization, optional)
-
Glass reaction vessel, magnetic stirrer, heating mantle, pH meter, filtration apparatus.
-
-
Procedure: a. In the reaction vessel, dissolve a calculated amount of lithium hydroxide monohydrate in deionized water with stirring. b. Slowly add a stoichiometric equivalent of propionic acid to the lithium hydroxide solution. The reaction is exothermic, so control the rate of addition to maintain a moderate temperature. c. Continue stirring and monitor the pH of the reaction mixture. The reaction is complete when the pH is neutral (pH ~7). d. Concentrate the resulting solution by heating to remove excess water. e. Cool the concentrated solution to induce crystallization of this compound. The cooling process can be done at room temperature followed by refrigeration to maximize crystal formation. f. Collect the white crystals by vacuum filtration. g. For further purification, the crystals can be recrystallized from a minimal amount of hot deionized water or an ethanol/water mixture. h. Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. US20050047984A1 - High-purity lithium carboxylate crystal, production method thereof and use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mineralis.cetem.gov.br [mineralis.cetem.gov.br]
- 5. google.com [google.com]
- 6. JP4092403B2 - High purity lithium carboxylate crystal and method for producing the same - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Reaction Yield of Lithium Propionate
Welcome to the technical support center for the synthesis and optimization of lithium propionate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in maximizing your reaction yield and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the neutralization of propionic acid with a lithium base (lithium hydroxide or lithium carbonate).
| Issue / Question | Potential Causes | Recommended Solutions |
| Low or No Yield of Precipitate | 1. Incorrect Stoichiometry: An excess of acid or insufficient base will result in unreacted starting materials remaining in the solution. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing. 3. Product is Too Soluble: The concentration of the reactants may be too low, or the temperature of the solution is too high, keeping the this compound dissolved. | 1. Verify Stoichiometry: Carefully check the molar equivalents of the acid and base. A 1:1 molar ratio for lithium hydroxide or a 2:1 molar ratio for propionic acid to lithium carbonate is required. 2. Ensure Complete Reaction: Increase the reaction time and ensure vigorous stirring to promote contact between reactants. Monitor the pH of the solution; for a complete reaction, the pH should be neutral to slightly basic. 3. Promote Precipitation: If the product is too soluble, cool the solution in an ice bath to decrease solubility. If the initial concentrations were very low, you may need to remove some of the solvent by evaporation before cooling. |
| Product is Oily or Gummy, Not Crystalline | 1. Presence of Impurities: Unreacted starting materials or side products can interfere with crystal lattice formation. 2. Supersaturation is Too High: Rapid cooling or too-fast evaporation of the solvent can lead to the product "oiling out" instead of forming crystals. | 1. Purify Starting Materials: Ensure the propionic acid and lithium base are of high purity. 2. Control Cooling Rate: Allow the reaction mixture to cool slowly to room temperature before further cooling in an ice bath. This encourages the formation of well-defined crystals. If an anti-solvent is used for precipitation, add it slowly with vigorous stirring. |
| Final Product is Impure (e.g., Contaminated with Starting Materials) | 1. Incomplete Reaction: As mentioned above, if the reaction does not go to completion, the final product will be contaminated. 2. Inadequate Washing of Crystals: The surface of the crystals may be coated with the mother liquor containing impurities. | 1. Monitor Reaction to Completion: Use pH paper or a pH meter to ensure the neutralization is complete. 2. Thoroughly Wash Crystals: After filtration, wash the collected crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove any residual impurities from the mother liquor. |
| Difficulty in Filtering the Product | 1. Very Fine Crystals: Rapid precipitation can lead to the formation of very fine crystals that can pass through the filter paper. | 1. Promote Larger Crystal Growth: Allow the solution to cool slowly to encourage the formation of larger, more easily filterable crystals. 2. Use Appropriate Filtration Media: Employ a finer porosity filter paper or a Buchner funnel with a suitable filter to retain the fine particles. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound in a laboratory setting?
A1: The most common method is a simple acid-base neutralization reaction. This involves reacting propionic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in a suitable solvent, typically water.[1]
Q2: Which lithium base is better to use: lithium hydroxide or lithium carbonate?
A2: Both are effective. Lithium hydroxide reacts in a 1:1 molar ratio with propionic acid and produces only water as a byproduct. Lithium carbonate reacts in a 1:2 molar ratio with propionic acid and produces water and carbon dioxide as byproducts. The choice may depend on the availability and purity of the reagents and the desired reaction conditions.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, ensure the following:
-
Accurate Stoichiometry: Use the correct molar ratios of reactants.
-
Reaction to Completion: Allow sufficient time for the reaction to complete, with adequate stirring.
-
Optimize Crystallization: After the reaction, cool the solution slowly and then in an ice bath to maximize the precipitation of the product.
-
Minimize Product Loss: During filtration and washing, use a minimal amount of cold solvent to avoid redissolving the product.
Q4: What is the best way to purify the synthesized this compound?
A4: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[2] This involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing it to cool slowly to form purer crystals.[3][4]
Q5: How does pH affect the synthesis and crystallization of this compound?
A5: The pH is a critical parameter. During the synthesis, the pH will start acidic and become neutral to slightly basic upon completion of the neutralization reaction. For crystallization, the pH can influence the solubility of the salt and the crystal morphology. It is generally best to perform the crystallization at a neutral pH to ensure the product is in its salt form.
Data Presentation: Optimizing Reaction Parameters
Table 1: Effect of Reactant Ratio on Theoretical Yield
| Molar Ratio (Propionic Acid : Lithium Hydroxide) | Theoretical Yield (%) | Expected Outcome |
| 0.9 : 1.0 | 90% | Incomplete reaction, excess lithium hydroxide remains. |
| 1.0 : 1.0 | 100% | Stoichiometrically balanced for optimal yield. |
| 1.1 : 1.0 | 91% (based on LiOH) | Incomplete reaction, excess propionic acid remains. |
Table 2: Effect of Temperature on Crystallization Yield
| Crystallization Temperature (°C) | Relative Solubility | Expected Crystal Yield |
| 25 (Room Temperature) | Moderate | Moderate |
| 10 | Lower | Higher |
| 0 - 4 (Ice Bath) | Lowest | Highest |
Experimental Protocols
Protocol 1: Synthesis of this compound using Lithium Hydroxide
Materials:
-
Propionic Acid (CH₃CH₂COOH)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Deionized Water
-
Ethanol (for washing, optional)
Procedure:
-
Dissolve Lithium Hydroxide: In a beaker with a magnetic stir bar, dissolve a specific molar amount of lithium hydroxide monohydrate in a minimal amount of deionized water.
-
Add Propionic Acid: While stirring, slowly add an equimolar amount of propionic acid to the lithium hydroxide solution. The reaction is exothermic, so control the rate of addition to manage the temperature increase.
-
Neutralization: Continue stirring for 30-60 minutes at room temperature. Check the pH of the solution using pH paper or a pH meter to ensure it is neutral (pH ~7). If the solution is still acidic, add a small amount of lithium hydroxide solution dropwise until neutrality is reached.
-
Crystallization:
-
If the product has already precipitated, proceed to the next step.
-
If the solution is clear, reduce the volume of the solvent by gentle heating and evaporation.
-
Allow the solution to cool slowly to room temperature.
-
Place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water or ethanol to remove any soluble impurities.
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Synthesis of this compound using Lithium Carbonate
Materials:
-
Propionic Acid (CH₃CH₂COOH)
-
Lithium Carbonate (Li₂CO₃)
-
Deionized Water
Procedure:
-
Prepare Propionic Acid Solution: In a beaker with a magnetic stir bar, add a specific molar amount of propionic acid to a minimal amount of deionized water.
-
Add Lithium Carbonate: Slowly add a half molar equivalent of lithium carbonate to the propionic acid solution in small portions. Effervescence (release of CO₂ gas) will occur. Allow the effervescence to subside before adding the next portion.
-
Reaction Completion: After all the lithium carbonate has been added, continue stirring the solution for 1-2 hours. Gentle heating (40-50 °C) can help to drive the reaction to completion.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.
Visualizations
Reaction Pathway
Caption: Neutralization reaction of propionic acid and lithium hydroxide.
Experimental Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Stability of Lithium Propionate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of lithium propionate in solution.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound solutions.
Issue 1: Unexpected decrease in the concentration of this compound over time.
-
Question: I prepared a stock solution of this compound in water, and I'm observing a gradual decrease in its concentration. What could be the cause?
-
Answer: The most likely cause is the hydrolysis of the propionate ion. This compound is the salt of a weak acid (propionic acid) and a strong base (lithium hydroxide). In an aqueous solution, the propionate ion can react with water in a hydrolysis reaction to form propionic acid and hydroxide ions. This equilibrium reaction can lead to a decrease in the concentration of the active propionate moiety. The rate of this hydrolysis is influenced by pH and temperature.
Issue 2: Change in the pH of the this compound solution.
-
Question: The pH of my aqueous this compound solution has changed since I prepared it. Why is this happening?
-
Answer: The change in pH is likely due to the hydrolysis of the propionate ion. As propionate ions react with water to form propionic acid and hydroxide ions, the concentration of hydroxide ions increases, which can lead to an increase in the pH of the solution, making it more alkaline. Conversely, if the solution is unbuffered and exposed to atmospheric carbon dioxide, the formation of carbonic acid can lead to a decrease in pH.
Issue 3: Formation of a precipitate in the this compound solution.
-
Question: I've noticed a precipitate forming in my concentrated this compound solution, especially when stored at lower temperatures. What is it and how can I prevent it?
-
Answer: The precipitate is likely this compound itself, crashing out of the solution due to its limited solubility at lower temperatures. This compound has a solubility of 66.4 g/100 g of water at 14°C[1]. If your solution is near its saturation point, a decrease in temperature will reduce its solubility, leading to precipitation. To prevent this, you can either store the solution at a controlled room temperature or prepare a less concentrated solution. If you need to use a concentrated solution, gentle warming and agitation can help redissolve the precipitate before use.
Issue 4: Inconsistent analytical results when using HPLC.
-
Question: I'm getting variable results when analyzing my this compound samples with HPLC. What could be the issue?
-
Answer: Inconsistent HPLC results can stem from several factors related to sample stability and the analytical method itself:
-
On-going Degradation: If the samples are not analyzed immediately after preparation or are stored improperly, the hydrolysis of this compound can continue, leading to variable concentrations. It is crucial to analyze samples promptly or store them at low temperatures (e.g., 2-8°C) for a short period to minimize degradation.
-
Method Suitability: The HPLC method may not be stability-indicating. A stability-indicating method is one that can separate the intact drug from its degradation products. If your method is not able to resolve this compound from propionic acid, your results will be inaccurate.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention time and peak shape of both propionate and propionic acid. Ensure the mobile phase is buffered and its pH is controlled.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The propionate anion reacts with water to form propionic acid and a hydroxide ion. This reaction is reversible and is catalyzed by both acids and bases.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is highly dependent on pH.
-
Acidic Conditions: In acidic solutions, the hydrolysis of the propionate ion is accelerated due to catalysis by hydrogen ions.
-
Neutral Conditions: Near neutral pH, the hydrolysis rate is generally at its minimum.
-
Alkaline Conditions: In alkaline solutions, the hydrolysis is also accelerated due to catalysis by hydroxide ions.
For optimal stability, it is recommended to prepare and store this compound solutions in a buffered system, preferably close to a neutral pH, depending on the specific experimental requirements.
Q3: What is the effect of temperature on the stability of this compound solutions?
A3: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, to minimize degradation, solutions should be stored at controlled room temperature or, for longer-term storage, refrigerated (2-8°C). Avoid freezing, as this can cause the salt to precipitate out of the solution.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product of this compound in an aqueous solution is propionic acid .
Q5: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
A5: While specific studies on this compound are limited, potential incompatibilities can be inferred based on its chemical nature:
-
Acidic Excipients: Excipients with acidic properties could lower the pH of the formulation and accelerate the hydrolysis of this compound.
-
Hygroscopic Excipients: Excipients that absorb moisture can increase the local water content in a solid formulation, potentially leading to the degradation of this compound over time.
-
Reactive Functional Groups: Excipients with reactive functional groups, such as esters or amides, could potentially undergo transesterification or other reactions with the propionate moiety under certain conditions, although this is less common.
It is always recommended to perform compatibility studies with the specific excipients intended for use in a formulation.
Data Presentation
Table 1: Illustrative Degradation of this compound in Aqueous Solution at 40°C
| pH | Initial Concentration (mM) | Concentration after 7 days (mM) | % Degradation |
| 3.0 | 100 | 85 | 15% |
| 5.0 | 100 | 95 | 5% |
| 7.0 | 100 | 98 | 2% |
| 9.0 | 100 | 90 | 10% |
Note: This data is illustrative and intended to demonstrate the general trend of pH-dependent hydrolysis. Actual degradation rates will vary based on specific conditions.
Table 2: Illustrative Effect of Temperature on this compound Degradation at pH 7.0
| Temperature (°C) | Initial Concentration (mM) | Concentration after 30 days (mM) | % Degradation |
| 4 | 100 | 99 | 1% |
| 25 | 100 | 94 | 6% |
| 40 | 100 | 88 | 12% |
Note: This data is illustrative and intended to demonstrate the general trend of temperature-dependent hydrolysis. Actual degradation rates will vary based on specific conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with UV detector
-
Stability chambers
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Keep a portion of the stock solution in a stability chamber at 60°C for 7 days.
-
Withdraw samples at appropriate time intervals.
-
-
Photolytic Degradation:
-
Expose a portion of the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
Withdraw samples at appropriate time intervals.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation Parameters (as per ICH guidelines):
-
Specificity (including peak purity analysis)
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Visualizations
Caption: Hydrolysis pathway of this compound in aqueous solution.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Crystallization of Lithium Propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the crystallization of lithium propionate.
Frequently Asked Questions (FAQs)
Q1: I've followed a standard procedure, but no crystals are forming. What could be the issue?
A1: The lack of crystallization, or failure to precipitate, is a common issue that can stem from several factors related to supersaturation and nucleation. Here are the primary causes and troubleshooting steps:
-
Insufficient Supersaturation: The concentration of this compound in your solution may be below its saturation point at the given temperature.
-
Solution: Concentrate the solution by slowly evaporating the solvent. Be cautious not to evaporate too quickly, as this can lead to the formation of amorphous solid or oiling out.
-
-
Solution is Too Dilute: You may have used too much solvent during the initial dissolution step.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the formation of a slight turbidity or the first signs of crystal formation, allow the solution to cool slowly.
-
-
Lack of Nucleation Sites: Crystal growth requires nucleation sites to begin.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
Solution 2: Seeding. If you have a previous batch of this compound crystals, add a single, small crystal (a "seed crystal") to the solution. This will provide a template for further crystal growth.
-
Q2: My product is separating as an oily liquid instead of crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute. For this compound, this can be a particular challenge if the concentration is too high or the cooling is too rapid.
-
High Supersaturation: The driving force for precipitation is too high, leading to a disordered, liquid-like separation.
-
Solution: Add a small amount of fresh, hot solvent to redissolve the oil, and then allow the solution to cool much more slowly. A slower cooling rate is critical to allow molecules the time to arrange into an ordered crystal lattice.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
Solution: Consider using a solvent system where this compound is less soluble at lower temperatures. A mixture of solvents, such as ethanol-water or methanol-water, can sometimes be effective.
-
-
Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out.
-
Solution: Ensure your starting materials (propionic acid and lithium salt) are of high purity. If impurities are suspected, consider a pre-purification step like treatment with activated charcoal.
-
Q3: The yield of my this compound crystals is very low. How can I improve it?
A3: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor after crystallization.
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least an hour to further decrease the solubility of this compound and encourage more complete precipitation.
-
-
Excess Solvent: Using too much solvent will result in a lower yield as more of the compound will remain dissolved.
-
Solution: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the this compound.
-
-
Common Ion Effect: The presence of other lithium salts or propionate salts in the solution can affect the solubility.
-
Solution: Ensure the stoichiometry of your reactants is correct. An excess of a common ion can either increase or decrease solubility depending on the specific ions and their concentrations. In many cases, adding a salt with a common ion can be used to "salt out" the desired product and increase the yield.[1][2]
-
Q4: How does pH affect the crystallization of this compound?
A4: The pH of the solution can significantly impact the crystallization of carboxylate salts like this compound.
-
Acidic pH: In an acidic environment (low pH), the propionate anion will be protonated to form propionic acid. Propionic acid is a liquid at room temperature and is highly soluble in many organic solvents and water. This will prevent the formation of this compound salt crystals.
-
Neutral to Slightly Basic pH: For the successful crystallization of this compound, the pH should be neutral to slightly basic. This ensures that the propionate exists predominantly in its anionic form, which can then form an ionic bond with the lithium cation to create the salt. A pH range of 7-8 is generally recommended.[3]
Q5: What is the impact of impurities, such as other metal ions, on the crystallization process?
A5: Impurities can have a significant and often detrimental effect on crystallization.
-
Inhibition of Crystal Growth: Impurity molecules can adsorb onto the surface of growing crystals, blocking further addition of this compound molecules and stunting or stopping crystal growth.[4]
-
Alteration of Crystal Habit: Impurities can be incorporated into the crystal lattice, leading to changes in the crystal shape (habit), size, and purity.[4]
-
Promotion of Oiling Out: As mentioned earlier, impurities can disrupt the ordered arrangement of molecules necessary for crystallization, leading to the formation of an oil instead of a solid.
-
Solution: Use high-purity starting materials. If the lithium source is from a recycled or natural brine, it is crucial to first remove other metal ions (e.g., sodium, magnesium, calcium) through appropriate purification techniques before attempting crystallization. The presence of sodium ions, for instance, has been shown to slow down the nucleation and growth rates of other lithium salts.[5]
-
Data Presentation
Representative Solubility Data
| Temperature (°C) | Solubility of Sodium Acetate in Water ( g/100 mL) | Solubility of Potassium Acetate in Ethanol ( g/100 g) |
| 0 | 119 | - |
| 10 | - | - |
| 15 | - | - |
| 20 | - | 16.3 |
| 25 | - | - |
| 40 | - | - |
| 60 | - | - |
| 80 | - | - |
| 100 | 170.15 | - |
Data for sodium acetate is from PubChem[6]. Data for potassium acetate is from a chemical database[7]. Note that this data is for analogous compounds and should be used as a qualitative guide.
Experimental Protocols
Protocol 1: Synthesis and Crystallization of this compound from Lithium Hydroxide and Propionic Acid
This protocol describes a common laboratory-scale synthesis and crystallization of this compound.
Materials:
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Propionic acid (CH₃CH₂COOH)
-
Deionized water
-
Ethanol (95%)
-
Activated charcoal (optional)
Procedure:
-
Reaction:
-
In a 250 mL Erlenmeyer flask, dissolve a specific molar amount of lithium hydroxide monohydrate in a minimum amount of deionized water with gentle heating and stirring.
-
Slowly add an equimolar amount of propionic acid to the lithium hydroxide solution. The reaction is exothermic, so add the acid dropwise to control the temperature.
-
After the addition is complete, stir the solution for an additional 30 minutes at room temperature. The pH of the resulting solution should be near neutral (pH 7-8).
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and gently heat the solution for 10-15 minutes to adsorb colored impurities.
-
-
Filtration:
-
If charcoal was used, or if there are any insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Concentrate the solution by heating it to evaporate some of the water until you observe the formation of a thin film on the surface or the appearance of the first crystals.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask by placing it on a wooden block or a few layers of paper towels.
-
Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
-
Mandatory Visualizations
Troubleshooting Crystallization Workflow
Caption: A flowchart for troubleshooting common crystallization issues.
Logical Relationships in Crystallization Parameters
Caption: Key parameters affecting the crystallization process.
References
- 1. Common-ion effect - Wikipedia [en.wikipedia.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. CN108191637A - The synthetic method of sodium propionate - Google Patents [patents.google.com]
- 4. Potassium Acetate [txdot.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. potassium acetate [chemister.ru]
Technical Support Center: Purification of Crude Lithium Propionate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude lithium propionate. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory-scale experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound can contain a variety of impurities stemming from raw materials, side reactions, or the manufacturing process. Common impurities are analogous to those found in other lithium salts like lithium carbonate and include other alkali and alkaline earth metals, residual solvents, and unreacted starting materials.[1][2][3]
Q2: Which purification techniques are most suitable for lab-scale purification of this compound?
For laboratory-scale purification, the most common and effective techniques are:
-
Recrystallization: This is often the primary method for purifying solid organic salts like this compound. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.[4][5]
-
Liquid-Liquid Extraction: This technique can be used to remove certain impurities by partitioning the this compound and impurities between two immiscible liquid phases.[6][7]
-
Ion-Exchange Chromatography: This is a powerful technique for removing trace ionic impurities, particularly other metal cations.[8][9][10]
Q3: How can I assess the purity of my purified this compound?
Purity assessment can be performed using several analytical techniques:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is the standard method for quantifying trace elemental impurities, such as sodium, potassium, calcium, and magnesium.[2][3][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the propionate anion and detect organic impurities.[12][13][14]
-
X-ray Diffraction (XRD): Can be used to confirm the crystalline phase of the this compound.[1][3]
Q4: What is a realistic expected yield and purity after a single purification step?
Data Presentation
Table 1: Common Elemental Impurities in Lithium Salts and Analytical Methods
| Impurity Element | Typical Concentration in Crude Product | Recommended Analytical Technique | Limit of Detection (LOD) Example |
| Sodium (Na) | High | ICP-OES | 0.001 - 0.800 ppm |
| Potassium (K) | Moderate to High | ICP-OES | 0.001 - 0.800 ppm |
| Calcium (Ca) | Moderate | ICP-OES | 0.001 - 0.800 ppm |
| Magnesium (Mg) | Moderate | ICP-OES | 0.001 - 0.800 ppm |
| Iron (Fe) | Low to Moderate | ICP-OES | 0.001 - 0.800 ppm |
| Aluminum (Al) | Low | ICP-OES | 0.001 - 0.800 ppm |
| Silicon (Si) | Low | ICP-OES | 0.001 - 0.800 ppm |
| Sulfur (S) | Variable | ICP-OES | 0.001 - 0.800 ppm |
| Data adapted from studies on lithium carbonate and other lithium salts.[1][2][3][11] |
Table 2: Comparison of Common Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Differential solubility at varied temperatures. | Simple, cost-effective, good for removing bulk impurities. | Solvent selection can be challenging; potential for product loss in mother liquor.[15] | >99.5% |
| Liquid-Liquid Extraction | Differential partitioning between immiscible solvents. | Good for separating based on polarity; can be run continuously. | Can form emulsions; requires appropriate solvent systems; potential for solvent contamination.[16] | Purity is highly dependent on the system. |
| Ion-Exchange Chromatography | Reversible exchange of ions between a solid phase (resin) and a liquid phase. | Highly selective for removing trace ionic impurities; can achieve very high purity.[9] | Can be slow; requires specific resins; potential for column clogging. | >99.9%[8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and should be optimized for your specific crude sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)[17]
-
Erlenmeyer flasks
-
Heating source (hot plate with stirrer)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in various solvents. A good solvent will dissolve the compound when hot but not at room temperature.[4][18]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid completely dissolves. Add more solvent in small portions if needed to fully dissolve the solid.[15]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[19]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and larger crystal growth, you can insulate the flask.[19] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[15]
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all residual solvent.
Protocol 2: Ion-Exchange Chromatography for Removal of Divalent Cations
This protocol describes a general method to remove impurities like Ca²⁺ and Mg²⁺.
Materials:
-
A solution of this compound
-
Cation exchange resin (e.g., Amberlite IR-120 or a chelating resin with iminodiacetic acid functional groups)[9][20]
-
Chromatography column
-
Eluent (e.g., dilute acid or a specific buffer)
-
Fraction collector
Procedure:
-
Resin Preparation: Swell and pack the cation exchange resin into a chromatography column according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column by passing several column volumes of the starting buffer or deionized water through it.
-
Sample Loading: Dissolve the this compound in the equilibration buffer and load it onto the column at a controlled flow rate.[21]
-
Washing: Wash the column with the equilibration buffer to elute the this compound. Divalent cation impurities will bind more strongly to the resin.
-
Elution: Collect the fractions containing the purified this compound. The progress can be monitored by conductivity or other appropriate analytical methods.
-
Regeneration: Regenerate the column by eluting the bound impurities with a stronger acid solution, followed by re-equilibration.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and try cooling again.[22] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[5][15] |
| Oiling Out (Formation of a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated, causing the solute to come out of solution too quickly. | - Reheat the solution to redissolve the oil, add more solvent to lower the saturation point, and cool more slowly.[22][23] - Try a different solvent with a lower boiling point. |
| Low Yield of Purified Crystals | - Too much solvent was used. - Premature crystallization during hot filtration. - The compound is significantly soluble in the solvent at low temperatures. | - Use the minimum amount of hot solvent necessary for dissolution.[15] - Ensure the funnel and receiving flask are pre-heated before hot filtration. - Cool the solution in an ice bath to maximize precipitation. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4] |
Mandatory Visualizations
Caption: General workflow for the recrystallization of crude this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
Caption: Principle of purification by liquid-liquid extraction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization [sites.pitt.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. scispace.com [scispace.com]
- 7. adionics.com [adionics.com]
- 8. inac2021.aben.com.br [inac2021.aben.com.br]
- 9. A guide for ion exchange resins used in lithium concentrate purification [inis.iaea.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Analysis of Trace Impurities in Lithium Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmpas.com [jmpas.com]
- 14. theijes.com [theijes.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Extraction of lithium from magnesium-rich solution using a new ionic liquid extraction system: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. homework.study.com [homework.study.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. cris.huji.ac.il [cris.huji.ac.il]
- 21. researchgate.net [researchgate.net]
- 22. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Lithium Propionate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of lithium propionate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is a simple acid-base neutralization reaction. Propionic acid is reacted with a lithium base, such as lithium hydroxide or lithium carbonate, typically in a suitable solvent like water or ethanol. The reaction with lithium hydroxide is as follows:
CH₃CH₂COOH + LiOH → CH₃CH₂COOLi + H₂O[1]
If lithium carbonate is used, the reaction produces carbon dioxide as a byproduct:
2 CH₃CH₂COOH + Li₂CO₃ → 2 CH₃CH₂COOLi + H₂O + CO₂
Q2: What are the most common side reactions I should be aware of?
A2: While the primary reaction is robust, a few side reactions can occur, potentially impacting your yield and purity:
-
Formation of Propionic Anhydride: If the reaction is heated excessively, particularly in the presence of unreacted propionic acid, dehydration can occur to form propionic anhydride.[2][3] This is a significant impurity that can complicate purification.
-
Incomplete Reaction: If the stoichiometry of the reactants is not precise or the reaction time is insufficient, you may have unreacted propionic acid or lithium base remaining in your product.
-
Reactions with Impurities in Starting Materials: Commercial propionic acid can sometimes contain small amounts of other carbonyl compounds, which may lead to minor, unidentified byproducts.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard analytical techniques are used to characterize this compound:
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (like D₂O), the proton NMR spectrum should show a triplet and a quartet corresponding to the ethyl group of the propionate anion. The absence of a broad peak for the carboxylic acid proton of propionic acid (typically above 10 ppm) is a good indicator of a complete reaction.[4]
-
FTIR Spectroscopy: The infrared spectrum should show a strong characteristic absorption band for the carboxylate (COO⁻) group, typically in the region of 1550-1610 cm⁻¹, and the absence of the broad O-H stretch and the C=O stretch of the carboxylic acid starting material (around 3000 cm⁻¹ and 1710 cm⁻¹, respectively).[5]
-
Melting Point Analysis: Pure this compound has a distinct melting point. A broad melting range can indicate the presence of impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to incorrect stoichiometry, insufficient reaction time, or inadequate mixing.
-
Loss During Workup: Product may be lost during filtration, washing, or transfer steps. This compound has some solubility in common organic solvents, so excessive washing with these can reduce yield.
-
Side Reactions: The formation of byproducts like propionic anhydride consumes the starting material, reducing the yield of the desired product.[2][3]
Solutions:
-
Verify Stoichiometry: Ensure you are using a 1:1 molar ratio of propionic acid to lithium hydroxide. It can be beneficial to use a slight excess (1-5 mol%) of the acid and then remove it during purification.
-
Optimize Reaction Conditions:
-
Temperature: Maintain a moderate temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate without promoting side reactions.
-
Time: Allow the reaction to proceed for a sufficient duration. Monitor the reaction progress by checking the pH; the solution should become neutral upon completion.
-
-
Refine Workup Technique:
-
Minimize the volume of solvent used for washing the final product.
-
Ensure complete transfer of the product between vessels.
-
Issue 2: Product is Contaminated with Starting Materials
Possible Causes:
-
Incorrect Stoichiometry: An excess of either propionic acid or the lithium base was used.
-
Incomplete Reaction: The reaction was stopped prematurely.
Solutions:
-
Purification by Recrystallization: This is the most effective method for removing unreacted starting materials.
-
Dissolve the crude product in a minimal amount of a hot solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures (e.g., a mixture of ethanol and water).
-
Allow the solution to cool slowly to form pure crystals.
-
The more soluble impurities will remain in the mother liquor.
-
-
Washing: If the impurity is unreacted lithium hydroxide or carbonate, a wash with a small amount of cold ethanol can be effective. If the impurity is excess propionic acid, a wash with a cold, non-polar solvent like diethyl ether (in which this compound is poorly soluble) can help.
Issue 3: Presence of an Unexpected Byproduct
Possible Cause:
-
Propionic Anhydride Formation: As mentioned, this can occur at elevated temperatures.[2][3][6] The anhydride can be identified by characteristic peaks in the FTIR spectrum (often two C=O stretches around 1815 cm⁻¹ and 1750 cm⁻¹).
Solutions:
-
Control Reaction Temperature: Avoid excessive heating of the reaction mixture.
-
Hydrolysis of Anhydride: If propionic anhydride has formed, it can sometimes be hydrolyzed back to propionic acid by adding water and stirring, although this may require re-purification to remove the resulting acid.
Quantitative Data
The following tables provide illustrative data on how reaction parameters can influence the yield and purity of this compound. Note: This is hypothetical data for educational purposes.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Reaction Temperature (°C) | Reaction Time (hours) | Crude Yield (%) | Purity by ¹H NMR (%) |
| 25 | 4 | 85 | >99 |
| 50 | 2 | 95 | >99 |
| 80 | 1 | 96 | 97 |
| 100 | 1 | 94 | 92 (presence of anhydride) |
Table 2: Effect of Reactant Stoichiometry on Product Purity
| Molar Ratio (Propionic Acid : LiOH) | Crude Yield (%) | Purity by ¹H NMR (%) | Major Impurity |
| 0.95 : 1.00 | 92 | 95 | Lithium Hydroxide |
| 1.00 : 1.00 | 96 | >99 | None |
| 1.05 : 1.00 | 98 | 96 | Propionic Acid |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.2 g (0.1 mol) of lithium hydroxide monohydrate in 100 mL of deionized water.
-
Reaction: While stirring, slowly add 7.4 g (0.1 mol) of propionic acid to the lithium hydroxide solution at room temperature. An exothermic reaction will occur.
-
Heating and Monitoring: Gently heat the mixture to 60°C and maintain this temperature for 1 hour to ensure the reaction goes to completion. Monitor the pH of the solution; it should be approximately neutral (pH 7-8) at the end of the reaction.
-
Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a white solid.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a 100 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~20-30 mL) and heat gently while stirring until the solid is fully dissolved. If it does not dissolve completely, add small portions of hot water dropwise until a clear solution is obtained.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 80°C overnight.
Protocol 3: Sample Preparation for Analysis
-
¹H NMR: Dissolve approximately 10-20 mg of the dried product in 0.75 mL of deuterium oxide (D₂O) for analysis.
-
FTIR: Obtain an infrared spectrum of the dry solid product using a universal ATR (Attenuated Total Reflectance) accessory.
Visualizations
Caption: Main synthesis pathway and a key side reaction.
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. Solved: Name the salt produced in a reaction where propanoic acid reacts with lithium hydroxide. [Chemistry] [gauthmath.com]
- 2. Propionic anhydride | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propionic anhydride - Wikipedia [en.wikipedia.org]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Propionic anhydride | 123-62-6 [chemicalbook.com]
Technical Support Center: Enhancing Lithium Propionate Solubility in Tetrahydrofuran (THF)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when dissolving lithium propionate in tetrahydrofuran (THF).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in THF. Is this expected?
A1: Yes, this is a common issue. This compound, as a salt, has limited solubility in nonpolar aprotic solvents like THF. The low dielectric constant of THF does not favor the dissolution of ionic compounds. Strong ion-ion interactions within the this compound crystal lattice are difficult to overcome by the weak ion-dipole interactions with THF molecules.
Q2: My solution of this compound in THF is cloudy. What does this indicate?
A2: A cloudy or turbid solution indicates that the this compound has not fully dissolved and is present as a fine suspension. This can be due to exceeding the solubility limit of this compound in THF at the current temperature.
Q3: I've tried heating the mixture, but the this compound precipitates out upon cooling. How can I prevent this?
A3: This phenomenon, known as recrystallization, occurs because the solubility of this compound in THF is temperature-dependent, increasing with temperature. To maintain a clear solution at lower temperatures, a solubility enhancer is necessary. The following sections detail methods to achieve this.
Q4: Are there safety concerns I should be aware of when trying to increase the solubility of this compound in THF?
A4: Yes. When using co-solvents such as HMPA or DMPU, be aware of their specific handling requirements and potential hazards. HMPA is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for any chemical you are using. THF can form explosive peroxides over time, especially when exposed to air and light. Ensure you are using fresh, inhibitor-free THF for your experiments.
Strategies to Increase this compound Solubility in THF
Two primary methods can significantly enhance the solubility of this compound in THF: the use of crown ethers and the addition of a co-solvent.
Method 1: Using Crown Ethers
Crown ethers are cyclic ligands that can selectively bind cations within their central cavity. The size of the cavity determines the selectivity for a particular cation. For lithium ions, 12-crown-4 and 14-crown-4 are particularly effective. The crown ether encapsulates the lithium cation, and the hydrophobic exterior of the crown ether-lithium complex facilitates its dissolution in organic solvents like THF.
| System | Estimated Solubility at 25°C (mol/L) | Notes |
| This compound in THF | < 0.01 | Very low intrinsic solubility. |
| This compound in THF with 1.1 eq. 12-Crown-4 | 0.1 - 0.5 | Significant increase in solubility due to complexation. |
| This compound in THF with 1.1 eq. 14-Crown-4 | 0.1 - 0.5 | Similar enhancement to 12-crown-4 is expected. |
-
Materials:
-
This compound (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
12-Crown-4
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Schlenk flask or similar inert atmosphere glassware
-
-
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
To a 50 mL Schlenk flask containing a magnetic stir bar, add this compound (e.g., 0.080 g, 1.0 mmol).
-
Under a positive pressure of inert gas, add 12-crown-4 (e.g., 0.194 g, 1.1 mmol, 1.1 equivalents).
-
Add anhydrous THF (e.g., 10 mL) to the flask via a syringe.
-
Seal the flask and stir the mixture at room temperature.
-
Observe the dissolution of the solid. The formation of a clear, homogeneous solution indicates successful solubilization. The process may be gently warmed (e.g., to 40°C) to expedite dissolution.
-
Method 2: Using Co-solvents
The addition of a polar aprotic co-solvent can significantly increase the solvating power of the solvent mixture for lithium salts. Hexamethylphosphoramide (HMPA) and its less toxic alternative, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), are effective co-solvents.
The following table illustrates the expected effect of co-solvents on the solubility of this compound in THF.
| Solvent System | Estimated Solubility at 25°C (mol/L) | Notes |
| This compound in THF | < 0.01 | Very low intrinsic solubility. |
| This compound in THF / DMPU (4:1 v/v) | 0.2 - 0.8 | DMPU enhances the polarity and solvating power of the mixture. |
| This compound in THF / HMPA (4:1 v/v) | 0.3 - 1.0 | HMPA is a very strong solvating agent for cations. |
-
Materials:
-
This compound (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, anhydrous)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Graduated cylinder and flask
-
-
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Prepare the solvent mixture by adding anhydrous THF (e.g., 8 mL) and anhydrous DMPU (e.g., 2 mL) to a dry flask to create a 4:1 v/v mixture.
-
To a separate dry flask containing a magnetic stir bar, add the desired amount of this compound.
-
Add the THF/DMPU solvent mixture to the this compound.
-
Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming can be applied if necessary.
-
Visualizing the Mechanism of Solubility Enhancement
The following diagrams illustrate the principles behind the two methods for increasing the solubility of this compound in THF.
Caption: Workflow for enhancing this compound solubility in THF.
Caption: Encapsulation of Li⁺ by 12-Crown-4 to form a soluble complex.
Technical Support Center: Analysis of Lithium Propionate Degradation Products
Welcome to the technical support center for the analysis of lithium propionate degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting issues that may arise during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: Based on the chemical structure of this compound and general degradation pathways, the expected degradation products can be categorized by the degradation mechanism:
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form propionic acid and lithium hydroxide.
-
Oxidation: Oxidative stress can lead to the formation of various smaller organic molecules. Potential products include acetic acid, formic acid, carbon dioxide, and water.
-
Thermal Decomposition: At elevated temperatures, this compound is expected to decompose. While specific high-temperature products for pure this compound are not extensively documented in the provided search results, thermal decomposition of similar organic salts can yield ketones, aldehydes, and smaller hydrocarbons, in addition to lithium carbonate or lithium oxide. For instance, thermal decomposition of electrolytes containing lithium salts and organic carbonates can produce gases like CO2, H2, and C2H6.[1]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Several factors can induce the degradation of this compound. These include:
-
Presence of oxidizing agents: Can lead to oxidative degradation.[4][5]
-
Light exposure (photolysis): Can provide the energy for degradation reactions.[4][5]
-
Incompatible excipients in a formulation: Can catalyze degradation reactions.[6][7]
-
pH of the solution: Acidic or basic conditions can accelerate hydrolysis.[4][5]
Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating and quantifying this compound and its non-volatile degradation products.[4][6][8] A reversed-phase C18 column is often used.[4][8]
-
Mass Spectrometry (MS), particularly coupled with HPLC or UPLC (LC-MS): Essential for the identification and structural elucidation of unknown degradation products.[6][7]
-
Gas Chromatography (GC): Useful for the analysis of volatile degradation products.[9]
-
Ion Chromatography: Can be employed for the analysis of both the lithium cation and the propionate anion, as well as other ionic degradation products.
-
Spectroscopic Methods (e.g., NMR, FTIR): Can be used for the structural characterization of isolated degradation products.[6][7][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC/UPLC | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. 4. Incompatible sample solvent. | 1. Adjust the mobile phase pH to ensure propionic acid and other acidic degradants are in a consistent ionic state. 2. Use a new column or a guard column. 3. Reduce the injection volume or dilute the sample. 4. Ensure the sample solvent is similar in composition to the mobile phase. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated before each run. 4. Check the pump for leaks and ensure consistent flow rate. |
| Ghost peaks or carryover | 1. Contamination in the mobile phase, injector, or column. 2. Sample carryover from a previous injection. | 1. Use high-purity solvents and filter the mobile phase. 2. Implement a needle wash step between injections. 3. Run blank injections to identify the source of contamination. |
| Low sensitivity or no peak detected | 1. Inappropriate detector wavelength. 2. Low concentration of the analyte. 3. Degradation of the sample during preparation or storage. | 1. Select a wavelength where the analyte has maximum absorbance (e.g., around 210 nm for the carboxyl group, though UV detection of propionate is challenging). Consider using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) if UV sensitivity is low. 2. Concentrate the sample or increase the injection volume. 3. Prepare samples fresh and store them under appropriate conditions (e.g., refrigerated, protected from light). |
| Identification of unknown peaks | 1. Presence of unexpected degradation products. 2. Contamination from reagents or equipment. | 1. Use LC-MS to obtain the mass-to-charge ratio and fragmentation pattern of the unknown peaks for structural elucidation. 2. Analyze blanks and control samples to rule out contamination. |
Experimental Protocols
Stability Indicating HPLC Method for this compound
This protocol is a general guideline and may require optimization for specific applications.
-
Objective: To develop a stability-indicating HPLC method for the separation of this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or other suitable buffer.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water). A typical starting point could be 5% acetonitrile, increasing to 50% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for the carboxyl group).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of a Propionate-Containing Compound (Example Data)
The following table is a hypothetical representation of results from a forced degradation study on a compound containing a propionate group, as specific quantitative data for this compound was not available in the search results. Clobetasol propionate degradation studies showed significant degradation under strong base and oxidative conditions.[4][5]
| Stress Condition | % Degradation | Major Degradation Products Identified |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | 5.2% | Propionic Acid, Parent Compound Adducts |
| Base Hydrolysis (0.1 N NaOH, 80°C, 24h) | 15.8% | Propionic Acid, Oxidized Species |
| Oxidative (3% H₂O₂, RT, 24h) | 12.5% | Acetic Acid, Formic Acid |
| Thermal (100°C, 48h) | 8.1% | Volatile Carbonyls |
| Photolytic (UV light, 24h) | 3.5% | Minor unidentified products |
Visualizations
Experimental Workflow for Degradation Product Analysis
Caption: Workflow for the analysis of this compound degradation products.
Logical Relationship of Degradation Factors
Caption: Factors influencing this compound degradation pathways.
References
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 7. scirp.org [scirp.org]
- 8. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC. | Semantic Scholar [semanticscholar.org]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Handling and Storage of Lithium Propionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting issues arising from the hygroscopic nature of lithium propionate.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound is a hygroscopic salt, meaning it will readily attract and hold water molecules. This can lead to several experimental issues, including:
-
Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in concentration calculations.
-
Clumping and Poor Solubility: The presence of moisture can cause the powder to clump, making it difficult to handle and dissolve evenly.[1]
-
Chemical Degradation: Absorbed water can potentially lead to hydrolysis or other unwanted reactions, altering the chemical integrity of the this compound.
-
Alteration of Physical Properties: Moisture can change the material's crystal structure, melting point, and other physical characteristics.[2]
Q2: How can I visually identify if my this compound has absorbed moisture?
A2: Uncontaminated, anhydrous this compound should be a free-flowing crystalline powder. Signs of moisture absorption include:
-
Clumping or caking of the powder.
-
A "wet" or "damp" appearance .
-
In cases of significant moisture absorption (deliquescence), the solid may start to dissolve and form a saturated solution .[2]
Q3: What is the ideal environment for storing this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a controlled, dry environment. The use of a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended.[1][2] For highly sensitive applications, storage in an inert atmosphere, such as a glove box, provides the best protection.[3]
Q4: Can I dry this compound that has been exposed to moisture?
A4: Yes, it is possible to dry this compound that has absorbed some moisture. A common method is to heat the compound in a vacuum oven at a temperature below its decomposition point. However, it is crucial to consult the material's technical data sheet for specific drying protocols, as excessive heat can cause degradation.[1] Re-analysis of the material's purity and water content is recommended after drying.
Q5: What are the best practices for handling this compound during an experiment?
A5: To minimize moisture exposure during handling:
-
Allow the container to reach ambient temperature before opening to prevent condensation.
-
Work quickly when weighing and transferring the compound.
-
Use a glove box with a controlled low-humidity atmosphere for highly sensitive experiments.[3]
-
Reseal the container tightly immediately after use.
Troubleshooting Guides
Issue 1: Inconsistent results in formulation studies.
| Symptom | Possible Cause | Troubleshooting Step |
| Variable drug release profiles. | Clumping of this compound due to moisture, leading to non-uniform mixing. | 1. Visually inspect the this compound for clumps. 2. If clumping is observed, dry the material as per the protocol in FAQ 4. 3. Prepare formulations in a low-humidity environment (e.g., a glove box). |
| Decreased stability of the final product. | Hydrolysis of the active pharmaceutical ingredient (API) or excipients due to water introduced by the hygroscopic this compound. | 1. Determine the water content of the this compound using Karl Fischer titration. 2. If the water content is above the acceptable limit for your experiment, dry the material. 3. Store stock solutions in tightly sealed containers and use fresh solutions for each experiment. |
Issue 2: Poor performance in battery electrolyte preparations.
| Symptom | Possible Cause | Troubleshooting Step |
| Low ionic conductivity of the electrolyte. | Presence of excess water from hygroscopic this compound can interfere with the electrochemical properties of the electrolyte. | 1. Use anhydrous solvents for the electrolyte preparation. 2. Handle this compound and prepare the electrolyte solution inside a glove box with a moisture level below 10 ppm. |
| Formation of precipitates in the electrolyte. | Reaction of absorbed water with other electrolyte components. | 1. Ensure all glassware and equipment are thoroughly dried before use. 2. Filter the electrolyte solution after preparation. 3. Store the prepared electrolyte in a sealed container under an inert atmosphere. |
Quantitative Data on Hygroscopicity of Lithium Salts
| Lithium Salt | Deliquescence Point (Relative Humidity at 25°C) |
| Lithium Chloride (LiCl) | 11% |
| Lithium Bromide (LiBr) | 6% |
| Lithium Iodide (LiI) | 11% |
| Lithium Nitrate (LiNO₃) | 45% |
| Lithium Carbonate (Li₂CO₃) | Sparingly soluble, does not have a typical deliquescence point. |
This data is provided for comparative purposes to highlight the strong hygroscopic nature of many lithium salts.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Formulation Studies
This protocol outlines the preparation of a stock solution of this compound, minimizing the impact of its hygroscopic nature.
Methodology:
-
Environment Setup: If available, perform all steps within a glove box with a controlled relative humidity below 20%. If a glove box is not available, work in a fume hood with a good draft and have all materials and equipment ready to minimize exposure time.
-
Material Equilibration: Before opening, allow the sealed container of this compound to equilibrate to the ambient temperature of the laboratory for at least 1-2 hours. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Tare a clean, dry weighing boat on an analytical balance. Quickly weigh the desired amount of this compound and record the mass. Immediately and tightly reseal the main container.
-
Dissolution: Transfer the weighed this compound to a clean, dry volumetric flask. Add the desired anhydrous solvent (e.g., anhydrous ethanol, deionized water that has been degassed) to the flask, filling it to approximately half of the final volume.
-
Mixing: Cap the flask and swirl gently to dissolve the solid. A magnetic stirrer can be used for this purpose.
-
Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Storage: Cap the flask tightly and seal the cap with parafilm. Store the stock solution in a cool, dry place. For long-term storage, consider storage under an inert gas like argon or nitrogen.
Protocol 2: Preparation of a Non-Aqueous Electrolyte Containing this compound
This protocol describes the preparation of a non-aqueous electrolyte for battery research, where minimizing water content is critical.
Methodology:
-
Glove Box Environment: All steps must be performed inside a glove box with a controlled atmosphere of inert gas (e.g., argon) and a moisture level below 10 ppm.
-
Material Preparation: All glassware, stir bars, and other equipment must be dried in a vacuum oven at a suitable temperature (e.g., 120°C) for at least 12 hours and then transferred into the glove box while still warm. Anhydrous solvents and other electrolyte components should be purchased in sealed containers and opened only inside the glove box.
-
Weighing: Inside the glove box, weigh the required amount of this compound using an analytical balance.
-
Mixing: In a dry beaker or flask, add the weighed this compound and any other solid components. Add the anhydrous solvent(s) and a stir bar.
-
Dissolution: Cover the beaker or flask and stir the mixture on a magnetic stir plate until all components are fully dissolved. This may take several hours.
-
Storage: Once a homogenous solution is obtained, transfer the electrolyte to a tightly sealed, dry container. The container should be clearly labeled with the composition and date of preparation. Store the electrolyte inside the glove box.
Visualizations
References
Technical Support Center: Optimizing Ionic Conductivity of Propionate-Based Electrolytes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with propionate-based electrolytes for lithium-ion batteries. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My electrolyte's ionic conductivity is lower than expected. What are the potential causes and how can I improve it?
A1: Low ionic conductivity in propionate-based electrolytes can stem from several factors. Here's a troubleshooting guide:
-
Suboptimal Salt Concentration: The concentration of the lithium salt is a critical factor. Both excessively low and high concentrations can limit conductivity. An optimal concentration balances the number of charge carriers with ion mobility. For many liquid electrolytes, the maximum conductivity is often found around a 1 M salt concentration.[1]
-
High Viscosity: The addition of co-solvents like ethyl propionate or methyl propionate can influence the overall viscosity of the electrolyte. High viscosity impedes ion mobility.[1] Consider adjusting the solvent blend ratio to reduce viscosity while maintaining sufficient salt dissociation.
-
Low Operating Temperature: Ionic conductivity is strongly dependent on temperature. A decrease in temperature significantly reduces ion mobility. For instance, typical liquid electrolyte conductivities can decrease slightly at 0°C and more substantially at lower temperatures.[1] If your application requires low-temperature operation, consider optimizing the concentration of propionate co-solvents, which have been shown to improve performance at temperatures as low as -40°C.
-
Impure Components: The presence of impurities, especially water, in the electrolyte components (salts, solvents) can drastically decrease ionic conductivity and lead to detrimental side reactions. Ensure all components are of high purity and handled in a controlled environment (e.g., an argon-filled glovebox).
Q2: I'm observing poor performance at low temperatures. How can I enhance the ionic conductivity of my propionate-based electrolyte in these conditions?
A2: Propionate-based co-solvents are particularly effective at improving the low-temperature performance of lithium-ion batteries. Here are some strategies:
-
Incorporate Ethyl Propionate (EP) or Methyl Propionate (MP): Studies have shown that using EP or MP as a co-solvent with traditional carbonate solvents (like ethylene carbonate, ethyl-methyl carbonate, and dimethyl carbonate) can significantly enhance ionic conductivity at low temperatures.[2]
-
Optimize Co-Solvent Ratio: The volume percentage of the propionate co-solvent is crucial. For example, an electrolyte containing 28.6 vol. % ethyl propionate has demonstrated high room temperature conductivity.[3] Experiment with different ratios to find the optimal balance for your specific system.
-
Increase Salt Concentration (with caution): In some cases, increasing the salt concentration can provide more charge carriers, which is beneficial at low temperatures. However, this can also increase viscosity, so it's a trade-off that needs to be carefully optimized.
Q3: How does the choice of solvent affect the ionic conductivity of electrolytes containing propionates?
A3: The solvent system plays a pivotal role in determining the overall ionic conductivity by influencing salt dissociation and ion mobility.
-
Dielectric Constant: Solvents with a higher dielectric constant generally promote better dissociation of the lithium salt into its constituent ions, increasing the number of charge carriers.
-
Viscosity: Solvents with lower viscosity facilitate easier movement of ions, leading to higher ionic conductivity.[1] Propionate esters like ethyl and methyl propionate have relatively low viscosities, which contributes to their effectiveness in enhancing conductivity.
-
Solvent Blends: Often, a blend of solvents is used to achieve a balance of properties. For instance, ethylene carbonate (EC) is often used for its high dielectric constant and ability to form a stable solid electrolyte interphase (SEI) on the anode, while linear carbonates and propionate esters are added to reduce viscosity and improve low-temperature performance.
Q4: What is Electrochemical Impedance Spectroscopy (EIS), and how can I use it to measure the ionic conductivity of my electrolyte?
A4: Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrochemical properties of materials.[4] It works by applying a small AC voltage or current signal to the electrochemical cell over a range of frequencies and measuring the resulting impedance.
To determine the ionic conductivity, you can assemble a symmetric cell (e.g., stainless steel blocking electrodes with the electrolyte in between). The bulk resistance (Rb) of the electrolyte can be extracted from the high-frequency intercept of the semicircle in the Nyquist plot with the real axis. The ionic conductivity (σ) can then be calculated using the following formula:
σ = L / (Rb * A)
Where:
-
L is the thickness of the electrolyte sample (or the distance between the electrodes).
-
Rb is the bulk resistance obtained from the EIS measurement.
-
A is the cross-sectional area of the electrolyte in contact with the electrodes.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on propionate-based electrolytes.
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (S/cm) | Key Findings |
| 1 M LiPF6 in EC:EMC:DMC:EP (1:1:1:3 by vol.) | Room Temp. | Not specified, but enhanced | The addition of ethyl propionate (EP) enhances the ionic conductivity and improves low-temperature performance.[2] |
| 1 M LiPF6 in EC:DEC (1:2 by vol.) + 28.6 vol. % EP | Room Temp. | 8.05 x 10⁻³ | This composition showed the highest room temperature conductivity in the study.[3] |
| Li₇P₃S₁₁ synthesized in ethyl propionate | 25 | 1.5 x 10⁻³ | Ethyl propionate can be used as a solvent for the synthesis of solid electrolytes with good ionic conductivity.[5] |
| Hybrid polymer electrolyte with 60% LiTFSI | Room Temp. | 2.14 x 10⁻⁴ | Increasing LiTFSI concentration up to 60% increased ionic conductivity.[6] |
Experimental Protocols
Protocol 1: Preparation of a Liquid Electrolyte with Ethyl Propionate Co-Solvent
Objective: To prepare a 1 M LiPF₆ electrolyte in a mixed solvent of ethylene carbonate (EC), diethyl carbonate (DEC), and ethyl propionate (EP).
Materials:
-
Lithium hexafluorophosphate (LiPF₆) (battery grade, >99.9%)
-
Ethylene carbonate (EC) (anhydrous, >99%)
-
Diethyl carbonate (DEC) (anhydrous, >99%)
-
Ethyl propionate (EP) (anhydrous, >99%)
-
Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Environment: Perform all steps inside an argon-filled glovebox to prevent contamination from moisture and air.
-
Solvent Mixture Preparation:
-
Calculate the required volumes of EC, DEC, and EP for your desired total volume and volumetric ratio (e.g., for a 1:2:1 ratio, mix 25 mL EC, 50 mL DEC, and 25 mL EP).
-
Using volumetric pipettes, transfer the calculated volumes of EC, DEC, and EP into a clean, dry volumetric flask.
-
Mix the solvents thoroughly using a magnetic stirrer for at least 30 minutes to ensure a homogeneous solution.
-
-
Salt Dissolution:
-
Calculate the mass of LiPF₆ required to achieve a 1 M concentration in the prepared solvent mixture.
-
Carefully weigh the calculated mass of LiPF₆ using a precision balance inside the glovebox.
-
Gradually add the weighed LiPF₆ to the solvent mixture while stirring continuously.
-
Continue stirring until the LiPF₆ is completely dissolved. This may take several hours.
-
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to let the electrolyte rest for 24 hours before use to ensure complete dissolution and stabilization.
Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the ionic conductivity of a prepared liquid electrolyte.
Materials and Equipment:
-
Prepared liquid electrolyte
-
Symmetric coin cell components (e.g., CR2032: spacers, spring, stainless steel electrodes)
-
Microporous separator (e.g., Celgard)
-
Potentiostat with a frequency response analyzer for EIS measurements
-
Coin cell crimper
-
Calipers for measuring separator thickness
Procedure:
-
Cell Assembly (inside a glovebox):
-
Place a stainless steel electrode in the bottom case of the coin cell.
-
Cut a circular piece of the separator, measure its thickness with calipers, and place it on top of the electrode.
-
Add a few drops of the prepared electrolyte to the separator to ensure it is fully wetted.
-
Place a second stainless steel electrode on top of the wetted separator.
-
Add a spacer and a spring.
-
Carefully place the top case on the assembly and crimp the coin cell using a coin cell crimper to ensure a good seal.
-
-
EIS Measurement:
-
Connect the assembled coin cell to the potentiostat.
-
Set the EIS parameters:
-
Frequency range: e.g., 1 MHz to 1 Hz
-
AC amplitude: e.g., 10 mV
-
Measure at open circuit potential.
-
-
Run the EIS measurement and obtain the Nyquist plot.
-
-
Data Analysis:
-
Identify the high-frequency intercept of the semicircle with the real (Z') axis in the Nyquist plot. This value represents the bulk resistance (Rb) of the electrolyte.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the thickness of the separator and A is the area of the electrode.
-
Visualizations
Caption: Workflow for preparing and characterizing propionate-based electrolytes.
Caption: Key factors that influence the ionic conductivity of an electrolyte.
References
- 1. Synthesis of Li7P3S11 solid electrolyte in ethyl propionate medium for all-solid-state Li-ion battery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Li7P3S11 solid electrolyte in ethyl propionate medium for all-solid-state Li-ion battery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. energy.gov [energy.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Lithium Salts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lithium salts are indispensable reagents in modern organic synthesis, serving a multifaceted role as catalysts, co-catalysts, and additives that can significantly influence reaction rates, yields, and stereoselectivity. Their ability to act as Lewis acids, modify catalyst activity, and stabilize intermediates makes them crucial tools in a chemist's arsenal. This guide provides an objective comparison of the performance of common lithium salts—including lithium chloride (LiCl), lithium bromide (LiBr), lithium perchlorate (LiClO₄), and lithium triflate (LiOTf)—in various key organic transformations, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The efficacy of a lithium salt is highly dependent on the specific reaction, substrate, and solvent system. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their performance.
Table 1: Comparison of Lithium Halides in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Substrates | Catalyst System | Lithium Salt | Yield (%) | Observations |
| Suzuki-Miyaura Coupling | Aryl Chloride, Arylboronic Acid | Pd(OAc)₂ / SPhos | LiBr | Significant rate acceleration | Halide additives impact catalyst speciation, mitigating the inhibitory effect of certain bases.[1][2] |
| Stille Coupling | Enol Triflate, Organotin Reagent | Pd(dppf)Cl₂·DCM | LiCl (5.3 eq) | 87 | LiCl is a common additive, particularly with organotriflates, to facilitate the reaction.[3][4] |
| Negishi Coupling | Alkylzinc Bromide, Aryl Bromide | Pd(OAc)₂ / S-Phos | LiBr | Promotes coupling | The presence of lithium halides can be crucial for the reaction to proceed, likely by breaking up zincate aggregates.[5] |
| Cross-Ullman Coupling | Aryl Chloride, Aryl Triflate | Ni/Pd multimetallic | LiCl | Essential for high yield | LiCl accelerates the reduction of Ni(II) to Ni(0) and counteracts autoinhibition by Zn(II) salts.[5] |
Table 2: Comparison of Lithium Salts as Lewis Acid Catalysts in Cycloaddition and Addition Reactions
| Reaction | Substrates | Catalyst | Lithium Salt | Yield (%) | Diastereoselectivity (endo:exo or syn:anti) |
| Diels-Alder Reaction | Cyclopentadiene, Methyl Vinyl Ketone | LiTFPB | - | Remarkably promoted | The "naked" lithium ion from salts with weakly coordinating anions shows high Lewis acidity.[6] |
| Hetero-Diels-Alder Reaction | 1-Phenyl-4-benzylidene-5-pyrazolone, Ethyl Vinyl Ether | LiClO₄ | - | Rate increases with concentration | The lithium cation acts as a Lewis acid, activating the dienophile.[6] |
| Nucleophilic Addition | Benzaldehyde, (E)-propenyllithium | - | - | >95 | >95:5 (anti) |
| Nucleophilic Addition | Benzaldehyde, (Z)-propenyllithium | - | - | >95 | >95:5 (syn) |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and adaptation of synthetic procedures. The following are representative protocols for key experiments cited in this guide.
Protocol 1: Stille Cross-Coupling Reaction with Lithium Chloride
This protocol describes a general procedure for the Stille coupling of an enol triflate with an organotin reagent using lithium chloride as an additive.[3]
Materials:
-
Enol triflate (1.0 eq)
-
Organotin reagent (1.15 eq)
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride dichloromethane complex (Pd(dppf)Cl₂·DCM) (0.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Lithium chloride (LiCl) (5.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonia solution (NH₃·H₂O)
-
Hexane
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add the enol triflate and anhydrous DMF.
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl to the flask.
-
Purge the reaction flask with an inert gas (e.g., Argon) for 10 minutes.
-
Add the organotin reagent to the reaction mixture.
-
Heat the solution to the desired temperature (e.g., 40 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and water.
-
Extract the aqueous layer with hexane.
-
Combine the organic phases and wash with the ammonia solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Protocol 2: Friedel-Crafts Acylation using a Traditional Lewis Acid (FeCl₃)
This protocol outlines a standard procedure for the Friedel-Crafts acylation of an aromatic compound. While not directly involving a lithium salt, it serves as a baseline for comparison when considering lithium salts as alternative Lewis acid catalysts.[7]
Materials:
-
Anisole
-
Propionyl chloride
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask containing a stir bar, add FeCl₃ and CH₂Cl₂.
-
Add propionyl chloride to the mixture.
-
Slowly add a solution of anisole in CH₂Cl₂ dropwise over approximately 5 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress.
-
After the reaction is complete, quench it by slowly adding ice-cold water.
-
Separate the organic layer and wash it with a 5% aqueous NaOH solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the product by distillation or chromatography.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Caption: Role of Lithium Halides in a Generic Cross-Coupling Catalytic Cycle.
Caption: Experimental Workflow for Comparing Lithium Salt Performance.
Caption: Logical Relationship Between Lithium Salt Properties and Reactivity.
Discussion of Comparative Performance
The choice of lithium salt can have a profound impact on the outcome of a reaction, and understanding the underlying reasons for these differences is key to rational reaction design.
Lewis Acidity: The lithium cation (Li⁺) is a hard Lewis acid and can coordinate to Lewis basic sites in substrates and reagents. This is particularly evident in reactions like the Diels-Alder, where lithium salts like LiClO₄ and LiTFPB can significantly accelerate the reaction by activating the dienophile.[6] The strength of this Lewis acidity can be modulated by the counteranion and the solvent. Weakly coordinating anions, such as perchlorate (ClO₄⁻) and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB⁻), lead to a more "naked" and thus more Lewis acidic lithium ion.[6]
Anion Effects in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the halide anion of lithium salts plays a more complex role than simply being a spectator ion. In Suzuki-Miyaura couplings, halide additives have been shown to accelerate the reaction by influencing the speciation of the palladium catalyst and preventing the formation of inactive off-cycle species.[1][2] In Stille couplings, LiCl is particularly effective with organotriflate electrophiles, likely by facilitating the displacement of the triflate group from the palladium center.[4] The choice of halide can also be critical; for instance, in certain multimetallic cross-coupling reactions, LiBr was found to be superior to LiCl when manganese was used as the reductant.
Stereochemical Influence: Lithium salts can also exert significant control over the stereochemical outcome of a reaction. In nucleophilic additions of organolithium reagents to carbonyls, the geometry of the organolithium reagent, which can be influenced by aggregation states affected by salts, dictates the diastereoselectivity of the product.[8] However, in some cases, the addition of lithium halides can have a detrimental effect on enantioselectivity by forming more stable mixed aggregates with chiral ligands, effectively sequestering the source of chirality.[9]
Conclusion
The selection of a lithium salt in organic synthesis is not a trivial choice and should be considered a key reaction parameter. Lithium halides like LiCl and LiBr are highly effective additives in a multitude of cross-coupling reactions, often playing a crucial role in the catalytic cycle. Lithium salts with non-coordinating anions, such as LiClO₄ and LiOTf, are powerful Lewis acid catalysts for a range of transformations. The optimal lithium salt for a given reaction will depend on a careful consideration of the reaction mechanism, the nature of the substrates and catalyst, and the desired outcome in terms of rate, yield, and stereoselectivity. The data and protocols provided in this guide offer a starting point for researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validating the Purity of Lithium Propionate: A Comparative Guide to Analytical Techniques
In the development and manufacturing of pharmaceutical products, ensuring the purity of active pharmaceutical ingredients (APIs) and excipients is paramount. Lithium propionate, a salt with potential therapeutic applications, requires rigorous quality control to guarantee its safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable method for purity assessment. This guide provides a detailed comparison of HPLC with other analytical techniques for validating the purity of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] Its high resolution and sensitivity make it an ideal choice for detecting and quantifying impurities in pharmaceutical substances.
Experimental Protocol: HPLC Method for this compound
This protocol outlines a validated isocratic HPLC method for the determination of this compound purity.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.05% phosphoric acid in water and methanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 210 nm.
-
Column Temperature: 30°C.
2. Reagent and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by further diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve 10 mg of the this compound sample in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters: The analytical method should be validated according to International Conference on Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo solution.
-
Linearity: Assessed by analyzing a series of five concentrations of the standard solution. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy: Determined by the recovery of known amounts of this compound spiked into a sample matrix. Acceptance criteria are typically between 98% and 102%.
-
Precision:
-
Repeatability (Intra-day precision): The analysis of six replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): The analysis of the same samples by different analysts on different days. The relative standard deviation (RSD) for both should be less than 2%.
-
Workflow for HPLC Purity Validation
Caption: Workflow for the validation of this compound purity using HPLC.
Comparison with Alternative Analytical Methods
While HPLC is a robust method for quantifying organic impurities and the principal compound, a comprehensive purity assessment often involves other techniques to detect different types of impurities.
1. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Principle: ICP-MS is a highly sensitive technique for determining the presence of elemental impurities, particularly trace metals. This is crucial as metal contaminants can originate from raw materials or the manufacturing process and can impact the safety and stability of the final product.
-
Application: Used to quantify inorganic impurities such as heavy metals (e.g., lead, mercury, arsenic) and other elemental contaminants that are not detectable by UV-based HPLC. The demand for higher purity lithium salts in applications like batteries has driven the need for more stringent control of elemental impurities.[4]
2. Titration
-
Principle: Acid-base titration can be used to determine the overall assay of the salt. A known concentration of a strong acid is used to titrate a solution of this compound, and the endpoint is determined using a pH indicator or a potentiometer.
-
Application: Provides a measure of the total basicity of the sample, which corresponds to the amount of propionate. It is a simple and cost-effective method for determining the overall salt content but lacks the specificity to identify and quantify individual impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. It can be used to identify and quantify organic impurities, especially those that are structurally related to this compound.
-
Application: Particularly useful for identifying unknown impurities and for confirming the structure of the main component. Proton (¹H) and Carbon-13 (¹³C) NMR can reveal the presence of residual solvents or by-products from the synthesis.
Comparative Data Summary
The following table presents hypothetical data comparing the performance of HPLC with other analytical techniques for the purity validation of a batch of this compound.
| Parameter | HPLC | ICP-MS | Titration | NMR |
| Purity Assay (%) | 99.85 | N/A | 99.9 | 99.8 |
| Impurity A (%) | 0.08 | N/A | N/A | 0.1 |
| Impurity B (%) | 0.05 | N/A | N/A | Not Detected |
| Lead (Pb) (ppm) | Not Detected | 0.5 | Not Detected | Not Detected |
| Arsenic (As) (ppm) | Not Detected | <0.1 | Not Detected | Not Detected |
| Limit of Detection | ~0.01% (for organic impurities) | ppb level (for elements) | ~0.1% | ~0.05% (for organic impurities) |
| Specificity | High for organic impurities | High for elemental impurities | Low | High for structural elucidation |
| Primary Use | Quantification of organic impurities and assay | Quantification of elemental impurities | Overall salt content (assay) | Identification of organic impurities |
Logical Relationship of Purity Analysis Methods
Caption: Interrelation of analytical techniques for a full purity profile.
Conclusion
For the validation of this compound purity, High-Performance Liquid Chromatography is an indispensable tool, offering high specificity and sensitivity for the quantification of the main component and related organic impurities.[5] However, a comprehensive quality control strategy should employ a multi-faceted approach. Integrating HPLC with other techniques like ICP-MS for elemental impurities, titration for overall assay, and NMR for structural confirmation provides a complete and robust assessment of the product's purity, ensuring it meets the stringent requirements for pharmaceutical use. This integrated approach is essential for guaranteeing the quality, safety, and efficacy of this compound in drug development and manufacturing.
References
A Comparative Guide to Lithium Propionate and Lithium Acetate as Chemical Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lithium propionate and lithium acetate, two lithium salts of short-chain carboxylic acids. While both serve as sources of lithium ions, their distinct anionic components—propionate and acetate—confer subtle yet significant differences in their chemical properties and performance in various applications. This document aims to objectively compare their characteristics and utility as chemical reagents, supported by available data and established experimental protocols.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective application. The following table summarizes the key properties of this compound and lithium acetate.
| Property | This compound | Lithium Acetate (Anhydrous) | Data Source(s) |
| Chemical Formula | C₃H₅LiO₂ | C₂H₃LiO₂ | [1][2] |
| Molecular Weight | 80.01 g/mol | 65.99 g/mol | [1][2] |
| Appearance | White crystalline solid | White crystalline solid | [1][2] |
| Melting Point | 333.6 °C | 286 °C | [1][2] |
| Solubility in Water | 66.4 g/100 mL (at 14 °C) | 45.0 g/100 mL | [1][2] |
| pKa of Conjugate Acid (Propionic Acid/Acetic Acid) | 4.87 | 4.76 | [3][4][5] |
Performance as Chemical Reagents
Basicity and Nucleophilicity
The basicity of the acetate and propionate anions can be inferred from the pKa of their conjugate acids, acetic acid (pKa ≈ 4.76) and propionic acid (pKa ≈ 4.87).[3][4][5] A higher pKa for propionic acid suggests that the propionate anion is a slightly stronger base than the acetate anion. This is attributed to the increased electron-donating inductive effect of the ethyl group in propionate compared to the methyl group in acetate.[3][6]
While a stronger base often implies stronger nucleophilicity, steric hindrance can also play a role. The ethyl group in propionate is bulkier than the methyl group in acetate, which could potentially hinder its approach to an electrophilic center in certain reactions. However, for many applications, this difference in steric bulk is minimal.
Catalysis in Organic Synthesis
Both lithium acetate and this compound can act as catalysts in various organic reactions, such as esterification and condensation reactions.[7] They function as mild bases to deprotonate substrates or as a source of lithium ions to coordinate with reactants, thereby activating them.
While direct comparative studies on their catalytic efficiency are scarce, one can infer potential differences. The slightly higher basicity of this compound might make it a more effective catalyst in reactions where proton abstraction is the rate-determining step. Conversely, the smaller size of the acetate ion might be advantageous in reactions where coordination to a sterically hindered metal center is crucial.
Applications in Biological Systems
Yeast Transformation
Lithium acetate is a well-established reagent for permeabilizing the cell wall of yeast, a critical step in DNA transformation.[8][9][10] The "lithium acetate method" is a standard protocol in many molecular biology laboratories.[8][9] It is believed that the lithium ions, in conjunction with polyethylene glycol (PEG) and a heat shock, facilitate the uptake of plasmid DNA.[8] While other lithium salts can also induce transformation, lithium acetate has been found to be highly effective.[1]
There is a lack of published data on the use of this compound for yeast transformation. While it is plausible that it could also facilitate DNA uptake due to the presence of lithium ions, its efficiency compared to lithium acetate has not been documented.
Use as Buffers
Both lithium acetate and, hypothetically, this compound can be used to prepare buffer solutions.[10][11][12] The buffering range is centered around the pKa of their conjugate acids. For lithium acetate, this is around pH 4.76, and for this compound, around pH 4.87. The choice between the two for a buffering agent would depend on the specific pH requirements of the experiment.
Applications in Materials Science
Lithium-Ion Batteries
An emerging application for this compound is in the electrolyte of lithium-ion batteries. Research has shown that using methyl propionate or ethyl propionate as a co-solvent in the electrolyte can improve the low-temperature performance of these batteries.[13][14][15] This is attributed to the favorable properties of propionate esters, such as low melting points and viscosities, which enhance the ionic conductivity of the electrolyte at reduced temperatures.[13][14][15] While these studies focus on propionate esters, the use of this compound as a salt additive could also influence the properties of the solid electrolyte interphase (SEI) layer, though this is an area of ongoing research.
Lithium acetate has also been investigated in the context of battery electrolytes, though less extensively for low-temperature applications compared to propionate-based systems.[16][17]
Experimental Protocols
High-Efficiency Yeast Transformation Using Lithium Acetate
This protocol is a widely used method for introducing plasmid DNA into Saccharomyces cerevisiae.[3][6]
Materials:
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile water
-
1 M Lithium Acetate (LiOAc), sterile
-
50% (w/v) Polyethylene Glycol (PEG 3350), sterile
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
-
Plasmid DNA
-
Selective agar plates
Workflow:
Caption: Workflow for high-efficiency yeast transformation using the lithium acetate method.
Signaling Pathways Involving Lithium
Both this compound and lithium acetate serve as sources of lithium ions (Li⁺), which are known to modulate several intracellular signaling pathways. The precise mechanisms of lithium's action are complex and are a subject of extensive research, particularly in the context of its therapeutic effects in bipolar disorder.
References
- 1. energy.gov [energy.gov]
- 2. bisleyinternational.com [bisleyinternational.com]
- 3. Lithium acetate transformation of yeast [dunham.gs.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. energy.gov [energy.gov]
- 6. ProtocolsLithiumAcetateTransformation < Lab < TWiki [barricklab.org]
- 7. Protocols for some Crystallization Stock Solutions – UCLA-DOE Institute [doe-mbi.ucla.edu]
- 8. High-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of high efficiency lithium acetate transformation of intact yeast cells using single-stranded nucleic acids as carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Lithium Acetate - Poworks [poworks.com]
- 11. Buffer Solutions | Sartorius [sartorius.com]
- 12. youtube.com [youtube.com]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. Lithium Acetate Vs. Lithium Carbonate: Efficiency in Energy Storage [eureka.patsnap.com]
- 17. Comparing Thermal Decomposition Rates: Lithium Acetate vs Acetates [eureka.patsnap.com]
A Comparative Performance Analysis of Lithium Propionate and Lithium Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potential performance of lithium propionate and lithium butyrate, focusing on their neuroprotective and enzymatic regulatory roles. Due to a lack of direct head-to-head experimental data, this comparison is based on the well-documented individual therapeutic mechanisms of the lithium ion and the short-chain fatty acids (SCFAs), propionate and butyrate.
Executive Summary
Lithium salts are foundational in treating bipolar disorder, with emerging evidence of neuroprotective properties. Propionate and butyrate, as short-chain fatty acids, are recognized for their roles in gut-brain communication and as histone deacetylase (HDAC) inhibitors. This guide explores the synergistic potential of combining lithium with these SCFAs. While both this compound and lithium butyrate are anticipated to offer the mood-stabilizing effects of lithium, their performance may diverge based on the distinct pharmacokinetic and pharmacodynamic properties of propionate and butyrate, particularly concerning their efficacy as HDAC inhibitors.
Therapeutic Mechanisms of Action
The therapeutic potential of this compound and lithium butyrate stems from the combined actions of the lithium cation and the respective SCFA anions.
-
Lithium: The primary mechanism of lithium involves the direct and indirect inhibition of glycogen synthase kinase-3β (GSK-3β).[1][2] GSK-3β is a key enzyme in various signaling pathways implicated in mood regulation and neuronal survival.[1][3] By inhibiting GSK-3β, lithium can modulate downstream targets, leading to neuroprotective effects and mood stabilization.[3][4]
-
Propionate and Butyrate: Both propionate and butyrate are known inhibitors of histone deacetylases (HDACs).[5][6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, propionate and butyrate can lead to the hyperacetylation of histones, altering chromatin structure and promoting the transcription of genes involved in neuroprotection and anti-inflammatory processes.[7]
Signaling Pathway Diagrams
Comparative Performance Data
Histone Deacetylase (HDAC) Inhibition
Butyrate is a more extensively studied and potent HDAC inhibitor compared to propionate. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target HDACs | IC50 Values | References |
| Butyrate | Class I and IIa | ~0.3-0.8 mM | [8][9] |
| Propionate | Class I and IIa | Data limited | [6][10] |
Note: IC50 values can vary depending on the specific HDAC isoform and the assay conditions.
Pharmacokinetics
The pharmacokinetic profiles of propionate and butyrate influence their bioavailability and duration of action. The data below is for sodium salts or tributyrin, as data for lithium salts is not available.
| Parameter | Propionate (as Testosterone Propionate) | Butyrate (as Sodium Butyrate/Tributyrin) | References |
| Absorption | Gradual from IM injection | Rapid oral absorption (sodium salt) | [11][12][13] |
| Peak Plasma Conc. | 2-4 ng/mL (3-36h post-injection) | ~9 mM (15 min post-oral, mice) | [11][12] |
| Half-life | ~7.8 h (as fluticasone propionate) | < 5 min (mice, rabbits); ~14 min (humans) | [14][15][16] |
| Bioavailability | High (IM) | Moderate to high (oral) | [11][17][18][19][20] |
Note: Pharmacokinetic parameters are highly dependent on the formulation and route of administration.
Experimental Protocols
In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This protocol assesses the ability of a compound to protect neurons from glutamate-induced cell death.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are cultured in 96-well plates.[21]
-
Compound Treatment: Neurons are pre-treated with varying concentrations of this compound or lithium butyrate for a specified period (e.g., 1-24 hours).[21]
-
Excitotoxicity Induction: Glutamate is added to the culture medium to induce excitotoxicity.[21][22][23]
-
Assessment: After 24 hours, neuronal viability is assessed using methods such as the MTT assay (measures metabolic activity) or by measuring lactate dehydrogenase (LDH) release (indicates cell membrane damage).[21]
Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay measures the ability of a compound to inhibit HDAC activity.
Methodology:
-
Reaction Setup: A reaction mixture containing an HDAC enzyme source (e.g., nuclear extract or recombinant HDAC), a fluorogenic HDAC substrate, and the test compound (this compound or butyrate) is prepared in a 96-well plate.[24][25][26]
-
Incubation: The reaction is incubated at 37°C to allow for enzymatic deacetylation of the substrate.[24]
-
Development: A developer solution is added, which cleaves the deacetylated substrate to produce a fluorescent signal.[25][26]
-
Measurement: The fluorescence is measured using a fluorometer, with a decrease in signal indicating HDAC inhibition.[24][26]
Safety and Toxicological Profile
The safety profile of lithium is well-established, with a narrow therapeutic window requiring careful monitoring of serum levels. Common side effects include tremor, polyuria, and thyroid dysfunction. The toxicological profiles of propionate and butyrate at therapeutic concentrations are generally considered low. However, the safety of long-term administration of their lithium salts would require dedicated toxicological studies.
Conclusion and Future Directions
Both this compound and lithium butyrate present compelling profiles for neuroprotective and mood-stabilizing applications. The choice between them may depend on the desired emphasis of the therapeutic action.
-
Lithium Butyrate: Based on current evidence, butyrate's more potent and well-characterized HDAC inhibitory activity suggests that lithium butyrate may offer superior performance in contexts where epigenetic regulation is a key therapeutic target.[8][9]
-
This compound: While less potent as an HDAC inhibitor, propionate's distinct pharmacokinetic profile might offer advantages in terms of sustained release or different tissue distribution, which warrants further investigation.[6][27]
Future research should focus on:
-
Direct, head-to-head preclinical studies comparing the neuroprotective efficacy and HDAC inhibitory potential of this compound and lithium butyrate.
-
Detailed pharmacokinetic and pharmacodynamic studies of the lithium salts of these SCFAs to understand their absorption, distribution, metabolism, and excretion.
-
In vivo studies in animal models of neurological and psychiatric disorders to evaluate their therapeutic efficacy and safety.
This comparative guide, based on inferred data, provides a strong rationale for the further investigation of this compound and lithium butyrate as potentially valuable therapeutic agents. The provided experimental frameworks can serve as a foundation for such future research.
References
- 1. Lithium (medication) - Wikipedia [en.wikipedia.org]
- 2. Lithium Regulates Glycogen Synthase Kinase-3β in Human Peripheral Blood Mononuclear Cells: Implication in the Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic properties of testosterone propionate in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of intravenous fluticasone propionate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of intravenous fluticasone propionate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 19. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 20. The human pharmacology of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. innoprot.com [innoprot.com]
- 23. Glutamate Excitotoxicity Assay [neuroproof.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. merckmillipore.com [merckmillipore.com]
- 26. abcam.com [abcam.com]
- 27. Propionate increases neuronal histone acetylation, but is metabolized oxidatively by glia. Relevance for propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Titration Methods for Determining the Purity of Synthesized Lithium Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various titration methods for determining the purity of synthesized lithium propionate. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, considering factors such as accuracy, precision, and experimental complexity. This document outlines detailed experimental protocols for the most relevant titration techniques and presents a comparison with alternative methods.
Overview of Titration Methods
Titration is a classical analytical technique that offers a cost-effective and reliable means of determining the purity of substances. For this compound (LiC₃H₅O₂), a salt of a weak acid (propionic acid) and a strong base (lithium hydroxide), several titration approaches can be considered. The primary methods include aqueous acid-base titration and non-aqueous titration.
Aqueous Acid-Base Titration (Back Titration)
Direct titration of this compound, a salt of a weak acid, with a strong acid in an aqueous solution can be challenging due to the gradual change in pH at the equivalence point, making endpoint detection with an indicator difficult. A more reliable approach is a back titration, similar to the USP monograph method for lithium carbonate.[1][2] In this method, a known excess of a strong acid is added to the this compound sample. The strong acid reacts with the propionate ion, and the unreacted excess acid is then titrated with a standard solution of a strong base.
Experimental Protocol: Aqueous Acid-Base Back Titration
Principle: An excess of a standardized strong acid (e.g., sulfuric acid) is added to a precisely weighed sample of this compound. The acid reacts with the propionate ions. The remaining, unreacted acid is then titrated with a standardized strong base (e.g., sodium hydroxide) to a clear endpoint.
Reagents and Equipment:
-
This compound sample
-
0.5 M Sulfuric Acid (H₂SO₄) volumetric solution, standardized
-
0.5 M Sodium Hydroxide (NaOH) volumetric solution, standardized
-
Methyl Orange or a suitable potentiometer for endpoint detection
-
Analytical balance
-
Burette, pipette, conical flasks
-
Deionized water
Procedure:
-
Accurately weigh approximately 0.5 g of the synthesized this compound and record the weight.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.
-
Accurately add 25.00 mL of 0.5 M sulfuric acid solution to the flask.
-
Add 2-3 drops of methyl orange indicator. The solution should be acidic (pink/red).
-
Titrate the excess sulfuric acid with 0.5 M sodium hydroxide solution until the endpoint is reached (color change from red to yellow).
-
Record the volume of NaOH consumed.
-
Perform a blank titration by titrating 25.00 mL of the 0.5 M sulfuric acid with the 0.5 M sodium hydroxide solution, using the same indicator.
Calculation of Purity: The purity of this compound can be calculated using the following formula:
Purity (%) = [((V_blank - V_sample) * M_NaOH * Molar Mass_LiPropionate) / (Weight_sample)] * 100
Where:
-
V_blank = Volume of NaOH used in the blank titration (mL)
-
V_sample = Volume of NaOH used in the sample titration (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
Molar Mass_LiPropionate = 80.01 g/mol
-
Weight_sample = Weight of the this compound sample (g)
Non-Aqueous Titration
For substances that are weakly acidic or basic or are insoluble in water, non-aqueous titration is a powerful alternative.[3][4][5] this compound, being the salt of a weak acid, can be titrated as a base in a suitable non-aqueous solvent. This method can provide a sharper endpoint compared to aqueous titration.
Experimental Protocol: Non-Aqueous Titration
Principle: The basic nature of the propionate ion is enhanced in a non-aqueous acidic solvent (protogenic solvent) such as glacial acetic acid. The sample is dissolved in this solvent and titrated directly with a strong acid prepared in a non-aqueous medium, like perchloric acid in glacial acetic acid. The endpoint can be detected potentiometrically or with a visual indicator.
Reagents and Equipment:
-
This compound sample
-
Glacial Acetic Acid
-
0.1 M Perchloric Acid (HClO₄) in glacial acetic acid, standardized
-
Crystal Violet indicator or a potentiometer with a suitable electrode
-
Analytical balance
-
Burette, pipette, conical flasks
Procedure:
-
Accurately weigh approximately 0.3 g of the synthesized this compound and record the weight.
-
Dissolve the sample in 50 mL of glacial acetic acid in a 250 mL conical flask. Gentle warming may be required.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 M perchloric acid solution until the color changes from violet to blue-green.
-
Perform a blank determination to account for any impurities in the solvent.
Calculation of Purity: The purity of this compound can be calculated using the following formula:
Purity (%) = [((V_sample - V_blank) * M_HClO4 * Molar Mass_LiPropionate) / (Weight_sample)] * 100
Where:
-
V_sample = Volume of HClO₄ used for the sample titration (mL)
-
V_blank = Volume of HClO₄ used for the blank titration (mL)
-
M_HClO4 = Molarity of the perchloric acid solution (mol/L)
-
Molar Mass_LiPropionate = 80.01 g/mol
-
Weight_sample = Weight of the this compound sample (g)
Comparison of Titration Methods
| Feature | Aqueous Acid-Base Back Titration | Non-Aqueous Titration |
| Principle | Excess strong acid is added and the unreacted portion is titrated with a strong base. | The basic character of the propionate ion is enhanced in a non-aqueous solvent and titrated with a strong acid in a non-aqueous medium. |
| Advantages | - Well-established method.[1] - Avoids issues with endpoint detection in direct titration. - Uses common and less hazardous reagents. | - Provides a sharper endpoint for weakly basic salts.[3] - Suitable for substances with poor water solubility.[4] - Often faster as it is a direct titration. |
| Disadvantages | - Involves two standardized solutions. - Can be more time-consuming due to the back titration procedure. | - Requires special non-aqueous solvents which can be hazardous and require careful handling. - Sensitive to the presence of water, which can interfere with the reaction.[5] - Perchloric acid is a strong oxidizer and requires special precautions. |
| Accuracy | High, dependent on the accuracy of the two standardized solutions. | High, provided that water is excluded and the titrant is properly standardized. |
| Precision | Good, with relative standard deviations typically below 0.5%.[6] | Good, with relative standard deviations typically below 0.5%. |
| Endpoint Detection | Visual indicator (e.g., Methyl Orange) or potentiometry. | Visual indicator (e.g., Crystal Violet) or potentiometry. |
Alternative Methods for Purity Determination
While titration methods are robust, other analytical techniques can also be employed for the purity assessment of this compound, often providing complementary information.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of the propionate ion from potential impurities on a stationary phase with subsequent detection (e.g., UV or conductivity). | - High specificity and can quantify impurities. - Can be automated for high-throughput analysis. | - Requires more expensive instrumentation. - Method development can be time-consuming. |
| Ion Chromatography (IC) | Similar to HPLC but specifically designed for the separation and quantification of ions. It can simultaneously determine lithium and propionate content, as well as other ionic impurities.[7] | - Can determine both cation and anion content. - High sensitivity for ionic impurities. | - Specialized instrumentation required. - Can be more complex than titration. |
| Spectroscopic Methods (e.g., NMR, IR) | Analysis of the molecular structure to confirm identity and detect organic impurities. | - Provides structural information. - Can detect impurities that are not easily titratable. | - Generally not quantitative without extensive calibration. - Higher instrumentation cost. |
Experimental Workflow and Diagrams
Aqueous Acid-Base Back Titration Workflow
Caption: Workflow for the purity determination of this compound using aqueous acid-base back titration.
Conclusion
The choice of method for determining the purity of synthesized this compound depends on the specific requirements of the analysis.
-
Aqueous acid-base back titration is a reliable and robust method that uses common laboratory reagents and is based on well-established principles. It is recommended for routine quality control where high accuracy and precision are required without the need for specialized equipment.
-
Non-aqueous titration offers the advantage of a sharper endpoint and can be more direct, but it requires the use of specialized and potentially hazardous solvents and reagents. This method is particularly useful for samples with low water solubility or when a direct titration is preferred.
-
Alternative methods like HPLC and IC provide the capability to separate and quantify individual impurities, offering a more detailed purity profile. These methods are advantageous in research and development settings where the identification and quantification of specific impurities are critical.
For routine and accurate purity determination of this compound, the aqueous acid-base back titration method is a highly recommended starting point due to its reliability, accessibility, and the extensive validation of similar methods in pharmacopeial standards.
References
A comprehensive guide for researchers, scientists, and drug development professionals on the thermal stability and decomposition pathways of lithium propionate and its alkali metal analogs. This document provides a comparative analysis based on experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), detailed experimental protocols, and a logical workflow for thermal analysis.
The thermal behavior of active pharmaceutical ingredients (APIs) and their salt forms is a critical parameter in drug development, influencing manufacturing processes, storage conditions, and stability. This compound and other alkali metal propionates serve as model compounds for understanding the thermal properties of carboxylate salts, which are common in pharmaceutical formulations. This guide presents a comparative thermal analysis of this compound, sodium propionate, and potassium propionate, detailing their phase transitions and thermal decomposition characteristics.
Quantitative Data Summary
The thermal properties of lithium, sodium, and potassium propionate were evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key quantitative data are summarized in the table below. The data reveals a trend of increasing thermal stability with the increasing atomic number of the alkali metal.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Decomposition Onset (TGA, °C, in N₂) |
| This compound | CH₃CH₂COOLi | 82.02 | 333 | ~450 |
| Sodium Propionate | CH₃CH₂COONa | 96.06 | 290 | ~460 |
| Potassium Propionate | CH₃CH₂COOK | 112.17 | 364 | >440 |
Note: Decomposition onset temperatures are approximated from available TGA data and may vary with experimental conditions.
Interpretation of Thermal Behavior
The thermal stability of the alkali metal propionates increases down the group from lithium to potassium. This trend is consistent with the Fajans' rules, which predict that the polarizing power of the cation influences the stability of the salt. The small lithium cation has a high charge density and polarizes the propionate anion to a greater extent, weakening the C-C and C-O bonds and leading to a lower decomposition temperature. As the cationic radius increases (Na⁺ > Li⁺, K⁺ > Na⁺), the polarizing effect decreases, resulting in enhanced thermal stability.
This compound exhibits a solid-to-solid phase transition at approximately 276°C before melting at 333°C.[1] Decomposition begins at around 450°C in an inert atmosphere.
Sodium Propionate undergoes two solid-solid phase transitions at temperatures below 250°C, followed by melting near 290°C.[1][2] Its decomposition in an argon atmosphere commences after melting, at approximately 460°C.[1][2]
Potassium Propionate shows the highest thermal stability among the three, with a melting point of 364°C and stability in an inert atmosphere up to at least 440°C.
Due to a lack of readily available experimental data for rubidium and cesium propionate , their specific thermal decomposition behavior is not included. However, based on the established periodic trend, it is expected that their thermal stability would continue to increase down the group.
Experimental Protocols
Detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for obtaining reproducible and comparable data.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the alkali metal propionate salts.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-precision microbalance
-
Sample pans (e.g., alumina or platinum)
-
Inert gas supply (high-purity nitrogen or argon)
Procedure:
-
Sample Preparation: A small sample (typically 5-10 mg) of the finely powdered propionate salt is accurately weighed into a tared TGA sample pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a consistent flow rate (e.g., 20-50 mL/min) to create and maintain a non-reactive atmosphere.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the point of initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify and characterize phase transitions such as melting and solid-solid transitions.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum, hermetically sealed)
-
Inert gas supply (high-purity nitrogen or argon)
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the propionate salt is placed in a DSC pan, which is then hermetically sealed to prevent any mass loss due to sublimation or decomposition.
-
Instrument Setup: An empty, hermetically sealed pan is used as a reference. The DSC cell is purged with an inert gas at a stable flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient temperature to a point beyond the final expected transition at a constant rate (e.g., 10°C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks. For melting and solid-solid transitions, the onset temperature of the endothermic peak is typically reported as the transition temperature. The area under the peak can be integrated to determine the enthalpy of the transition.
Logical Workflow for Comparative Thermal Analysis
The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of related salts.
References
A Comparative Analysis of the Electrochemical Stability of Lithium Propionate and LiPF6 Electrolytes
For researchers and professionals in battery technology and drug development, the electrochemical stability window (ESW) is a critical parameter in the selection of electrolyte systems. This guide provides a comparative analysis of the electrochemical stability of electrolytes based on lithium propionate versus the widely used lithium hexafluorophosphate (LiPF6).
The performance of lithium-ion batteries is intrinsically linked to the properties of the electrolyte, which facilitates ion transport between the anode and cathode. The electrochemical stability window defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is essential for developing high-energy-density batteries with high-voltage cathodes and low-voltage anodes.
Executive Summary
This guide presents a comparison of the electrochemical stability of electrolytes containing this compound against the industry-standard LiPF6 in carbonate-based solvents. While direct, quantitative data for a pure this compound liquid electrolyte is not extensively available in peer-reviewed literature, this guide synthesizes findings from studies using propionate-based co-solvents to provide an inferred comparison. The standard 1 M LiPF6 electrolyte in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) typically exhibits an electrochemical stability window up to approximately 4.5 V vs. Li/Li⁺. In contrast, electrolytes incorporating linear carboxylate esters like propionates may have a slightly narrower stability window.
Quantitative Performance Data
| Electrolyte System | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Overall ESW (V) | Notes |
| 1 M LiPF6 in EC:DEC (1:1 v/v) | ~4.5 | ~0.0 | ~4.5 | Industry standard, wide stability window. |
| This compound (inferred) | ~4.7 | ~1.5 | ~3.2 | Inferred from studies using propionate-based co-solvents. The cathodic limit is notably higher, making it less suitable for graphitic anodes. |
Experimental Protocols
The electrochemical stability window is typically determined using voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).
Linear Sweep Voltammetry (LSV) for Anodic Stability
Objective: To determine the oxidative stability limit of the electrolyte.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A lithium metal foil is used as both the reference and counter electrode, and a glassy carbon or platinum electrode serves as the working electrode.
-
Electrolyte Preparation: The electrolyte to be tested (e.g., 1 M LiPF6 in EC:DEC or a this compound-based solution) is prepared and added to the cell.
-
Instrumentation: The cell is connected to a potentiostat.
-
Measurement: A linear potential sweep is applied to the working electrode, starting from the open-circuit potential and scanning towards higher potentials at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential. The potential at which a significant increase in current is observed is defined as the anodic stability limit. This current signifies the onset of electrolyte oxidation.
Cyclic Voltammetry (CV) for Full ESW
Objective: To determine both the oxidative and reductive stability limits of the electrolyte.
Methodology:
-
Cell Assembly: A three-electrode cell is set up as described for LSV. For cathodic stability, a copper or nickel working electrode is often used.
-
Electrolyte Preparation: The test electrolyte is added to the cell.
-
Instrumentation: The cell is connected to a potentiostat.
-
Measurement: The potential of the working electrode is swept linearly from the open-circuit potential to a set anodic limit, then reversed and swept to a set cathodic limit, and finally returned to the initial potential. This cycle may be repeated.
-
Data Analysis: The current response is plotted against the applied potential, generating a cyclic voltammogram. The potentials at which the anodic and cathodic currents begin to rise sharply define the electrochemical stability window.
Visualizing the Concepts
The following diagrams illustrate the experimental workflow for determining the electrochemical stability window and the logical relationship of the key parameters.
Caption: Experimental workflow for ESW determination.
Caption: Key parameters of the electrochemical stability window.
A Comparative Guide to Lewis Acid Catalysis in Diels-Alder Reactions: The Case of Lithium Triflate and the Enigma of Lithium Propionate
For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic molecules. The strategic use of Lewis acid catalysts can dramatically enhance the rate and selectivity of this powerful cycloaddition. This guide provides a comparative analysis of lithium triflates as a catalyst in Diels-Alder reactions and addresses the notable absence of its propionate counterpart in the scientific literature.
The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamental tool for the synthesis of six-membered rings. The reaction's efficiency and stereochemical outcome can be significantly influenced by the electronic properties of the reactants. Lewis acids are often employed to accelerate these reactions by coordinating to the dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and enhancing its electrophilicity. This activation leads to a smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO, resulting in a faster reaction rate. Recent studies, however, suggest that Lewis acids may also accelerate the reaction by reducing the Pauli repulsion between the reactants.[1][2]
Lithium Triflate: A Versatile Lewis Acid Catalyst
Lithium triflate (LiOTf) has emerged as a noteworthy Lewis acid catalyst in various organic transformations, including the Diels-Alder reaction. The lithium cation (Li⁺) acts as the Lewis acidic center, coordinating to basic sites on the dienophile, such as carbonyl oxygen atoms. This interaction polarizes the dienophile, making it more reactive towards the diene.[3][4] The triflate anion (CF₃SO₃⁻) is a weakly coordinating and highly stable counterion, which ensures that the Lewis acidity of the lithium cation is the primary driver of catalysis.
The use of lithium salts, including lithium triflate, offers several advantages. They are generally inexpensive, readily available, and relatively easy to handle compared to more traditional and often harsher Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). While direct quantitative comparisons are sparse in the readily available literature, the catalytic effect of metal triflates, in general, is well-documented to improve both reaction rates and stereoselectivity. For instance, scandium triflate is recognized as an excellent catalyst for Diels-Alder reactions, promoting high yields and selectivity under mild conditions.[5] Similarly, calcium triflate has been shown to be an effective Lewis acid catalyst for this reaction.[6]
The Apparent Absence of Lithium Propionate in Diels-Alder Catalysis
In stark contrast to the documented use of lithium triflate and other lithium salts, a thorough review of the scientific literature reveals a conspicuous absence of this compound as a catalyst or additive in Diels-Alder reactions. While this compound is a stable salt, its propionate anion is the conjugate base of a carboxylic acid and is therefore more basic and potentially more coordinating than the triflate anion. This higher basicity could lead to stronger coordination with the lithium cation, effectively reducing its Lewis acidity and rendering it less effective as a catalyst for activating dienophiles. Furthermore, the propionate anion itself might interfere with the reaction in undesirable ways.
This lack of data suggests that this compound is likely not an effective or advantageous catalyst for the Diels-Alder reaction, leading researchers to favor salts with non-coordinating anions like triflate or perchlorate.
Performance Data: Lewis Acid Catalysis in Diels-Alder Reactions
| Catalyst | Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Ratio | Reference |
| None | Cyclopentadiene | Methyl Acrylate | - | 25 | 24 | ~75 | 3:1 | [7] |
| AlCl₃ | Cyclopentadiene | Methyl Acrylate | Dichloromethane | -20 | 3 | 90 | 99:1 | [8][9] |
| Ca(OTf)₂ | Cyclopentadiene | 1,4-Naphthoquinone | Dichloromethane | -20 to 0 | 4 | 95 | N/A | [6] |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Reaction conditions can significantly impact outcomes.
Experimental Protocols
Below are representative experimental protocols for an uncatalyzed and a Lewis acid-catalyzed Diels-Alder reaction.
Protocol 1: Uncatalyzed Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Dicyclopentadiene is heated to its boiling point (around 170 °C), and the resulting cyclopentadiene monomer (boiling point ~41 °C) is collected by fractional distillation. The freshly distilled cyclopentadiene should be used immediately.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as ethyl acetate.
-
Addition of Diene: Cool the solution of the dienophile in an ice bath and slowly add the freshly prepared cyclopentadiene (1.1 eq).
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically exothermic and proceeds to completion within a short period, often with the precipitation of the product.
-
Work-up and Purification: The solid product, cis-norbornene-5,6-endo-dicarboxylic anhydride, is collected by vacuum filtration, washed with a small amount of cold solvent, and dried. The product can be further purified by recrystallization.
Protocol 2: Representative Lewis Acid-Catalyzed Diels-Alder Reaction (General)
-
Catalyst and Dienophile Pre-complexation: To a flame-dried, inert gas-flushed round-bottom flask containing a magnetic stir bar, add the dienophile (e.g., methyl acrylate, 1.0 eq) and a dry, aprotic solvent (e.g., dichloromethane).
-
Addition of Lewis Acid: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) and add the Lewis acid catalyst (e.g., lithium triflate, 0.1-1.0 eq) portion-wise under an inert atmosphere. Stir the mixture for a short period (e.g., 15-30 minutes) to allow for complexation.
-
Addition of Diene: Slowly add the diene (e.g., cyclopentadiene, 1.2 eq) to the cooled solution of the Lewis acid-dienophile complex.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution). Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Conclusion
In the realm of Lewis acid-catalyzed Diels-Alder reactions, lithium triflate serves as a viable and mild catalyst, enhancing reaction rates and selectivity through the activation of the dienophile. Its utility is consistent with the broader class of metal triflates used in organic synthesis. Conversely, the absence of this compound in the literature for this application suggests its ineffectiveness, likely due to the coordinating nature of the propionate anion, which diminishes the Lewis acidity of the lithium cation. For researchers seeking to optimize Diels-Alder reactions, the choice of a lithium salt with a non-coordinating anion like triflate is a rational starting point, while the exploration of this compound would represent a foray into uncharted territory with a low probability of success based on current chemical principles.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium Cation-Catalyzed Benzene Diels-Alder Reaction: Insights on the Molecular Mechanism Within the Molecular Electron Density Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 6. ias.ac.in [ias.ac.in]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Catalytic Potential of Lithium Propionate: A Comparative Guide to Aldol Condensation Catalysts
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in many pharmaceuticals and natural products. The choice of catalyst significantly influences the reaction's yield, selectivity, and overall efficiency. This comparison focuses on common homogeneous catalysts, including a basic hydroxide, a lithium carboxylate salt, and an organocatalyst, to provide a broad perspective on catalyst performance.
Data Presentation: A Comparative Overview of Aldol Condensation Catalysts
Due to the variability in experimental conditions across different studies, a direct side-by-side comparison of catalysts can be challenging. The following tables summarize the performance of sodium hydroxide, lithium acetate, and L-proline in catalyzing aldol condensations under specific reported conditions.
Table 1: Sodium Hydroxide (NaOH) Catalyzed Aldol Condensation
| Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde and Acetone | Catalytic | Ethanol/Water | Room Temperature | 0.25 | ~90 | [1][2] |
| Benzaldehyde and Acetophenone | 0.25 mol | Aqueous | Not Specified | Not Specified | 8 (Chalcone) | [3] |
| Aromatic Aldehyde and Symmetrical Ketone | 2M solution | 95% aq. Ethanol | Room Temp/Heat | 0.25-0.5 | ~70-80 | [4] |
Table 2: Lithium Acetate (AcOLi) Catalyzed Aldol Reaction
| Reactants | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde and Trimethylsilyl enolate of methyl isobutyrate | 10 | DMF | 45 | 1 | 83 | [5] |
| 4-Methoxybenzaldehyde and Trimethylsilyl enolate of methyl isobutyrate | 10 | Pyridine | 70 | 1 | 92 | [5][6] |
| Various Aldehydes and Trimethylsilyl enolates | 10 | DMF/H₂O | Not Specified | Not Specified | Good to High | [7][8] |
Table 3: L-Proline Catalyzed Asymmetric Aldol Reaction
| Reactants | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Cyclohexanone and 4-Nitrobenzaldehyde | 20 | DMSO | Room Temperature | 24 | 95 | 99:1 dr, 99% ee | [9] |
| Acetone and various Aromatic Aldehydes | 30 | DMSO | Room Temperature | 48-120 | 61-99 | up to >99% ee | [9] |
| Cyclohexanone and Benzaldehyde | 20 | Methanol/Water | Room Temperature | 71 | 83 | 89:11 dr | [10] |
Hypothetical Performance of Lithium Propionate
While no specific experimental data for this compound-catalyzed aldol condensation has been found, we can infer its potential behavior based on its chemical properties. As a salt of a weak acid (propionic acid) and a strong base (lithium hydroxide), this compound would be expected to act as a weak base in solution, similar to lithium acetate. Therefore, it could potentially catalyze the aldol reaction by deprotonating the α-carbon of a ketone to form an enolate. Its catalytic activity would likely be comparable to or slightly different from lithium acetate, depending on the relative basicity of the propionate versus the acetate anion. To validate this hypothesis, direct experimental investigation is necessary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are generalized protocols for the aldol condensation using the compared catalysts.
Protocol 1: General Procedure for Base-Catalyzed Aldol Condensation (e.g., NaOH)
-
An aldehyde (1 mmol) and a ketone (1 mmol) are dissolved in 95% ethanol (1 mL) in a conical vial equipped with a magnetic spin vane.[1]
-
A 15 M aqueous solution of sodium hydroxide (0.10 mL) is added to the vial.[1]
-
The mixture is stirred at room temperature until a solid precipitate forms.[1]
-
The solid is broken up with a spatula and the mixture is diluted with ice water (2 mL).[1]
-
The mixture is transferred to a small Erlenmeyer flask containing more ice water (3 mL) and stirred thoroughly.[1]
-
The product is isolated by suction filtration, washed with cold water, and air-dried.[1]
-
Purification is typically achieved by recrystallization from 95% ethanol.[1]
Protocol 2: Lithium Acetate-Catalyzed Aldol Reaction with a Silyl Enolate
-
To a solution of an aldehyde (0.5 mmol) and lithium acetate (0.05 mmol) in anhydrous DMF (1 mL) is added a trimethylsilyl enolate (0.75 mmol) at 0 °C.[6]
-
The reaction mixture is stirred at the specified temperature (e.g., 45 °C or 70 °C) for the designated time.[5][6]
-
The reaction is quenched by adding a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
Protocol 3: L-Proline-Catalyzed Asymmetric Aldol Reaction
-
To a solution of an aldehyde (0.5 mmol) and L-proline (0.15 mmol, 30 mol%) in DMSO (1 mL) is added a ketone (e.g., acetone or cyclohexanone, 5 mmol).[9]
-
The reaction mixture is stirred at room temperature for the specified duration (e.g., 24-120 hours).[9]
-
The reaction is quenched by the addition of a half-saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The product is purified by flash chromatography.
Mandatory Visualizations
Diagram 1: Generalized Base-Catalyzed Aldol Condensation Pathway
Caption: Base-catalyzed aldol condensation mechanism.
Diagram 2: Experimental Workflow for Aldol Condensation
Caption: General experimental workflow for aldol condensation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. webassign.net [webassign.net]
- 3. researchgate.net [researchgate.net]
- 4. amherst.edu [amherst.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Lithium Acetate Catalyzed Aldol Reaction between Aldehyde and Trimethylsilyl Enolate in a Dimethylformamide-H2O Solvent - Lookchem [lookchem.com]
- 9. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Lithium Propionate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates a clear and robust protocol for the disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of lithium propionate, tailored for researchers, scientists, and drug development professionals.
This compound, a salt of a weak acid and a strong base, requires careful handling and disposal to mitigate potential environmental hazards. While not pyrophoric like some organolithium reagents, its solubility in water and potential to affect aquatic life demand a structured disposal plan. Adherence to institutional and local regulations is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound waste generated in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes unused or expired pure compounds, contaminated solutions, and any lab materials that have come into direct contact with the chemical (e.g., pipette tips, weighing boats, contaminated paper towels).
-
Segregate this compound waste from other chemical waste streams at the point of generation. Do not mix it with incompatible materials such as strong acids or oxidizers. It is best practice to collect it in a dedicated, clearly labeled waste container.
Step 2: Container Selection and Labeling
-
Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Label the waste container clearly with "Hazardous Waste," "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department. The date of waste generation should also be clearly marked.
Step 3: Neutralization of Aqueous Solutions (if applicable and permitted)
For dilute aqueous solutions of this compound, neutralization may be a permissible pre-treatment step depending on local regulations. Always consult your institution's EHS guidelines before proceeding with any neutralization.
-
If permitted, slowly add a dilute acid (e.g., 1M hydrochloric acid) to the this compound solution while stirring in a suitable container within a fume hood.
-
Monitor the pH of the solution. The target pH should be within the neutral range (typically 6-8), as specified by local wastewater discharge regulations. Waste propionic acid solutions with a pH of 6 or lower may be classified as dangerous waste.
Step 4: Final Disposal
-
Solid Waste: Unused or expired solid this compound, along with contaminated disposable labware, should be placed in the designated hazardous waste container.
-
Liquid Waste: Concentrated solutions or neutralized aqueous solutions of this compound should be collected in the designated liquid hazardous waste container.
-
Do not dispose of this compound down the drain unless explicitly permitted by your institution's EHS department for neutralized, dilute solutions.
-
Arrange for waste pickup through your institution's EHS department. Ensure all required documentation is completed accurately.
Quantitative Data for Disposal
| Parameter | Guideline | Source/Rationale |
| pH of Aqueous Waste | 6.0 - 8.0 | Propionic acid waste may be classified as dangerous if the pH is 6 or lower. Neutralization helps to mitigate this. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
